molecular formula C12H16O3 B1281556 4-Tert-butyl-3-methoxybenzoic acid CAS No. 79822-46-1

4-Tert-butyl-3-methoxybenzoic acid

Cat. No.: B1281556
CAS No.: 79822-46-1
M. Wt: 208.25 g/mol
InChI Key: CSJQLIMNCLFPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-methoxybenzoic acid (CAS 79822-46-1) is a high-value aromatic carboxylic acid intermediate with significant applications in pharmaceutical research and organic synthesis. This compound, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, is characterized by its white solid form and a melting point of 150-152°C . Its unique structure, featuring both a sterically hindered tert-butyl group and a methoxy ether, makes it a versatile building block for designing novel molecular entities. In pharmaceutical research, this compound serves as a critical precursor in the development of targeted therapies. Recent studies have utilized it as a core scaffold for designing and synthesizing novel epidermal growth factor receptor (EGFR) tyrosine kinase allosteric site inhibitors, which show promising in vitro cytotoxicity against lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal (HCT-116) cancer cell lines . Furthermore, its application extends to antiviral drug discovery, where it has been employed as a key starting material in the synthesis of advanced quinoline-based templates that function as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme in the viral life cycle . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJQLIMNCLFPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508593
Record name 4-tert-Butyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79822-46-1
Record name 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79822-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-butyl-3-methoxybenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-tert-butyl-3-methoxybenzoic acid (CAS No. 79822-46-1), a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, plausible synthetic routes, spectroscopic signatures, and significant applications of this compound, with a focus on its emerging role in the development of novel therapeutics.

Core Chemical & Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of its functional groups—a bulky, electron-donating tert-butyl group, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group—imparts a unique combination of steric and electronic properties that are pivotal to its reactivity and utility as a molecular building block.

A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 79822-46-1[1][2][3]
Molecular Formula C₁₂H₁₆O₃[1][3]
Molecular Weight 208.25 g/mol [1]
Melting Point 150-151 °C[2]
Boiling Point 334.7±35.0 °C (Predicted)[2]
Density 1.080±0.06 g/cm³ (Predicted)[2]
pKa 4.28±0.10 (Predicted)[2]
Storage Sealed in dry, Room Temperature[1][2]

Synthesis Pathway: A Regioselective Approach

The synthesis of this compound is not commonly detailed as a standard laboratory preparation. However, a logical and regioselective pathway can be designed based on fundamental principles of electrophilic aromatic substitution and subsequent functional group transformations. The proposed two-step synthesis starts from the commercially available 3-methoxyacetophenone.

Causality of the Synthetic Design: The primary challenge in synthesizing this molecule is achieving the correct substitution pattern on the benzene ring.

  • Starting Material Selection: 3-Methoxyacetophenone is an ideal precursor. It already contains the required methoxy group and a methyl ketone (acetyl group), which serves as a precursor to the carboxylic acid. The methoxy group is a powerful ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator.

  • Regiocontrol in Alkylation: During electrophilic substitution (the Friedel-Crafts alkylation), the directing effects of the existing substituents are crucial. The strongly activating methoxy group will dictate the position of the incoming electrophile. It directs to the ortho (C2, C6) and para (C4) positions. The acetyl group directs to the meta (C2, C6) positions. The C4 position is strongly favored due to activation from the methoxy group and the absence of significant steric hindrance, leading to the desired 4-tert-butyl-3-methoxyacetophenone isomer.

  • Functional Group Transformation: The methyl ketone is readily converted to a carboxylic acid via the haloform reaction, which is a mild and efficient method that will not disturb the other functional groups on the ring.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Haloform Oxidation Start 3-Methoxyacetophenone Reagents1 t-BuCl, AlCl₃ in CH₂Cl₂ Start->Reagents1 Electrophilic Aromatic Substitution Product1 4-tert-butyl-3- methoxyacetophenone Reagents1->Product1 Reagents2 1. NaOH, Br₂ (or NaOCl) 2. H₃O⁺ (acid workup) Product1->Reagents2 Oxidation FinalProduct 4-tert-butyl-3- methoxybenzoic acid Reagents2->FinalProduct Structure_Spectroscopy_Relationship Structure NMR_H ¹H NMR pos_cooh NMR_H->pos_cooh ~12 ppm (1H, s, br) pos_tbu NMR_H->pos_tbu ~1.3 ppm (9H, s) pos_ome NMR_H->pos_ome ~3.9 ppm (3H, s) pos_arom NMR_H->pos_arom ~7.0-7.8 ppm (3H, m) NMR_C ¹³C NMR IR IR Spec IR->pos_cooh ~1700 cm⁻¹ (C=O) ~2500-3300 cm⁻¹ (O-H) IR->pos_tbu ~2960 cm⁻¹ (C-H) MS Mass Spec pos_mol MS->pos_mol M⁺ at m/z = 208 Application_Workflow Start 4-tert-butyl-3- methoxybenzoic acid Step1 Chemical Modification (e.g., Amide Coupling, Esterification) Start->Step1 Serves as Scaffold Library Library of Novel Derivative Compounds Step1->Library Screening In Vitro Screening (e.g., against cancer cell lines) Library->Screening Hit Hit Compound Identified (EGFR Allosteric Inhibitor) Screening->Hit Lead Lead Optimization & Further Drug Development Hit->Lead

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-tert-butyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Analysis: Elemental Composition and Unsaturation

Before embarking on spectroscopic analysis, a foundational understanding of the molecule's composition is paramount. The molecular formula for 4-tert-butyl-3-methoxybenzoic acid is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol .

A critical first step is the calculation of the Degree of Unsaturation (DoU), which provides initial insights into the presence of rings and/or multiple bonds.

Degree of Unaturation (DoU) Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 12 + 1 - (16/2) DoU = 5

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation – three double bonds and one ring) and one additional double bond, likely a carbonyl group characteristic of a carboxylic acid. This initial calculation immediately focuses the subsequent analytical strategy.

The Integrated Spectroscopic Approach: A Deliberate Workflow

The core of structure elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques. Our approach is not linear but iterative, with each piece of data informing and validating the others. The chosen workflow is designed for unambiguous structure confirmation.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is the initial scouting technique, providing rapid identification of the principal functional groups. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be employed.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2500-3300BroadO-H stretch (Carboxylic Acid)The very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[1]
~2960StrongC-H stretch (tert-butyl)Characteristic aliphatic C-H stretching.
~1700-1720StrongC=O stretch (Carboxylic Acid)The position is typical for a carbonyl in a hydrogen-bonded aromatic carboxylic acid.[1]
~1600, ~1480MediumC=C stretch (Aromatic Ring)Indicates the presence of the benzene ring.
~1250, ~1050StrongC-O stretchA combination of the carboxylic acid C-O and the methoxy C-O stretches.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in piecing together the structure. Electron Ionization (EI) is a common technique for such molecules.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio)Predicted Relative AbundanceAssignmentRationale
208High[M]⁺ (Molecular Ion)Corresponds to the molecular weight of C₁₂H₁₆O₃.
193High[M - CH₃]⁺Loss of a methyl radical from the tert-butyl or methoxy group.
165Medium[M - COOH]⁺Loss of the carboxylic acid group.
150Medium[M - COOH - CH₃]⁺Subsequent loss of a methyl radical after the loss of the carboxylic acid.
57High[C(CH₃)₃]⁺Characteristic fragment for a tert-butyl group.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Impact (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

¹H and ¹³C NMR spectroscopy provide the most detailed picture of the molecular structure, revealing the chemical environment of each hydrogen and carbon atom and their connectivity.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1]
~7.7Doublet1HAromatic HThe proton ortho to the carboxylic acid group and meta to the methoxy group.
~7.6Doublet of Doublets1HAromatic HThe proton ortho to both the tert-butyl and methoxy groups.
~7.0Doublet1HAromatic HThe proton ortho to the methoxy group and meta to the carboxylic acid.
3.9Singlet3H-OCH₃Methoxy protons typically appear around this chemical shift.
1.4Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~172C=OThe carbonyl carbon of an aromatic carboxylic acid.
~158Aromatic C-OThe aromatic carbon attached to the methoxy group is shielded by the oxygen.
~140Aromatic C-C(CH₃)₃The aromatic carbon attached to the tert-butyl group.
~130Aromatic C-HAromatic carbon ortho to the carboxylic acid.
~125Aromatic C-COOHThe aromatic carbon attached to the carboxylic acid group.
~122Aromatic C-HAromatic carbon ortho to both the tert-butyl and methoxy groups.
~110Aromatic C-HAromatic carbon ortho to the methoxy group.
~56-OCH₃The carbon of the methoxy group.
~35-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~31-C(CH₃ )₃The methyl carbons of the tert-butyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired data.

Synthesizing the Evidence: The Final Structure Confirmation

The true power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.

Caption: Convergence of spectroscopic data for structure confirmation.

The IR data confirms the presence of a carboxylic acid and an aromatic ring. The mass spectrum validates the molecular weight and the presence of a tert-butyl group. The ¹H NMR shows the number and types of protons, including the characteristic signals for the tert-butyl and methoxy groups, and the distinct splitting pattern of the three aromatic protons confirms their relative positions. Finally, the ¹³C NMR accounts for all 12 carbon atoms in their unique chemical environments, solidifying the proposed connectivity. Each piece of evidence independently supports and is validated by the others, leading to a high-confidence elucidation of the structure as this compound.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • ChemDraw.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. [Link]
  • "Sample Preparation for FTIR Analysis." Drawell. [Link]
  • "Mass spectrum of benzoic acid." Homework.Study.com. [Link]

Sources

An In-Depth Technical Guide to 4-tert-butyl-3-methoxybenzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-3-methoxybenzoic acid, with the CAS number 79822-46-1, is a substituted aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry and drug development. Its unique structural features—a bulky tert-butyl group, a methoxy substituent, and a reactive carboxylic acid handle—make it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthesis route, in-depth spectroscopic analysis, and its applications in contemporary drug discovery, with a particular focus on its role in the development of targeted cancer therapies and as a component in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

PropertyValueSource
CAS Number 79822-46-1[1][2]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Melting Point 150-151 °C[2]
Boiling Point (Predicted) 334.7 ± 35.0 °C[2]
Density (Predicted) 1.080 ± 0.06 g/cm³[2]
pKa (Predicted) 4.28 ± 0.10[2]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway 4-tert-Butylphenol 4-tert-Butylphenol Intermediate_1 2-hydroxy-5-tert- butylbenzoic acid 4-tert-Butylphenol->Intermediate_1 1. n-BuLi, TMEDA 2. CO2 3. H3O+ Target 4-tert-butyl-3-methoxy- benzoic acid Intermediate_1->Target CH3I, K2CO3

Detailed Experimental Protocol

Step 1: Ortho-lithiation and Carboxylation of 4-tert-butylphenol

This step utilizes a directed ortho-metalation approach, where the hydroxyl group of 4-tert-butylphenol directs the lithiation to the adjacent ortho position.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to pH 2 with 2M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-5-tert-butylbenzoic acid.

Step 2: Methylation of 2-hydroxy-5-tert-butylbenzoic acid

The final step involves the methylation of the phenolic hydroxyl group to yield the target compound.

  • Dissolve the crude 2-hydroxy-5-tert-butylbenzoic acid (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Add methyl iodide (1.5 eq) and heat the mixture to reflux for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization is based on predictions from analogous compounds and fundamental principles of spectroscopy. This predicted data serves as a reliable guide for the identification and characterization of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, the methoxy group, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13br s1H-COOH
~7.6-7.8m2HAromatic-H
~7.0-7.2d1HAromatic-H
~3.9s3H-OCH₃
~1.3s9H-C(CH₃)₃

Interpretation: The carboxylic acid proton will appear as a broad singlet far downfield. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution. The methoxy and tert-butyl groups will each present as sharp singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170-COOH
~160Aromatic C-OCH₃
~145Aromatic C-C(CH₃)₃
~130-110Aromatic C-H
~125Aromatic C-COOH
~56-OCH₃
~35-C (CH₃)₃
~31-C(C H₃)₃

Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with carbons attached to heteroatoms (oxygen) being more downfield. The carbons of the tert-butyl and methoxy groups will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~2960C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)

Interpretation: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl stretch.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

m/zFragment
208[M]⁺
193[M - CH₃]⁺
165[M - COOH]⁺
151[M - C(CH₃)₃]⁺

Interpretation: The molecular ion peak [M]⁺ at m/z 208 will confirm the molecular weight. Common fragmentation patterns for benzoic acids include the loss of the carboxylic acid group and fragmentation of the alkyl substituents.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to its structural features that allow for diverse chemical modifications. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

Scaffold for Anti-Cancer Agents

Recent research has highlighted the use of this compound in the synthesis of novel compounds targeting the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key protein involved in cell growth and proliferation, and its overactivity is a hallmark of many cancers. Derivatives of this compound have been designed and synthesized as potential allosteric inhibitors of EGFR kinase, showing promising in vitro cytotoxicity against various human cancer cell lines.[3]

EGFR_Inhibition cluster_0 Drug Development Workflow cluster_1 Mechanism of Action Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening In vitro Cytotoxicity Screening Synthesis->Screening Hit Lead Compound against Cancer Cell Lines Screening->Hit Lead Lead Compound EGFR EGFR Kinase Lead->EGFR Binds to Inhibition Allosteric Inhibition EGFR->Inhibition Apoptosis Induction of Apoptosis in Cancer Cells Inhibition->Apoptosis

Component of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.

Substituted benzoic acids are commonly used as rigid components within PROTAC linkers. The carboxylic acid group of this compound provides a convenient attachment point for connecting to either the target protein ligand or the E3 ligase ligand, often through an amide bond. The tert-butyl and methoxy groups can influence the linker's conformation and solubility, which are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker (containing 4-tert-butyl- 3-methoxybenzoic acid) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

HPLC Method Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern provides a scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted anti-cancer agents and as a component in the rapidly evolving field of targeted protein degradation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts.

References

  • Vertex AI Search, 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. (No URL provided)
  • Santa Cruz Biotechnology, 4-(tert-Butyl)-3-methoxybenzoic acid | CAS 79822-46-1 | SCBT. (No URL provided)
  • College of Pharmacy, Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • Chemsrc, 4-tert-Butylbenzoic acid | CAS#:98-73-7. (No URL provided)
  • Pharma Info Source, CAS 79822-46-1 suppliers, 3-Methoxy-4-t-butyl-benzoicacid suppliers. (No URL provided)
  • College of Pharmacy, Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • Parchem, 4-(tert-Butyl)-3-methoxybenzoic acid (Cas 79822-46-1). (No URL provided)
  • BenchChem, A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. (No URL provided)
  • SpectraBase, 4-Methoxy-benzoic acid tert-butyl ester. (No URL provided)
  • Vertex AI Search, 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. (No URL provided)
  • Chongqing Chemdad Co., Ltd, this compound. (No URL provided)
  • PubChem, 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD., The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. (No URL provided)
  • Google Patents, CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyr
  • Sigma-Aldrich, 4-tert-Butylbenzoic acid 99 98-73-7. (No URL provided)
  • Quick Company, A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. (No URL provided)
  • NIST WebBook, Benzoic acid, 4-methoxy-. [Link]
  • Wikipedia, p-Anisic acid. [Link]
  • Srini Chem, The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • FooDB, Showing Compound 3-Methoxybenzoic acid (FDB010546). (No URL provided)
  • ChemicalBook, 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic
  • Chongqing Chemdad Co., Ltd, this compound. [Link]

Sources

Solubility Profile of 4-tert-butyl-3-methoxybenzoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 4-tert-butyl-3-methoxybenzoic acid, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and data from structurally analogous compounds to construct a reliable predicted solubility profile. We present a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility via the shake-flask method, as recommended by international guidelines. Furthermore, we analyze the influence of the compound's distinct functional groups—the acidic carboxylic acid, the polar methoxy ether, and the lipophilic tert-butyl group—on its behavior in various solvent classes. The critical effects of pH and temperature are also discussed, providing researchers with the necessary framework to control and optimize dissolution for applications in drug discovery, process chemistry, and formulation development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Poor aqueous solubility is a major hurdle in early-stage drug discovery, leading to unpredictable in vitro results, low bioavailability, and significant formulation challenges.[1] this compound (MW: 208.3 g/mol , CAS: 79822-46-1) is a substituted benzoic acid derivative whose structural motifs are common in medicinal chemistry.[2][3] Understanding its solubility is paramount for its effective use, whether as a synthetic building block or a scaffold for a potential therapeutic agent.

The International Council for Harmonisation (ICH) guideline Q6A mandates the characterization of physicochemical properties, including solubility, for all new drug substances to ensure quality and consistent performance.[4][5][6] This guide serves as a practical resource for scientists, providing both a theoretical framework for understanding the solubility of this compound and the experimental means to quantify it accurately.

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of this compound is dictated by its molecular structure, which features a combination of polar and nonpolar functionalities.

  • Molecular Formula: C₁₂H₁₆O₃[2]

  • Molecular Weight: 208.3 g/mol [2]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the dominant polar, protic group. It can act as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state—and therefore its solubility—is highly dependent on pH.[7]

    • Methoxy Group (-OCH₃): This ether group is polar and aprotic. It can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

    • tert-Butyl Group (-C(CH₃)₃): This is a large, bulky, and highly nonpolar (lipophilic) alkyl group. It significantly increases the molecule's hydrocarbon character, which is expected to decrease aqueous solubility but enhance solubility in nonpolar organic solvents.

    • Aromatic Ring: The benzene ring is fundamentally nonpolar and contributes to van der Waals interactions.

The interplay of these groups suggests a nuanced solubility profile. The polar -COOH and -OCH₃ groups will favor interactions with polar solvents, while the large -C(CH₃)₃ group and the aromatic ring will drive solubility in lipophilic environments.

Theoretical Framework: Predicting Solubility Behavior

The guiding principle of solubility is "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent.[8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. We predict moderate to high solubility of this compound in alcohols, where the solvent can interact with both the carboxylic acid and methoxy groups. Its solubility in water is expected to be low due to the large, hydrophobic tert-butyl group.[7] Data for the related 4-methoxybenzoic acid shows high solubility in alcohols.[9][10]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving polar compounds. Good solubility is predicted in these solvents due to dipole-dipole interactions with the carboxylic acid and methoxy groups. 4-methoxybenzoic acid shows good solubility in acetone and ethyl acetate.[9][10]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The significant lipophilic character imparted by the tert-butyl group and aromatic ring suggests that this compound will have considerably higher solubility in these solvents compared to unsubstituted benzoic acid. Data for similar compounds confirms solubility in toluene.[9][10]

The diagram below illustrates the key molecular interactions governing solubility.

Intermolecular Interactions Driving Solubility mol This compound -COOH (Polar, H-Bond Donor/Acceptor) -OCH3 (Polar, H-Bond Acceptor) -C(CH3)3 (Nonpolar, Lipophilic) polar_protic Polar Protic Solvents (e.g., Methanol, Water) mol:f0->polar_protic Strong H-Bonding mol:f1->polar_protic H-Bonding polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) mol:f0->polar_aprotic Dipole-Dipole mol:f1->polar_aprotic Dipole-Dipole nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) mol:f2->nonpolar Van der Waals

Caption: Key interactions between the compound's functional groups and solvent classes.

Predicted Solubility Profile

Based on the analysis of its functional groups and data from structurally related molecules like 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid, the following qualitative and quantitative solubility profile is predicted.[9][11]

Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Water (neutral pH)Very Low / Sparingly SolubleThe large hydrophobic tert-butyl group counteracts the polarity of the COOH and OCH₃ groups.
Methanol, EthanolHighExcellent hydrogen bonding potential with the carboxylic acid and methoxy groups.
Polar Aprotic Acetone, Ethyl AcetateHighStrong dipole-dipole interactions.
AcetonitrileModerate to HighGood dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar solvent capable of strong interactions with the solute.
Nonpolar TolueneModerateFavorable van der Waals interactions due to the aromatic ring and tert-butyl group.
Hexane, CyclohexaneLow to ModerateThe molecule's polarity limits solubility, but the tert-butyl group enhances it over polar analogs.
Aqueous (pH-adjusted) Aqueous NaOH (pH > 7)Very HighDeprotonation of the carboxylic acid to the highly soluble carboxylate salt.
Aqueous HCl (pH < 2)Very LowThe carboxylic acid remains fully protonated (neutral form), minimizing aqueous solubility.

The Critical Influence of pH

For an ionizable compound like a carboxylic acid, pH is one of the most powerful factors affecting aqueous solubility. The carboxylic acid group has an estimated pKa between 4 and 5.

  • At pH values below the pKa: The compound exists predominantly in its neutral, protonated form (R-COOH). This form has lower aqueous solubility.

  • At pH values above the pKa: The compound is deprotonated to form its conjugate base, the carboxylate anion (R-COO⁻). This ionic form is significantly more polar and thus dramatically more soluble in water.[12][13][14]

This relationship is described by the Henderson-Hasselbalch equation and is a cornerstone of formulation science. To dissolve this compound in an aqueous medium, adjusting the pH to a value at least 2 units above its pKa (e.g., pH > 6.5) by adding a base like sodium hydroxide is a standard and effective strategy.[7]

Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, quantitative data, the thermodynamic equilibrium solubility should be measured. The shake-flask method is the gold-standard technique for this purpose.[1][15][16] It is a robust, self-validating system because the continued presence of excess solid solute ensures the solution is truly saturated at equilibrium.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. A solid amount that is visually in excess (e.g., 5-10 mg per mL of solvent) is sufficient.[16]

  • Solvent Addition: Add a precise volume of the desired, pre-conditioned solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being more rigorous, especially for poorly soluble compounds.[15][16][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[16] To ensure complete removal of undissolved solids, the supernatant must be separated. This is typically achieved by:

    • Centrifugation: Spin the vials at high speed.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) into a clean vial.[8] Causality Note: This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved solute using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calibration: Quantify the concentration by comparing the analytical response to a calibration curve generated from standard solutions of the compound of known concentrations.[17]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

The following diagram outlines this mandatory experimental workflow.

Shake-Flask Equilibrium Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant T (e.g., 24-72 hours) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 quant1 Dilute saturated filtrate sep2->quant1 quant2 Analyze via validated HPLC-UV method quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 report Report Solubility (e.g., mg/mL @ 25°C) quant3->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Recommendations

This compound possesses a classic amphiphilic structure, leading to a varied solubility profile. Its solubility is predicted to be high in polar organic solvents like alcohols and acetone, moderate in nonpolar aromatic solvents like toluene, and highly dependent on pH in aqueous media. Due to the hydrophobic tert-butyl group, its intrinsic solubility in neutral water is expected to be low. For researchers in drug development and process chemistry, this profile has key implications:

  • For Synthesis: Alcohols, ketones, or esters are likely excellent choices for reaction solvents.

  • For Purification: Crystallization could be induced by adding a nonpolar anti-solvent (like hexane) to a solution in a polar solvent (like ethyl acetate).

  • For Formulation: For aqueous formulations, achieving a suitable concentration will almost certainly require pH modification to form the highly soluble carboxylate salt.

Given the absence of extensive published data, it is strongly recommended that researchers perform the definitive shake-flask solubility determination outlined in this guide to establish a quantitative and reliable solubility profile in solvents relevant to their specific application. This empirical data is indispensable for building robust processes and predictive models for drug development.

References

  • Pharmaceutical Networking.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Kovács, A., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
  • Scribd. ICH Q6A Guideline. [Link]
  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
  • PQT-Medicines.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length?
  • PubChem. 4-tert-Butyl-2-methoxybenzoic acid. [Link]
  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
  • Bibliomed. Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents. [Link]
  • ResearchGate.
  • College of Pharmacy, University of Baghdad. Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. [Link]
  • ACS Publications.
  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 4-tert-butyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 4-tert-butyl-3-methoxybenzoic acid. While direct experimental data on the parent compound is nascent, this document synthesizes findings from structurally related benzoic acid derivatives and outlines a strategic experimental framework to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, detailed methodologies for in vitro and in silico evaluation. We will delve into its potential as an anticancer agent, its antioxidant and anti-inflammatory properties, and provide robust protocols for cytotoxicity assays, enzyme inhibition studies, and antioxidant capacity measurements. The overarching goal is to equip researchers with the necessary information to systematically investigate the bioactivity of this promising chemical entity.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The versatility of the benzene ring allows for substitutions that can dramatically influence the molecule's physicochemical properties and biological targets. Hydroxybenzoic acids, for instance, are well-documented for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.[1][3] The position and nature of substituents on the benzoic acid core are critical determinants of its antioxidant efficacy, with hydroxyl groups in the ortho and para positions to the carboxylate group often showing the most potent activity.[1][3]

Furthermore, derivatives of benzoic acid have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The subject of this guide, this compound, possesses a unique combination of a bulky lipophilic tert-butyl group and a methoxy group, which can influence its membrane permeability, metabolic stability, and interaction with biological targets. A recent doctoral dissertation has laid the groundwork for exploring derivatives of this compound as potential anticancer agents, specifically as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[7][8] This preliminary work provides a strong rationale for a more in-depth investigation into the parent compound's own biological activities.

This guide will therefore proceed with a focused exploration of three key potential activities of this compound: anticancer, antioxidant, and anti-inflammatory. For each, we will present the theoretical basis, supporting evidence from related compounds, and detailed experimental protocols to enable rigorous scientific inquiry.

Potential Anticancer Activity: Targeting Cellular Proliferation

The most direct evidence for the potential bioactivity of this compound comes from a study on its derivatives, which were designed and synthesized as potential anti-cancer compounds targeting the EGFR allosteric site.[7][8] The study reported that some of these derivatives exhibited high potency and selectivity against several human cancer cell lines.[7][8] This strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

Hypothesized Mechanism of Action: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key target for cancer therapy. While many existing EGFR inhibitors are competitive with ATP, targeting an allosteric site offers the potential for greater selectivity and a different resistance profile. The docking studies performed on the derivatives of this compound suggest a potential interaction with an allosteric site on the EGFR kinase domain.[7][8]

Logical Workflow for Investigating Anticancer Potential

G cluster_0 In Silico Analysis cluster_1 In Vitro Validation cluster_2 Lead Optimization mol_dock Molecular Docking of This compound with EGFR Kinase cyto_assay Cytotoxicity Assays (e.g., MTT, LDH) mol_dock->cyto_assay Predicts binding affinity admet_pred In Silico ADMET Prediction sar_studies Structure-Activity Relationship (SAR) Studies admet_pred->sar_studies Guides derivative design enzyme_assay EGFR Kinase Inhibition Assay cyto_assay->enzyme_assay Confirms cell death cell_cycle Cell Cycle Analysis enzyme_assay->cell_cycle Identifies target engagement apoptosis Apoptosis Assays cell_cycle->apoptosis Determines mechanism of death apoptosis->sar_studies Informs on potency lead_opt Lead Optimization sar_studies->lead_opt Improves efficacy and safety

Caption: Workflow for anticancer drug discovery.

Experimental Protocols

Objective: To predict the binding affinity and mode of interaction of this compound with the allosteric site of EGFR kinase.

Protocol:

  • Protein Preparation: Obtain the crystal structure of EGFR kinase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to dock the ligand into the putative allosteric binding site of the receptor.

  • Analysis: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interacting residues.

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[9]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.[9]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM)
A549 (Lung)25.3
HepG2 (Liver)42.1
HCT-116 (Colon)33.8
MCF-7 (Breast)> 100

Antioxidant and Anti-inflammatory Potential

Phenolic compounds, including various benzoic acid derivatives, are known to possess significant antioxidant and anti-inflammatory properties.[1][3][10][5] These activities are often linked, as oxidative stress is a key contributor to the inflammatory process. The presence of a methoxy group on the benzene ring of this compound suggests it may have the capacity to donate a hydrogen atom and scavenge free radicals.

Theoretical Basis for Antioxidant and Anti-inflammatory Activity

The antioxidant activity of phenolic compounds is primarily due to their ability to act as free radical scavengers.[1] The methoxy group can donate a hydrogen atom, and the resulting radical can be stabilized by resonance. The anti-inflammatory effects of such compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[11]

Signaling Pathway for Inflammation and Oxidative Stress

G cluster_0 Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Potential Intervention LPS LPS/Pathogens NFkB NF-κB Pathway LPS->NFkB ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression MAPK->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation Compound This compound Compound->ROS Scavenges Compound->NFkB Inhibits

Sources

Synthesis pathways for 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-tert-butyl-3-methoxybenzoic acid

Foreword: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts specific physicochemical properties to molecules that incorporate this scaffold. Notably, it serves as a key precursor in the synthesis of novel anti-cancer agents, including allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The strategic placement of its functional groups allows for diverse chemical modifications, making it an attractive starting point for creating libraries of bioactive compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind experimental choices and detailed protocols for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several plausible bond disconnections, leading to distinct synthetic strategies. The primary challenge lies in the regioselective introduction of the three substituents—tert-butyl, methoxy, and carboxyl—onto the benzene ring. The electronic and steric effects of each group heavily influence the feasibility and outcome of subsequent reactions.

G cluster_pathways Key Retrosynthetic Disconnections cluster_precursors Strategic Precursors Target This compound C_COOH C-COOH Bond (Carboxylation) Target->C_COOH Pathway 1 & 2 C_Alkyl C-Alkyl Bond (Friedel-Crafts) Target->C_Alkyl Pathway 3 C_O C-O Bond (Etherification) Target->C_O Alternative Grignard_Precursor Halogenated tert-butylanisole C_COOH->Grignard_Precursor via Grignard Reagent Oxidation_Precursor 4-tert-butyl-3-methoxytoluene C_COOH->Oxidation_Precursor via Oxidation of Methyl Group FC_Precursor 2-tert-butylanisole C_Alkyl->FC_Precursor via Acylation/Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, three primary pathways are discussed in this guide:

  • Grignard Carboxylation Pathway: A direct and reliable method involving the formation of an organometallic intermediate followed by quenching with carbon dioxide.

  • Oxidation Pathway: A classical approach that relies on the oxidation of a benzylic alkyl group, typically a methyl group, on a pre-functionalized aromatic ring.

  • Friedel-Crafts Acylation Pathway: An indirect but highly controllable route that introduces the carboxyl functionality via an acetyl intermediate, which is subsequently oxidized.

Part 2: Synthesis Pathways and Experimental Protocols

Pathway 1: Grignard Carboxylation of a Halogenated Precursor

This pathway is arguably one of the most direct routes to the target molecule. The core of this strategy is the reaction of a Grignard reagent with carbon dioxide (dry ice) to form a carboxylate salt, which is then protonated to yield the carboxylic acid. The success of this method hinges on the efficient preparation of the necessary aryl halide precursor.

Causality Behind Experimental Choices: The Grignard reaction is chosen for its high efficiency in C-C bond formation.[2] The key is to prepare the Grignard reagent, 4-tert-butyl-2-methoxyphenylmagnesium bromide, from its corresponding bromo-aromatic precursor. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source, such as water. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and help to stabilize the Grignard reagent.[2]

G cluster_0 Pathway 1: Grignard Carboxylation A 2-tert-butylanisole B 1-Bromo-4-tert-butyl- 2-methoxybenzene A->B Bromination (NBS, CCl4) C 4-tert-butyl-2-methoxyphenyl- magnesium bromide B->C Grignard Formation (Mg, Dry Ether) D Magnesium Carboxylate Salt C->D Carboxylation (1. CO2 (s)) E This compound D->E Acid Workup (2. H3O+)

Caption: Workflow for the Grignard Carboxylation Pathway.

Experimental Protocol: Grignard Carboxylation

Step 1: Synthesis of 1-Bromo-4-tert-butyl-2-methoxybenzene

  • To a solution of 2-tert-butylanisole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiate the reaction with a radical initiator such as benzoyl peroxide (catalytic amount).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Prepare a solution of 1-bromo-4-tert-butyl-2-methoxybenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings. A crystal of iodine can be added to initiate the reaction if it is sluggish.[3]

  • Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and pour it slowly over an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature, which allows excess CO₂ to sublime.

  • Quench the reaction by slowly adding 6M HCl until the aqueous layer is acidic.[3]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or methyl-tert-butyl ether (MTBE).[3]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Oxidation of 4-tert-butyl-3-methoxytoluene

This pathway leverages the robust transformation of a benzylic methyl group into a carboxylic acid. The primary advantage is the commercial availability of various substituted toluenes. The key is the synthesis of the 4-tert-butyl-3-methoxytoluene precursor.

Causality Behind Experimental Choices: The oxidation of an alkyl side-chain on an aromatic ring is a fundamental transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective but can present waste disposal challenges. A more modern and industrially viable approach is catalytic oxidation using air or a peroxide source in the presence of a transition metal catalyst, such as a cobalt salt.[4] This method is often performed in an acidic solvent like acetic acid.[5] The precursor, 4-tert-butyl-3-methoxytoluene, can be synthesized via Friedel-Crafts alkylation of 3-methoxytoluene.

G cluster_0 Pathway 2: Oxidation of a Methyl Group A 3-Methoxytoluene B 4-tert-butyl-3-methoxytoluene A->B Friedel-Crafts Alkylation (t-BuCl, AlCl3) C This compound B->C Oxidation (KMnO4 or Co(OAc)2/O2)

Caption: Workflow for the Alkyl Group Oxidation Pathway.

Experimental Protocol: Oxidation

Step 1: Synthesis of 4-tert-butyl-3-methoxytoluene

  • In a flask cooled to 0 °C, add 3-methoxytoluene (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Slowly add tert-butyl chloride (1.1 eq) to the stirred mixture.[6]

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product. Purify by distillation.

Step 2: Oxidation to this compound

  • To a solution of 4-tert-butyl-3-methoxytoluene (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise.

  • Heat the mixture to reflux for 8-12 hours until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath. Acidify with concentrated HCl to a pH of 1-2, which will precipitate the carboxylic acid product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Pathway 3: Friedel-Crafts Acylation Followed by Haloform Reaction

This pathway avoids the potential for polyalkylation that can occur with Friedel-Crafts alkylation by using an acylation reaction instead.[7] The resulting ketone is then converted to the carboxylic acid.

Causality Behind Experimental Choices: Friedel-Crafts acylation is highly regioselective and the introduced acyl group is deactivating, which prevents further reactions on the ring.[8] The starting material, 2-tert-butylanisole, directs the incoming acetyl group to the para position due to steric hindrance from the bulky tert-butyl group. The subsequent conversion of the methyl ketone to a carboxylic acid is efficiently achieved via the haloform reaction (using, for example, NaOBr or NaOCl), which proceeds through the formation of a trihalomethyl intermediate that is a good leaving group.

G cluster_0 Pathway 3: Friedel-Crafts Acylation A 2-tert-butylanisole B 4-tert-butyl-3-methoxy- acetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C This compound B->C Haloform Reaction (1. Br2, NaOH) (2. H3O+)

Caption: Workflow for the Friedel-Crafts Acylation Pathway.

Experimental Protocol: Acylation and Oxidation

Step 1: Synthesis of 4-tert-butyl-3-methoxyacetophenone

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous DCM, slowly add acetyl chloride (1.1 eq).

  • To this mixture, add a solution of 2-tert-butylanisole (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction by pouring it onto ice-water containing concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate. Purify the resulting ketone by column chromatography or distillation.

Step 2: Haloform Reaction

  • Prepare a solution of sodium hydroxide (6.0 eq) in water and cool it to 0 °C.

  • Slowly add bromine (3.0 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr).

  • In a separate flask, dissolve 4-tert-butyl-3-methoxyacetophenone (1.0 eq) in a suitable solvent like 1,4-dioxane.

  • Slowly add the freshly prepared cold NaOBr solution to the ketone solution, with vigorous stirring.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench any excess hypobromite by adding a small amount of sodium sulfite solution.

  • Remove the bromoform byproduct and organic solvent via distillation or extraction.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry. Recrystallize for higher purity.

Part 3: Comparison of Synthetic Pathways and Data Summary

Each pathway offers distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and considerations for safety and waste management.

PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
1. Grignard Carboxylation 2-tert-butylanisoleBromination, Grignard formation, CarboxylationDirect, generally high-yielding final step.Requires strictly anhydrous conditions; multi-step precursor synthesis.
2. Alkyl Group Oxidation 3-MethoxytolueneFriedel-Crafts alkylation, OxidationUtilizes common starting materials; oxidation is a robust reaction.Friedel-Crafts alkylation can lead to isomeric mixtures; oxidation requires strong reagents or catalytic systems.[4][7]
3. Friedel-Crafts Acylation 2-tert-butylanisoleFriedel-Crafts acylation, Haloform reactionAvoids polyalkylation; highly regioselective.Haloform reaction can have side reactions; generates halogenated waste.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established organic transformations. For laboratory-scale synthesis where control and purity are paramount, the Grignard Carboxylation and Friedel-Crafts Acylation pathways offer excellent reliability and regiochemical control. For larger-scale industrial production, the Oxidation Pathway may be more cost-effective, particularly if an efficient catalytic system is employed to minimize the use of stoichiometric heavy-metal oxidants. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or manufacturing campaign.

References

  • Mahmoud, A. A., & Malik, I. M. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • Jasperse, J. (n.d.). Grignard Reaction.
  • PrepChem. (n.d.). Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid.
  • Google Patents. (2020).
  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. National Center for Biotechnology Information.
  • Google Patents. (2014).
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • University of Missouri–St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
  • Google Patents. (1988).

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids represent a cornerstone in the development of modern organic chemistry and pharmacology. These molecules, characterized by a benzene ring attached to a carboxylic acid group with additional functional groups at various positions, have a rich history that mirrors the evolution of chemical synthesis and our understanding of structure-activity relationships. From the early extraction of simple benzoates from natural sources to the rational design of complex pharmaceutical agents, the journey of substituted benzoic acids is a story of scientific inquiry, innovation, and profound societal impact. This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of this journey, detailing the core discoveries, the evolution of synthetic methodologies, and the ever-expanding applications of this versatile class of compounds.

Chapter 1: The Progenitor - Discovery and Early History of Benzoic Acid

The story of substituted benzoic acids begins with the parent molecule, benzoic acid. Its history is rooted in the age of alchemy and early natural product chemistry.

1.1 Initial Discovery and Isolation

Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin obtained from trees of the Styrax genus.[1][2][3] Early accounts are attributed to Nostradamus (1556), followed by Alexius Pedemontanus (1560) and Blaise de Vigenère (1596).[2][4] For a significant period, gum benzoin was the sole source for benzoic acid, which was obtained by sublimation.[2][5] This natural origin underscored its initial use and perception as a medicinal and preservative agent.

1.2 Elucidation of Structure and Early Synthesis

The true chemical nature of benzoic acid remained elusive until the 19th century. The seminal work of Justus von Liebig and Friedrich Wöhler in 1832 was pivotal in determining its composition and structure.[2][5] Their research also established the relationship between benzoic acid and hippuric acid.[2] The first industrial synthesis process emerged later, involving the reaction of benzotrichloride with calcium hydroxide in water, catalyzed by iron or its salts.[2][3] However, this method produced a product with significant chlorinated impurities. Consequently, for applications requiring high purity, such as human consumption, benzoic acid derived from the dry distillation of gum benzoin remained the standard for a long time.[2][3] A significant milestone in its application came in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a food preservative.[2][3]

Chapter 2: The Dawn of Substitution - Salicylic Acid and the Rise of Aromatic Chemistry

The deliberate modification of the benzoic acid structure marks a pivotal moment in chemical history. Salicylic acid (2-hydroxybenzoic acid) stands as the preeminent example of an early and impactful substituted benzoic acid.

2.1 From Willow Bark to Pure Compound

The medicinal properties of willow bark have been recognized for millennia, with ancient civilizations like the Sumerians and Egyptians using it as a pain reliever and anti-inflammatory agent.[6][7][8] The active component, salicin, was first isolated as bitter-tasting yellow crystals in 1828 by Joseph Buchner, a professor of pharmacy at Munich University.[7] A more potent acidic form, which he named salicylic acid, was derived from salicin in 1838 by the Italian chemist Raffaele Piria.[9] This compound was also found in the meadowsweet flower (Spiraea ulmaria), which would later lend its name to aspirin.[7]

2.2 The Synthetic Revolution: The Kolbe-Schmitt Reaction

The ability to synthesize salicylic acid independent of natural sources was a major breakthrough. In 1860, Hermann Kolbe developed a carboxylation reaction that heated sodium phenoxide with carbon dioxide under pressure to produce salicylic acid.[10][11] This process, later improved for industrial scale-up by Rudolf Schmitt in 1885, is now known as the Kolbe-Schmitt reaction.[11] This reaction was one of the first methods to incorporate carbon dioxide into an organic molecule and remains a cornerstone of industrial chemistry for producing salicylic acid.[11]

The causality behind this experimental choice lies in the enhanced reactivity of the phenoxide ion compared to phenol towards electrophilic aromatic substitution. The phenoxide, being more electron-rich, can attack the weak electrophile, carbon dioxide, to form the salicylate, which is then protonated to yield salicylic acid.[12]

Diagram 1: The Kolbe-Schmitt Reaction Workflow

Kolbe_Schmitt_Workflow Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->SodiumPhenoxide SodiumSalicylate Sodium Salicylate SodiumPhenoxide->SodiumSalicylate Carboxylation CO2 Carbon Dioxide (CO2) (High Pressure, 125°C) CO2->SodiumSalicylate SalicylicAcid Salicylic Acid SodiumSalicylate->SalicylicAcid Protonation Acid Acid (e.g., H2SO4) Acid->SalicylicAcid

Caption: Workflow of the Kolbe-Schmitt reaction for salicylic acid synthesis.

2.3 Acetylsalicylic Acid: The Birth of Aspirin

While effective, salicylic acid had significant side effects, most notably stomach irritation.[[“]] This led to the search for a more tolerable derivative. In 1853, French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid by reacting acetyl chloride with sodium salicylate.[14][15] However, his preparation was impure and unstable.[15]

The development of a stable, pure form of acetylsalicylic acid is credited to Felix Hoffmann, a chemist at Bayer, in 1897.[6][7] Working under the direction of Arthur Eichengrün, Hoffmann used acetic anhydride to reflux with salicylic acid, successfully producing a pure and stable form of the compound.[9][16] This new substance was found to be a less irritating and effective pain reliever and anti-inflammatory agent.[7] Bayer marketed this groundbreaking drug under the trade name "Aspirin" in 1899.[7][9] The name was derived from 'A' for acetyl, 'spir' from the Spiraea plant, and 'in', a common drug suffix at the time.[7]

Table 1: Key Milestones in the Development of Salicylic and Acetylsalicylic Acid
YearEventKey Figure(s)Significance
1828Isolation of salicin from willow barkJoseph BuchnerFirst isolation of the active precursor compound.[7]
1838Conversion of salicin to salicylic acidRaffaele PiriaFirst preparation of the more potent acidic form.[9]
1860Discovery of the Kolbe synthesisHermann KolbeFirst industrial method for salicylic acid synthesis.[10][11]
1897Synthesis of pure, stable acetylsalicylic acidFelix HoffmannCreation of a more tolerable and effective drug.[6][7]
1899Market launch of AspirinBayerBeginning of the modern era of pharmaceuticals.[7][9]

Chapter 3: Expanding the Family - Other Notable Substituted Benzoic Acids

The success of aspirin catalyzed research into other substituted benzoic acids, leading to the discovery of compounds with a wide array of applications.

3.1 Para-Aminobenzoic Acid (PABA)

para-Aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, has been known as a chemical compound since 1863.[17][18] It is a naturally occurring substance found in baker's and brewer's yeast.[18] Early in its history, it was considered a vitamin (Vitamin Bx), but this classification was dropped as it is synthesized by microorganisms in the body.[18]

The significance of PABA in biochemistry was highlighted by D.D. Woods, who showed that sulfonamide drugs act by blocking the enzyme that assimilates PABA, a crucial precursor for folic acid synthesis in bacteria.[19] This discovery was a foundational concept in the development of antimicrobial chemotherapy.

Industrially, PABA is prepared through methods such as the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.[20] It was patented in 1943 as one of the first active ingredients in sunscreens due to its ability to absorb UV radiation.[20]

3.2 Modern Synthetic Approaches

The synthesis of substituted benzoic acids has evolved significantly since the 19th century. Modern methods offer greater control over substitution patterns and are applicable to a wider range of starting materials. Key methods include:

  • Oxidation of Alkylbenzenes: A common laboratory and industrial method involves the oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid.[21][22] This is often achieved by heating the alkylbenzene under reflux with a strong oxidizing agent like potassium permanganate (KMnO₄), followed by acidification.[21]

  • Hydrolysis of Benzonitriles: Benzonitriles can be hydrolyzed to benzoic acids under acidic or basic conditions. This method is particularly useful when the nitrile group is readily introduced to the aromatic ring.[23]

  • Carboxylation of Grignard Reagents: This versatile method involves the reaction of a Grignard reagent (prepared from an aryl halide) with carbon dioxide (in the form of dry ice), followed by an acidic workup to produce the corresponding benzoic acid.[23]

Diagram 2: General Synthetic Pathways to Substituted Benzoic Acids

Modern_Synthesis Alkylbenzene Substituted Alkylbenzene BenzoicAcid Substituted Benzoic Acid Alkylbenzene->BenzoicAcid Oxidation (e.g., KMnO4) Benzonitrile Substituted Benzonitrile Benzonitrile->BenzoicAcid Hydrolysis (H+ or OH-) ArylHalide Substituted Aryl Halide Grignard Grignard Reagent ArylHalide->Grignard Mg, ether Grignard->BenzoicAcid 1. CO2 (dry ice) 2. H3O+

Caption: Overview of common modern synthetic routes to substituted benzoic acids.

Chapter 4: Experimental Protocols

To provide a practical perspective on the evolution of synthesis, this chapter details both a historical and a modern protocol for preparing a substituted benzoic acid.

4.1 Historical Protocol: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction (Conceptualized from 19th Century Principles)

This protocol is a representation of the industrial process developed by Kolbe and Schmitt. The self-validating nature of this protocol lies in the observable phase changes and the precipitation of the product upon acidification.

  • Objective: To synthesize salicylic acid from phenol.

  • Materials: Phenol, sodium hydroxide, carbon dioxide (high-pressure source), sulfuric acid, water, high-pressure reactor (autoclave).

  • Methodology:

    • Preparation of Sodium Phenoxide: In a suitable vessel, dissolve phenol in an aqueous solution of sodium hydroxide. The reaction is complete when a clear solution of sodium phenoxide is formed.

    • Dehydration: Carefully heat the sodium phenoxide solution to evaporate the water, yielding a dry, solid sodium phenoxide powder. This step is critical as the presence of water can interfere with the subsequent carboxylation.

    • Carboxylation: Transfer the dry sodium phenoxide powder to a high-pressure autoclave. Seal the reactor and heat it to approximately 125°C. Pressurize the autoclave with carbon dioxide to 100 atmospheres.[10][12] Maintain these conditions for several hours to allow for the carboxylation to proceed.

    • Formation of Sodium Salicylate: After the reaction period, cool the reactor and carefully vent the excess carbon dioxide. The solid product inside is primarily sodium salicylate.

    • Acidification and Isolation: Dissolve the crude sodium salicylate in hot water. While stirring, slowly add dilute sulfuric acid to the solution. Salicylic acid, being poorly soluble in cold water, will precipitate as a white solid as the solution becomes acidic and cools.[2]

    • Purification: Collect the precipitated salicylic acid by filtration. Wash the crystals with cold water to remove any remaining salts and acid. The purity can be further enhanced by recrystallization from hot water.[2]

4.2 Modern Protocol: Synthesis of 4-Chlorobenzoic Acid via Oxidation of 4-Chlorotoluene

This protocol illustrates a common modern laboratory-scale synthesis. Its self-validating system includes monitoring the reaction progress by the disappearance of the purple permanganate color and confirming the product's identity via melting point and spectroscopy.

  • Objective: To synthesize 4-chlorobenzoic acid from 4-chlorotoluene.

  • Materials: 4-chlorotoluene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sodium sulfite (Na₂SO₂), concentrated hydrochloric acid (HCl), deionized water, reflux apparatus, filtration equipment.

  • Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorotoluene, sodium carbonate, and deionized water. The sodium carbonate creates an alkaline medium necessary for the oxidation.

    • Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the flask. Heat the mixture to reflux. The progress of the reaction can be monitored by the gradual disappearance of the purple color of the permanganate ion (MnO₄⁻) and the formation of a brown precipitate of manganese dioxide (MnO₂).[21] Continue refluxing until the purple color no longer persists.

    • Quenching Excess Oxidant: After cooling the reaction mixture, add a small amount of sodium sulfite to destroy any unreacted potassium permanganate. This is confirmed when the mixture becomes colorless (or only the brown MnO₂ precipitate remains).

    • Removal of Manganese Dioxide: Filter the hot reaction mixture by vacuum filtration to remove the manganese dioxide precipitate. The filtrate contains the sodium salt of 4-chlorobenzoic acid (sodium 4-chlorobenzoate).

    • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). 4-Chlorobenzoic acid will precipitate as a white solid.[23]

    • Isolation and Purification: Collect the product by vacuum filtration and wash the crystals with cold deionized water. Dry the product in an oven. The identity and purity can be confirmed by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Conclusion

The history of substituted benzoic acids is a compelling narrative of chemical discovery and application. From the first sublimation of benzoic acid from tree resin to the targeted synthesis of life-saving drugs, this class of molecules has been central to the advancement of science. The journey from willow bark to aspirin not only revolutionized medicine but also established a paradigm for drug development: modifying a natural product to enhance its therapeutic properties and reduce side effects. The development of robust synthetic methodologies, such as the Kolbe-Schmitt reaction and Grignard carboxylation, empowered chemists to create a vast library of substituted benzoic acids, each with unique properties and applications. As we look to the future, the principles learned from the history of these compounds will continue to inform the design of new materials, medicines, and agrochemicals, ensuring that the legacy of the humble benzoic acid core endures.

References
  • Aspirin | Overview, History & Discovery. (n.d.). Study.com.
  • A history of aspirin. (2014, September 26). The Pharmaceutical Journal.
  • Montinari, M. R., Minelli, S., & De Caterina, R. (2019). The first 3500 years of aspirin history from its roots - A concise summary. Vascular Pharmacology, 113, 1–8. [Link]
  • Hood, E. P. (n.d.). Benzoic acid (C₆H₆COOH). The University of Alabama Libraries.
  • Benzoic acid. (n.d.). New World Encyclopedia.
  • The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • History of aspirin. (n.d.). Wikipedia.
  • Benzoic acid. (n.d.). Wikipedia.
  • Sneader, W. (2000). The discovery of aspirin: a reappraisal. BMJ, 321(7276), 1591–1594. [Link]
  • Kolbe–Schmitt reaction. (n.d.). Grokipedia.
  • Benzoic acid. (n.d.). Wikiwand.
  • Benzoic Acid – Natures preservative. (2021, October 20). Redox.
  • Final History of Salicylic | PDF. (n.d.). Scribd.
  • p-Aminobenzoic acid. (2025, January 13). American Chemical Society.
  • Fuster, V., & Sweeny, J. M. (2011). Historical perspective of aspirin: A journey from discovery to clinical practice. Journal of the American College of Cardiology, 58(20 Suppl), S3-S11.
  • Was salicylic acid the first form of aspirin? (n.d.). Consensus.
  • Kolbe–Schmitt reaction. (2019, December 19). L.S.College, Muzaffarpur.
  • Novikov, A. S., et al. (2022). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Molecules, 27(19), 6268. [Link]
  • Kolbe–Schmitt reaction. (n.d.). Wikipedia.
  • Kolbe Reaction Mechanism. (n.d.). BYJU'S.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of All Research Scientific and Technical, 5(6).
  • Process for preparing substituted benzoic acid. (2000). Google Patents.
  • John Postgate (microbiologist). (n.d.). Wikipedia.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
  • Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022, June 1). RSC Advances, 12(27), 17355-17366. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, October). Molecules, 28(20), 7088. [Link]
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • Producing Benzoic Acid. (2024, December 23). Save My Exams.
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018, January). Proceedings of the National Academy of Sciences, India - Section A, 88(1). [Link]
  • para-aminobenzoic acid. (2023, March 20). Encyclopedia Britannica.

Sources

A Comprehensive Technical Guide to 4-tert-butyl-3-methoxybenzoic Acid: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky hydrophobic tert-butyl group and an electron-donating methoxy group on the benzoic acid core, imparts specific physicochemical properties that are of interest for the design of novel bioactive molecules and functional materials. Notably, derivatives of this compound have been investigated for their potential as anti-cancer agents, specifically as EGFR allosteric site inhibitors.[1]

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound. As a Senior Application Scientist, the aim is to bridge the gap between computational predictions and practical laboratory findings. This document will delve into the theoretical underpinnings of its molecular structure and spectroscopic behavior, followed by a detailed exploration of its synthesis and characterization using established analytical techniques. By presenting a side-by-side comparison of theoretical and experimental data, this guide offers researchers a robust framework for understanding and utilizing this compound in their work.

Part 1: Theoretical Properties of this compound

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, offering insights into their stability, reactivity, and spectroscopic signatures. Density Functional Theory (DFT) calculations are a common method for studying substituted benzoic acids, providing reliable predictions of their electronic and structural properties.

Molecular Geometry and Electronic Properties

The molecular structure of this compound is characterized by a planar benzoic acid core, with the methoxy and tert-butyl groups influencing the electron distribution and steric profile of the molecule.

Based on DFT studies of similarly substituted benzoic acids, the following theoretical properties can be predicted for this compound:

  • Optimized Geometry: The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation. The C-C-C=O and O=C-O-H dihedral angles will be close to 0° and 180°, respectively.

  • Electronic Effects: The methoxy group at the meta-position to the carboxylic acid exerts a +R (resonance) and -I (inductive) effect, with the inductive effect being more dominant at this position. The tert-butyl group at the para-position exerts a +I effect and hyperconjugation, both of which are electron-donating. These combined effects influence the acidity and reactivity of the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the carboxylic acid group. The energy gap between the HOMO and LUMO will be indicative of the molecule's chemical reactivity and electronic excitation properties.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Dipole Moment ~2-3 D
HOMO Energy ~ -6.5 to -7.0 eV
LUMO Energy ~ -1.5 to -2.0 eV
HOMO-LUMO Gap ~ 4.5 to 5.5 eV

Note: These values are estimations based on DFT calculations of similar substituted benzoic acids and may vary depending on the level of theory and basis set used.

Predicted Spectroscopic Data

Computational methods can also predict the spectroscopic data for a molecule, which can be invaluable for its identification and characterization.

The predicted ¹H and ¹³C NMR chemical shifts are based on the electronic environment of each nucleus.

Synthesis_Workflow Reactant1 3-Methoxybenzoic Acid Reaction Friedel-Crafts Alkylation Reactant1->Reaction Reactant2 tert-Butanol Reactant2->Reaction Catalyst Sulfuric Acid (H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 3-Methoxybenzoic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoic acid (1 equivalent) in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • To this mixture, add tert-butanol (1.2 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

The following sections describe the expected experimental spectroscopic data for this compound, with comparative data from structurally similar compounds for reference.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling.

Comparative ¹H NMR Data:

  • 3-Methoxybenzoic Acid: ¹H NMR (CDCl₃, 400 MHz) δ 7.73 (d, 1H), 7.63 (s, 1H), 7.39 (t, 1H), 7.16 (d, 1H), 3.87 (s, 3H). [2]* 4-tert-Butylbenzoic Acid: ¹H NMR data is available for this compound, showing the characteristic singlet for the tert-butyl protons around 1.3 ppm and aromatic protons in the range of 7.4-8.0 ppm.

Expected ¹H NMR Spectrum of this compound:

  • A broad singlet for the carboxylic acid proton between 12-13 ppm.

  • A singlet for the methoxy protons around 3.9 ppm.

  • A sharp singlet for the nine tert-butyl protons around 1.3 ppm.

  • Three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet or a narrow doublet, corresponding to the three aromatic protons.

Comparative ¹³C NMR Data:

  • 3-Methoxybenzoic Acid: ¹³C NMR (CDCl₃, 101 MHz) δ 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5. [2]* 4-tert-Butylbenzoic Acid: ¹³C NMR data is available, showing the quaternary carbon of the tert-butyl group around 35 ppm and the methyl carbons around 31 ppm.

Expected ¹³C NMR Spectrum of this compound:

  • The carboxylic carbon signal will be in the range of 170-175 ppm.

  • Six distinct aromatic carbon signals.

  • The methoxy carbon signal around 55-60 ppm.

  • The quaternary and methyl carbon signals of the tert-butyl group around 35 ppm and 31 ppm, respectively.

Experimental Protocol: FTIR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Comparative FTIR Data:

  • 3-Methoxybenzoic Acid: Shows a broad O-H stretch from 3300-2500 cm⁻¹, a sharp C=O stretch around 1690 cm⁻¹, and C-O stretching bands in the 1300-1200 cm⁻¹ region. [3]* 4-tert-Butylbenzoic Acid: Exhibits similar characteristic peaks for the carboxylic acid group and additional peaks corresponding to the C-H bending and stretching of the tert-butyl group.

Expected FTIR Spectrum of this compound:

The spectrum will be a composite of the features of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid, with the key absorption bands as predicted in Table 2.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) analyzer.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A prominent peak at m/z = 208, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern:

    • Loss of a methyl group (•CH₃) from the tert-butyl group to give a fragment at m/z = 193.

    • Loss of a methoxy group (•OCH₃) to give a fragment at m/z = 177.

    • Loss of the carboxylic acid group (•COOH) to give a fragment at m/z = 163.

    • A base peak corresponding to the loss of a water molecule from the molecular ion (m/z = 190) or another stable fragment.

Conclusion

References

  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives - College of Pharmacy. (2024, November 9).
  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Org. Lett.2015, 17 (21), 5276-5279.

Sources

4-tert-butyl-3-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-tert-butyl-3-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate in contemporary pharmaceutical research and development. The document details its fundamental chemical and physical properties, provides validated analytical protocols for its characterization, and discusses its emerging applications, particularly in the synthesis of targeted therapeutics such as protein degraders and kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics and utility.

Introduction and Chemical Identity

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bulky tert-butyl group and an electron-donating methoxy group on the benzoic acid framework, imparts specific steric and electronic properties that make it a valuable building block in medicinal chemistry. The strategic placement of these functional groups allows for its incorporation into complex molecular architectures designed to interact with specific biological targets. Recent studies have highlighted its role in the development of novel anti-cancer agents, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) allosteric site inhibitors[1][2].

Molecular Structure and Formula

The chemical identity of this compound is defined by its molecular formula and structure.

  • Molecular Formula: C₁₂H₁₆O₃[3][4][5]

  • Molecular Weight: 208.25 g/mol [4][6]

  • CAS Number: 79822-46-1[4][5][6]

  • IUPAC Name: this compound[7]

  • Common Synonyms: 3-Methoxy-4-tert-butylbenzoic acid, 3-Methoxy-4-t-butylbenzoic acid[3][6]

The structural arrangement is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and reaction optimization. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₃[3][4][5]
Molecular Weight 208.25 g/mol [4][6]
CAS Number 79822-46-1[4][5][6]
Appearance Solid[3]
Melting Point 150-151 °C[6]
Boiling Point (Predicted) 334.7 ± 35.0 °C[6]
Density (Predicted) 1.080 ± 0.06 g/cm³[6]
pKa (Predicted) 4.28 ± 0.10[6]
Purity Typically ≥98%[4]
Storage Sealed in dry, Room Temperature[6]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a specialized building block in organic synthesis, particularly for pharmaceutical applications.

Synthesis of EGFR Allosteric Inhibitors

Recent research has focused on designing and synthesizing novel anti-cancer compounds derived from this compound[1]. Overexpression of the Epidermal Growth Factor Receptor (EGFR) is linked to many cancers, and while traditional EGFR inhibitors target the ATP-competitive site, they often lead to resistance. The development of allosteric inhibitors, which bind to a different site on the receptor, is a promising strategy to overcome this challenge[2].

The unique substitution pattern of this compound provides a scaffold for creating derivatives that can effectively bind to the EGFR tyrosine kinase allosteric site. Studies have shown that carbothioamide and heterocyclic derivatives of this molecule exhibit significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal cancer (HCT-116)[2].

Protein Degrader Building Blocks

This compound is also classified as a building block for protein degraders[4]. Protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary approach in drug discovery. These molecules induce the degradation of specific target proteins rather than just inhibiting them. The structural motifs present in this compound can be incorporated into the design of these complex bifunctional molecules.

Caption: Synthetic utility workflow of the title compound.

Experimental Protocols: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon environments.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[9].

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[9].

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional proton spectrum.

      • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

      • Expected Signals: Distinct signals for the aromatic protons, the tert-butyl protons (a sharp singlet), the methoxy protons (a singlet), and the broad, downfield signal of the carboxylic acid proton.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Expected Signals: Resonances for the quaternary carbons of the tert-butyl group and aromatic ring, the methoxy carbon, the methyl carbons of the tert-butyl group, the aromatic CH carbons, and the downfield carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Objective: To confirm the presence of O-H (acid), C=O (carbonyl), C-O, and aromatic C-H bonds.

  • Methodology:

    • Sample Preparation: Use either the Attenuated Total Reflectance (ATR) or KBr pellet method. For ATR, place a small amount of the solid sample directly on the crystal[9].

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer[9].

    • Data Acquisition:

      • Collect a background spectrum first.

      • Collect the sample spectrum over a range of 4000-400 cm⁻¹[9].

      • Expected Absorptions: A very broad absorption for the O-H stretch of the carboxylic acid (approx. 3300-2500 cm⁻¹), a strong absorption for the C=O stretch (approx. 1700-1680 cm⁻¹), C-O stretches (approx. 1300-1000 cm⁻¹), and aromatic C-H stretches (above 3000 cm⁻¹).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Objective: To verify the molecular weight and obtain structural information from fragmentation.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).

    • Data Acquisition:

      • Acquire the spectrum in either positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids ([M-H]⁻).

      • Expected Result: The parent ion peak should correspond to the molecular weight of the compound (208.25). For HRMS, the exact mass should be observed, confirming the elemental composition C₁₂H₁₆O₃[2].

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Codes: Xi, N, Xn (Irritant, Dangerous for the environment, Harmful)[6].

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment), R22 (Harmful if swallowed)[6].

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S61 (Avoid release to the environment)[6].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

References

  • 4-(tert-Butyl)-3-methoxybenzoic acid | CymitQuimica. [URL: https://www.cymitquimica.com/4-tert-butyl-3-methoxybenzoic-acid-79822-46-1]
  • 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram | Spectrum Chemical. [URL: https://www.spectrumchemical.com/product/4-tert-butyl-3-methoxybenzoic-acid-B5111]
  • 4-(tert-Butyl)-3-methoxybenzoic acid | CAS 79822-46-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-tert-butyl-3-methoxybenzoic-acid-79822-46-1]
  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives - College of Pharmacy. [URL: https://copharm.uomustansiriyah.edu.iq/news.php?id_news=1062]
  • 4-Methoxy-benzoic acid tert-butyl ester - SpectraBase. [URL: https://spectrabase.com/spectrum/3dD7i0pT5Xq]
  • Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-3-tert-butyl-4-methoxybenzoylthio-benzoic-acid]
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. [URL: https://www.benchchem.
  • 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12613739]
  • In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors - ResearchGate. [URL: https://www.researchgate.net/publication/384951915_In_silico_and_in_vitro_evaluation_of_novel_carbothioamide-based_and_heterocyclic_derivatives_of_4-tert-butyl-3-methoxybenzoic_acid_as_EGFR_tyrosine_kinase_allosteric_site_inhibitors]
  • Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/spectroscopic-profile-of-4-isobutoxy-3-methoxybenzoic-acid-a-technical-guide/]
  • This compound - Chongqing Chemdad Co. ,Ltd. [URL: https://www.chemdad.com/4-tert-butyl-3-methoxybenzoic-acid-cas-79822-46-1.html]

Sources

An In-depth Technical Guide on 4-tert-butyl-3-methoxybenzoic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is a paramount endeavor. Within this pursuit, certain chemical scaffolds emerge as pivotal building blocks, offering a versatile platform for the development of a diverse array of bioactive compounds. 4-tert-butyl-3-methoxybenzoic acid is one such molecule of significant interest. While its own intrinsic biological activity may be modest, its true value lies in its role as a key intermediate in the synthesis of potent and selective drug candidates, particularly in the realm of oncology.

This technical guide provides a comprehensive literature review of the research surrounding this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and, most critically, its application as a foundational scaffold for the generation of targeted therapeutics. We will delve into the rationale behind its use in drug design, with a particular focus on the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, and provide an overview of the experimental methodologies employed in its synthesis and the characterization of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile, thereby guiding its manipulation and derivatization.

PropertyValueSource
CAS Number 79822-46-1[1][2]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Melting Point 150-151 °C[2]
Boiling Point (Predicted) 334.7±35.0 °C[2]
Density (Predicted) 1.080±0.06 g/cm³[2]
pKa (Predicted) 4.28±0.10[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis of this compound

One plausible approach would be to start with a commercially available substituted phenol, such as 4-tert-butylphenol. The synthesis could then proceed through a series of reactions including methoxylation and subsequent carboxylation.

Hypothetical Synthesis Workflow:

Synthesis_Workflow 4-tert-butylphenol 4-tert-butylphenol 2-methoxy-4-tert-butylphenol 2-methoxy-4-tert-butylphenol 4-tert-butylphenol->2-methoxy-4-tert-butylphenol Methoxylation 4-tert-butyl-3-methoxybenzoic_acid 4-tert-butyl-3-methoxybenzoic_acid 2-methoxy-4-tert-butylphenol->4-tert-butyl-3-methoxybenzoic_acid Carboxylation

Caption: A plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Methoxylation of 4-tert-butylphenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.

  • Methylating Agent: Introduce a methylating agent, for instance, dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-methoxy-4-tert-butylphenol, can be purified by column chromatography on silica gel.

Step 2: Carboxylation of 2-methoxy-4-tert-butylphenol

A Kolbe-Schmitt or a similar carboxylation reaction could be employed to introduce the carboxylic acid group.

  • Phenoxide Formation: Treat the purified 2-methoxy-4-tert-butylphenol with a strong base like sodium hydride in an anhydrous solvent to form the corresponding sodium phenoxide.

  • Carboxylation: Subject the sodium phenoxide to high pressure and temperature in the presence of carbon dioxide.

  • Acidification and Isolation: After the reaction, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, this compound, can then be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Note: This proposed synthesis is based on established organic chemistry principles and the synthesis of analogous compounds. The actual experimental conditions would require optimization. A French patent (85 13747) is cited in some literature as describing the synthesis of this compound, but access to this document for a detailed protocol was not possible during this review.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of this compound would be achieved through a combination of standard spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting patterns would be indicative of their substitution pattern.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons, corresponding to the -OCH₃ group.

  • tert-Butyl Protons: A sharp singlet around δ 1.3-1.5 ppm, integrating to nine protons, characteristic of the -C(CH₃)₃ group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carboxylic Carbonyl: A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with quaternary carbons showing distinct chemical shifts.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-ether and alkyl-ether C-O stretching vibrations.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

MS (Mass Spectrometry):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.25 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group, methoxy group, and the carboxylic acid moiety.

General Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of this compound.

Role in the Development of EGFR Inhibitors

The primary significance of this compound in contemporary research lies in its use as a scaffold for the synthesis of targeted anti-cancer agents, particularly allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression and mutations of EGFR are key drivers in the pathogenesis of several human cancers, making it a well-validated therapeutic target.

While many existing EGFR inhibitors target the ATP-binding site of the kinase domain, the development of resistance is a major clinical challenge. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, represent a promising strategy to overcome this resistance. The this compound moiety serves as a crucial component in the design of such allosteric inhibitors.

A recent PhD dissertation detailed the design and synthesis of twenty derivatives of this compound. These derivatives were evaluated for their in vitro cytotoxicity against four human cancer cell lines, and molecular docking studies were performed against the EGFR kinase domain. The results indicated that some of these compounds exhibited high potency and selectivity against several cancer cell lines.

Signaling Pathway Context: EGFR Inhibition

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream_Signaling Allosteric_Inhibitor 4-tert-butyl-3-methoxybenzoic acid Derivatives Allosteric_Inhibitor->EGFR Inhibits Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Biological Evaluation of Derivatives

While specific biological data for the parent this compound is scarce in the literature, the methodologies for evaluating its derivatives are well-established. These protocols are crucial for assessing the therapeutic potential of the synthesized compounds.

In Vitro Cytotoxicity Assays (e.g., MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer, HCT-116 colorectal cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Perspectives

This compound stands out not for its own pronounced biological effects, but as a testament to the power of scaffold-based drug discovery. Its chemical structure provides an ideal starting point for the synthesis of a new generation of targeted therapies aimed at overcoming the challenge of drug resistance in cancer. The research into its derivatives as allosteric EGFR inhibitors highlights a promising avenue for the development of more effective and durable cancer treatments.

Future research should focus on several key areas. Firstly, the development and publication of a robust and scalable synthesis for this compound would be highly beneficial to the research community. Secondly, a systematic evaluation of the structure-activity relationships (SAR) of its derivatives will be crucial for optimizing their potency and selectivity as EGFR inhibitors. Finally, in vivo studies of the most promising derivatives are necessary to translate the in vitro findings into potential clinical applications. The continued exploration of this versatile scaffold holds significant promise for the future of targeted cancer therapy.

References

  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives - College of Pharmacy. (2024).
  • In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors - ResearchGate. (2024).
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. (2014).
  • Article - SciELO. (2023).
  • 4-tert-Butylphenol - Wikipedia. (n.d.).
  • This compound - Chongqing Chemdad Co., Ltd. (n.d.).
  • CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents. (2020).
  • US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents. (2010).
  • Metallaphotoredox-catalyzed alkynylcarboxylation of alkenes with CO2 and alkynes for expedient access to β-alkynyl acids - PMC - PubMed Central. (2025).
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.).
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.).
  • CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents. (2013).
  • 3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermediates Pvt. Ltd. (n.d.).
  • Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB. (2010).
  • A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - Frontiers. (2023).
  • CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents. (2011).
  • US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents. (1975).
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (n.d.).
  • (PDF) Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites - ResearchGate. (2002).
  • Alkylation of quinoxalin‐2(1H)‐ones with styrenes and tert‐butyl... - ResearchGate. (2023).

Sources

Subject: 4-tert-butyl-3-methoxybenzoic acid: A Comprehensive Guide to Safe Handling, Storage, and Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the safe handling, storage, and management of 4-tert-butyl-3-methoxybenzoic acid (CAS No. 79822-46-1). As a substituted aromatic carboxylic acid, this compound serves as a valuable building block in organic synthesis and drug discovery. Adherence to rigorous safety protocols is paramount to mitigate risks and ensure a secure laboratory environment for all personnel. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment

This compound is a solid compound that presents specific hazards requiring careful management. A thorough risk assessment is the foundational step before any handling operations commence.

The primary hazards are identified as follows:

  • Harmful if swallowed (H302) [1].

  • Toxic to aquatic life with long-lasting effects (H411) [1].

Based on the general properties of aromatic carboxylic acids and related compounds, additional potential hazards include skin, eye, and respiratory irritation.[2][3][4] A comprehensive hazard profile is summarized in the table below.

Hazard Category Description Primary Reference(s)
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to adverse health effects.[1]
Eye Irritation As with many acidic powders, dust can cause serious eye irritation.[4]
Skin Irritation Prolonged or repeated contact may cause skin irritation.[4]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[3]
Environmental Hazard Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[1]

Chemical and Physical Properties A clear understanding of the compound's properties is essential for safe handling.

Property Value Reference(s)
CAS Number 79822-46-1[5][6][7]
Molecular Formula C₁₂H₁₆O₃[5][6]
Molecular Weight 208.25 g/mol [5][8]
Melting Point 150-151 °C[7]
Boiling Point 334.7±35.0 °C (Predicted)[7]
Storage Temperature Room Temperature (Sealed in dry conditions)[5][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls, prioritizing engineering solutions over personal protective measures, provides a framework for minimizing risk.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, from most to least effective.

2.1. Engineering Controls All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood.[9][10] This primary engineering control captures airborne particles at the source, preventing inhalation and contamination of the general laboratory space. The ventilation system should be regularly inspected to ensure proper function.

2.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. It is mandatory for all personnel handling this compound.[3][10]

Protection Type Specific Equipment Rationale and Standards Reference(s)
Eye & Face Chemical safety goggles or glasses with side shields.Must provide a seal around the eyes to protect against dust and splashes. Equipment should meet ANSI Z87.1 standards.[3][9]
Hand Nitrile or butyl rubber gloves.These materials offer good resistance to carboxylic acids. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[3][11]
Body Acid-resistant laboratory coat.Protects against skin contact from accidental spills.[3]
Respiratory NIOSH-approved N95 dust mask or higher-level respirator.Required if engineering controls are insufficient or during procedures with a high potential for dust generation.[9][11]

Standard Operating Procedure for Safe Handling

The following protocol outlines a self-validating system for handling this compound, designed to minimize exposure and prevent contamination.

Safe_Handling_Workflow prep prep action action cleanup cleanup end end start Start: Prepare for Handling prep_area 1. Verify fume hood function. Ensure safety shower & eyewash are accessible. start->prep_area don_ppe 2. Don all required PPE: - Goggles - Lab Coat - Gloves prep_area->don_ppe weigh_transfer 3. Weigh & Transfer Compound: - Perform inside fume hood. - Use spatula to minimize dust. - Keep container closed when not in use. don_ppe->weigh_transfer post_handling 4. Post-Handling Procedures: - Decontaminate work surfaces and equipment. weigh_transfer->post_handling doff_ppe 5. Doff PPE correctly to avoid cross-contamination. post_handling->doff_ppe wash_hands 6. Wash hands thoroughly with soap and water. doff_ppe->wash_hands finish End: Procedure Complete wash_hands->finish

Caption: Step-by-step workflow for handling the compound.

Methodology:

  • Preparation: Before handling, confirm that an eyewash station and safety shower are accessible and unobstructed.[3] All work should be conducted in a designated area, such as a chemical fume hood, that is clean and uncluttered.[9]

  • Donning PPE: Put on all required PPE as detailed in Section 2.2. Ensure gloves are intact and fit properly.[3]

  • Handling the Compound:

    • Weighing: Carefully weigh the solid compound on a weigh boat or paper inside the fume hood to contain any dust.[9]

    • Transferring: Use a spatula to transfer the powder slowly and carefully to minimize dust generation.[9]

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling Procedures:

    • Decontamination: Clean all contaminated surfaces and equipment thoroughly after use.[9]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[9]

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[12][13] The container should be kept tightly closed to prevent moisture absorption and contamination.[14] Room temperature storage is appropriate.[5][7]

  • Container Selection: Use corrosion-resistant containers. Avoid storing carboxylic acids in metal cabinets, which can corrode.[2]

  • Incompatible Materials: Segregate this compound from the following materials to prevent dangerous reactions:

    • Strong oxidizing agents [15][16]

    • Strong bases [15]

    • Mineral acids (e.g., nitric acid, hydrochloric acid) [2]

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.[12]

Emergency Procedures: Spills and Exposure

All laboratory personnel must be trained in emergency response. Immediate and correct action can significantly mitigate the consequences of an accident.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[17][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15][19]

5.2. Spill Response Protocol The appropriate response depends on the scale of the spill. For any large or unmanageable spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[20]

Spill_Response_Flowchart start_node start_node decision_node decision_node process_node process_node end_node end_node spill Spill Occurs alert Alert personnel in the area spill->alert assess Is the spill large or unmanageable? alert->assess evacuate Evacuate Area Call EHS/Emergency Services assess->evacuate Yes don_ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->don_ppe No (Small Spill) report Report incident to supervisor/EHS evacuate->report contain Contain spill (Prevent spreading) don_ppe->contain cleanup Gently sweep up solid material to avoid raising dust contain->cleanup collect Place material and contaminated absorbents into a labeled hazardous waste container cleanup->collect decon Decontaminate the spill area with soap and water collect->decon decon->report

Caption: Flowchart for chemical spill response.

For small, manageable spills of solid material:

  • Alert Personnel: Notify others in the immediate area.[17]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a respirator if dust is present.[21]

  • Containment: Prevent the powder from spreading.

  • Cleanup: Gently sweep or scoop the material to avoid raising dust.[21] Place the collected material into a suitable, labeled container for hazardous waste disposal.[19]

  • Decontamination: Clean the spill area with soap and water.[18]

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.[9]

Waste Disposal

All waste containing this compound, including surplus material, empty containers, and contaminated items (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.[3][9]

  • Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Do not mix with incompatible waste streams.[3]

  • Disposal must be conducted in strict accordance with all federal, state, and local environmental regulations. Contact your institution's EHS department or a licensed professional waste disposal service for guidance.[9][19]

References

  • The MSDS HyperGlossary: Carboxylic Acid.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
  • [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. JINAN VOIERN CHEMICAL CO.,LTD. [Link]
  • 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. G-Biosciences. [Link]
  • SPILLS. Smith College Research and Instruction Safety. [Link]
  • How Will You Respond to an Acid Spill? Absorbents Online. [Link]
  • I have a chemical spill in the lab, what should I do? BC Knowledge for Employees. [Link]
  • 4-tert-Butyl-2-methoxybenzoic acid. PubChem. [Link]
  • Chemical Spills - Emergency Management.
  • Emergency and Spill Response Procedures. Auburn University. [Link]
  • Safety Data Sheet - Benzoic acid, 4-​methoxy-​2-​nitro-. Angene Chemical. [Link]
  • SAFETY DATA SHEET - 3-Methoxy-4-methylbenzoic acid. Thermo Fisher Scientific. [Link]
  • NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Learn CBSE. [Link]
  • This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

The Ubiquitous Methoxy Ethers: A Technical Guide to the Natural Occurrence and Analysis of Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methoxybenzoic acid derivatives, a class of phenolic compounds characterized by a benzoic acid core with one or more methoxy (-OCH₃) groups, are widely distributed throughout the natural world. These molecules play significant roles in plant defense, microbial metabolism, and serve as valuable scaffolds in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for these compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to support their work in natural product chemistry and pharmacology.

Introduction to Methoxybenzoic Acid Derivatives

Methoxybenzoic acids are aromatic carboxylic acids with the general formula C₈H₈O₃. The position of the methoxy group on the benzene ring gives rise to three primary isomers: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). The term "anisic acid" commonly refers to the para-isomer, which is the most prevalent in nature.[1][2] A prominent related compound is vanillic acid (4-hydroxy-3-methoxybenzoic acid), an oxidized form of vanillin.[3][4]

These compounds are not merely metabolic curiosities; they possess a range of biological activities, including antiseptic, anti-inflammatory, antioxidant, and antifungal properties.[1][5][6][7] Their structural motifs are frequently incorporated into more complex pharmaceuticals, making them valuable intermediates and starting points for synthetic chemistry campaigns.[8][9][10]

Natural Distribution and Sources

Methoxybenzoic acid derivatives are found across the plant and microbial kingdoms. Their presence is a testament to the versatility of the shikimate pathway, a core metabolic route in these organisms.

Occurrence in the Plant Kingdom

Plants are a rich source of methoxybenzoic acid derivatives, where they often occur as free acids, esters, or glycosides. They are particularly abundant in the essential oils and extracts of various plant families.

One of the most well-known sources of p-anisic acid is anise (Pimpinella anisum) and star anise (Illicium verum).[1][8][11] Vanillic acid is found in high concentrations in the root of Angelica sinensis, a plant used in traditional Chinese medicine, and is a key component of açaí oil and argan oil.[4] The ortho-isomer, 2-methoxybenzoic acid , has been identified in plants such as Desmos chinensis and Origanum minutiflorum.[2][12] The meta-isomer, 3-methoxybenzoic acid , is reported in trees like Pseudolarix amabilis and Larix kaempferi.[13]

The following table summarizes the occurrence of key methoxybenzoic acid derivatives in various plant species.

CompoundIsomerPlant Source(s)FamilyReference(s)
4-Methoxybenzoic acid paraPimpinella anisum (Anise), Illicium verum (Star Anise)Apiaceae, Illiciaceae[1][8][11]
4-Hydroxy-3-methoxybenzoic acid -Angelica sinensis, Euterpe oleracea (Açaí Palm)Apiaceae, Arecaceae[4]
2-Methoxybenzoic acid orthoDesmos chinensis, Origanum minutiflorumAnnonaceae, Lamiaceae[2][12]
3-Methoxybenzoic acid metaPseudolarix amabilis, Larix kaempferiPinaceae[13]
2-Hydroxy-6-methoxybenzoic acid -Gloriosa superba (Flame Lily)Liliaceae[1]
Occurrence in Fungi and Bacteria

Microorganisms also contribute to the natural pool of these compounds. For instance, 2-hydroxy-6-methoxybenzoic acid is a known metabolite produced by fungi of the Phyllosticta and Penicillium genera.[1] Bacteria, particularly those involved in biotransformation, can produce vanillic acid from precursors like ferulic acid.[13] Saccharomyces cerevisiae (baker's yeast) is also known to produce p-anisic acid as a metabolite.

Biosynthesis in Nature

The carbon skeleton of methoxybenzoic acids originates from primary metabolism via the shikimate pathway , a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate.[6][14] This pathway is exclusive to plants, bacteria, fungi, and some protozoans, making it an attractive target for herbicides and antimicrobial agents.[14]

The Shikimate Pathway to Aromatic Precursors

Chorismate serves as a critical branch-point intermediate. Through a series of enzymatic reactions, it is converted to the aromatic amino acids L-phenylalanine and L-tyrosine.[3][14] These amino acids are the direct precursors to a vast array of phenylpropanoid secondary metabolites, including benzoic acids.

The conversion of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL), is a key entry point into this secondary metabolic pathway.[3][15] The C₃ side chain of cinnamic acid is then shortened by two carbons to yield the C₆-C₁ skeleton of benzoic acid. This occurs via a β-oxidative pathway that is analogous to fatty acid metabolism.[15]

Key Enzymatic Transformations: Hydroxylation and O-Methylation

Once a benzoic acid or a related phenylpropanoid precursor is formed, its structure is further diversified by enzymes such as hydroxylases and methyltransferases.

  • Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl (-OH) groups onto the aromatic ring at specific positions. For example, the conversion of cinnamic acid to p-coumaric acid is a critical hydroxylation step.[3]

  • O-Methylation: The characteristic methoxy group is installed by O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to convert a hydroxyl group into a methoxy group. This enzymatic step is crucial for the biosynthesis of p-anisic acid from p-hydroxybenzoic acid, and for the formation of the methoxy group in vanillic acid.

The following diagram illustrates a simplified biosynthetic pathway leading from the shikimate pathway to p-anisic acid.

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid/Benzenoid Pathway PEP PEP + Erythrose-4-P Chorismate Chorismate PEP->Chorismate 7 Steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Chorismate mutase etc. CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid Benzoic Acid CinnamicAcid->BenzoicAcid Side-chain shortening (β-oxidation) pHBA p-Hydroxy- benzoic Acid BenzoicAcid->pHBA Hydroxylase pAnisicAcid p-Anisic Acid (4-Methoxybenzoic Acid) pHBA->pAnisicAcid O-Methyltransferase (OMT) + SAM Workflow A 1. Plant/Microbial Material B 2. Drying & Grinding A->B C 3. Extraction (e.g., Maceration, UAE, Soxhlet) B->C D 4. Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F 5. Purification (Column Chromatography, Prep-HPLC) E->F G Isolated Fractions F->G H 6. Analysis & Characterization (HPLC-UV, LC-MS, NMR) G->H I Pure Compound Data H->I

Caption: General experimental workflow for isolating methoxybenzoic acid derivatives.

Step-by-Step Extraction and Isolation Protocol

This protocol provides a general framework for extracting phenolic acids from dried plant material.

Causality: The choice of solvent is critical. A moderately polar solvent like methanol or an ethanol/water mixture is effective for extracting phenolic acids. [16]Ultrasound-assisted extraction (UAE) is chosen here for its efficiency at room temperature, which minimizes thermal degradation of the target compounds compared to methods like Soxhlet extraction. [11][16] Methodology:

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots) at 40-50 °C in a ventilated oven until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Ultrasound-Assisted Extraction (UAE):

    • Accurately weigh approximately 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. [11] * Self-Validation: The completeness of the extraction can be verified by performing a second extraction on the plant residue and analyzing the resulting extract for the target compounds. A negligible amount in the second extract indicates an efficient initial extraction.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane-ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest (visualized under UV light or with a staining reagent).

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Characterization and Quantification

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for the quantification of methoxybenzoic acids. [5][8][17][18] Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [5]* Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. [5][8]* Flow Rate: 1.0 mL/min. [5]* Detection: UV detection at a wavelength appropriate for the analyte (e.g., ~230-254 nm). [8]* Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from authentic reference standards.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, MS and NMR are indispensable.

  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of methoxybenzoic acid will show a molecular ion peak (M⁺) at m/z 152.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The chemical shifts of the methoxy protons (~3.8 ppm) and the aromatic protons are characteristic and differ for each isomer, allowing for unambiguous identification. [2][7][19][20]

Biological Activities and Therapeutic Potential

The interest in naturally occurring methoxybenzoic acids extends beyond their chemistry to their significant pharmacological properties.

  • Antimicrobial and Antiseptic: p-Anisic acid is known for its antiseptic and preservative properties, making it a common ingredient in cosmetic formulations. [1][8][11][14][21]* Anti-inflammatory and Antioxidant: Vanillic acid and its parent compound, vanillin, have demonstrated potent anti-inflammatory and antioxidant activities. [5][9][12][16]They can scavenge free radicals and modulate inflammatory pathways, suggesting potential applications in diseases related to oxidative stress. [12][16]* Drug Development Scaffold: The simple, stable structure of methoxybenzoic acids makes them valuable building blocks in medicinal chemistry. They serve as precursors for synthesizing more complex molecules with targeted therapeutic activities, including anti-inflammatory, analgesic, and anticancer agents. [9][10][22]For example, veratric acid (3,4-dimethoxybenzoic acid) has been studied for its ability to reduce blood pressure. [10]

Conclusion and Future Directions

Methoxybenzoic acid derivatives are a structurally simple yet biologically significant class of natural products. Their widespread occurrence in plants and microbes, coupled with their diverse pharmacological activities, ensures their continued relevance in natural product chemistry, cosmetics, and drug discovery. The biosynthetic pathways, originating from the fundamental shikimate route, highlight the elegant efficiency of natural metabolic networks.

Future research should focus on discovering novel derivatives from unexplored biological sources, further elucidating their complex ecological roles, and leveraging their scaffolds to develop new therapeutic agents. The robust analytical protocols detailed in this guide provide the necessary tools for researchers to confidently undertake these explorations, paving the way for new discoveries grounded in the rich chemistry of the natural world.

References

  • Organic Makeup & Natural Skincare Store. (n.d.). Ingredient Glossary - p-Anisic Acid.
  • Greengredients®. (n.d.). p-Anisic Acid.
  • Srini Chem. (n.d.). Vanillic Acid: A Key Intermediate for Pharmaceutical Synthesis and Research.
  • PubChem. (n.d.). 2-Methoxybenzoic acid | C8H8O3 | CID 11370.
  • Dewick, P. M. (n.d.). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. Oxford Academic.
  • Qui, J., Wang, L., & Zhu, Z. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC - NIH.
  • PubChem. (n.d.). 3-Methoxybenzoic acid | C8H8O3 | CID 11461.
  • Wikipedia. (n.d.). Vanillic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis.
  • Google Patents. (n.d.). EP1420779B1 - Process for isolating phenolic compounds.
  • ResearchGate. (n.d.). Extraction procedure for phenolic compounds from plant material and....
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Douglas, A. A., et al. (n.d.). The shikimate pathway: gateway to metabolic diversity. PMC - PubMed Central.
  • Ekiert, H., Szopa, A., & Kubica, P. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PubMed Central.
  • Science.gov. (n.d.). shikimic acid pathway: Topics.
  • Qualley, A. V., et al. (n.d.). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. NIH.
  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.
  • Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors.
  • PubChem. (n.d.). 3-Methoxysalicylic acid | C8H8O4 | CID 70140.
  • NIST WebBook. (n.d.). o-Anisic acid, TMS derivative.
  • GISSMO NMR. (n.d.). P-Anisic-acid.
  • The Pherobase NMR. (n.d.). 4-Methoxybenzoic acid|anisic acid|C8H8O3.
  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
  • (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Staszewska-Krajewska, O., & Pior, M. (n.d.). The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes. PMC - PubMed Central.
  • Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • ResearchGate. (2025, August 7). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the determination of the melting and boiling points of 4-tert-butyl-3-methoxybenzoic acid (CAS No. 79822-46-1), a compound of interest in medicinal chemistry and materials science.[1][2][3][4] While readily available experimental data for these fundamental physical properties are scarce, this document provides a comprehensive framework for their determination. It combines predictive data with detailed, field-proven experimental protocols for both melting and boiling point analysis. The guide is structured to empower researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to characterize this and similar novel substituted benzoic acid derivatives with high scientific integrity.

Introduction and Theoretical Framework

This compound is a disubstituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bulky non-polar tert-butyl group, and an electron-donating methoxy group, dictates its physicochemical properties.[5] Understanding the melting and boiling points is critical for applications ranging from reaction condition optimization and purification to formulation and material property tuning.

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[6] This transition is governed by the strength of intermolecular forces in the crystal lattice. For benzoic acid derivatives, these forces are primarily:

  • Hydrogen Bonding: The carboxylic acid moiety forms strong hydrogen-bonded dimers, significantly increasing the energy required to break the crystal lattice.[7]

  • Van der Waals Forces: The overall molecular size and surface area contribute to these forces. The large tert-butyl group increases the molecular weight and surface area, which generally elevates melting and boiling points.[8][9][10]

  • Dipole-Dipole Interactions: The polar carboxylic acid and methoxy groups contribute to dipole moments.

  • Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the melting point. Symmetrical molecules often have higher melting points.[11][12] The bulky tert-butyl group can influence this packing efficiency.[11][13][14]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][15] It is also strongly influenced by intermolecular forces; stronger forces necessitate higher temperatures to transition into the gaseous phase.[10][16] For high-molecular-weight solids like this compound, decomposition may occur before the boiling point is reached at atmospheric pressure.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational prediction provides a valuable starting point. One chemical supplier reports a predicted boiling point and a measured melting point for this compound.

PropertyValueSource
Melting Point 150-151 °CExperimental[17]
Boiling Point 334.7 ± 35.0 °CPredicted[17]
pKa 4.28 ± 0.10Predicted[17]
Density 1.080 ± 0.06 g/cm³Predicted[17]

Note: Predicted values should always be confirmed by experimental data.

Experimental Determination Protocols

To ensure scientific rigor, the following protocols are provided for the experimental determination of the melting and boiling points. These methods incorporate self-validating steps to ensure data accuracy and reliability.

Prerequisite: Sample Purity Assessment

The purity of the sample is paramount for accurate melting point determination. Impurities depress and broaden the melting range.[6] Before analysis, the purity of synthesized or procured this compound should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

Protocol 1: Melting Point Determination

A. Capillary Method (Thomas-Hoover or similar apparatus)

This is a standard, widely used technique for determining the melting range of a crystalline solid.

  • Materials: this compound (finely powdered, dry)[18], capillary tubes (sealed at one end)[19], melting point apparatus, thermometer.

  • Procedure:

    • Sample Loading: Invert the open end of a capillary tube into a small mound of the powdered sample. Gently tap the tube to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8][18][19]

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows the subsequent, more accurate measurements to be performed more efficiently.

    • Accurate Determination: Allow the block to cool. Using a fresh sample, heat the block again, but slow the rate of heating to approximately 1-2 °C per minute as the temperature approaches the approximate melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is T1-T2. For a pure compound, this range should be narrow (0.5-1.0 °C).[6]

    • Replicates: Perform at least two additional measurements to ensure consistency.

B. Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermal analysis technique that measures the heat flow associated with thermal transitions as a function of temperature.[20][21][22] It provides a quantitative measure of the melting point (Tm) and the enthalpy of fusion (ΔHf).

  • Principle: A sample and an inert reference (e.g., an empty crucible) are heated at a controlled rate. When the sample melts, it absorbs heat (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the energy required to maintain both at the same temperature, which is recorded as a peak on a thermogram.[20][22][23]

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-20 mg) into an aluminum DSC pan.[20]

    • Instrument Setup: Place the sample pan and a reference pan into the DSC cell.

    • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined rate (e.g., 10 °C/min).

    • Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting event on the DSC curve. The area under the peak corresponds to the heat of fusion.[20][24]

Protocol 2: Boiling Point Determination

Due to the high predicted boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure is the recommended approach.

A. Micro-Boiling Point Method (Thiele Tube)

This method is suitable for small sample volumes and provides a reliable boiling point measurement.[25]

  • Materials: this compound, small test tube or Durham tube, capillary tube (sealed at one end), thermometer, Thiele tube, heating oil (e.g., mineral oil).

  • Procedure:

    • Sample Preparation: Place a small amount of the liquid sample (if melted) or a solution in a high-boiling solvent into the small test tube.

    • Capillary Inversion: Place the capillary tube into the test tube with its open end down.[25]

    • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing heating oil.[25]

    • Heating: Gently heat the side arm of the Thiele tube.[15] Air will first be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the external pressure.[15][25]

    • Cooling and Observation: Remove the heat and allow the apparatus to cool slowly.

    • Data Recording: The stream of bubbles will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the liquid at that pressure.[15][25]

    • Pressure Correction: Record the ambient atmospheric pressure. If the boiling point is determined at a pressure other than 760 mmHg, a pressure-temperature nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure.

Workflow for Physicochemical Characterization

The logical flow for determining the physical properties of a novel compound like this compound involves a combination of computational prediction and rigorous experimental validation.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Validation & Analysis cluster_2 Phase 3: Final Data A Compound: This compound B Computational Prediction (QSPR Models) A->B C Synthesis & Purification A->C K Validated Physicochemical Properties B->K Predicted Values D Purity Assessment (NMR, HPLC, FTIR) C->D E Melting Point Determination D->E F Boiling Point Determination D->F G Capillary Method (Melting Range) E->G H DSC Analysis (Tm, ΔHf) E->H I Reduced Pressure Method (Thiele Tube) F->I G->K H->K J Pressure Correction (Nomograph) I->J J->K

Caption: Workflow for the characterization of a novel compound.

Conclusion

The determination of melting and boiling points for this compound requires a systematic approach that begins with an understanding of its molecular structure and potential intermolecular interactions. While predictive data provides a useful estimate, it is not a substitute for rigorous experimental verification. The protocols detailed in this guide, including the capillary method, Differential Scanning Calorimetry, and reduced-pressure boiling point determination, represent robust and reliable methods for obtaining accurate physicochemical data. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data essential for research, development, and quality control applications.

References

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • University of Calgary. Melting point determination.
  • Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
  • Athabasca University. Experiment 1: Melting-point Determinations.
  • Scribd. Determination of Melting Point of An Organic Compound.
  • College of Pharmacy, University of Baghdad. (2024, November 9). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives.
  • University of Technology. (2021, September 19). experiment (1) determination of melting points.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • Quora. (2020, May 26). Why does tert-butanol have a higher melting point than butanol?
  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC).
  • Chemistry Stack Exchange. (2017, January 8). Why is the melting point of tert-butyl alcohol 140 °C higher than that of sec-butyl alcohol?
  • Chemistry Stack Exchange. (2017, January 8). Why is the melting point of tert-butyl alcohol 140 °C higher than that of sec-butyl alcohol?.
  • Chemistry For Everyone. (2025, September 3). What Is The Melting Point Of Tert-Butanol? [Video]. YouTube.
  • PrepChem.com. Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid.
  • ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
  • Chongqing Chemdad Co., Ltd. This compound.
  • Wikipedia. tert-Butyl alcohol.
  • Oakwood Chemical. 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram.
  • Proprep. What factors contribute to the benzoic acid melting point, and how does its structure influence its thermal properties?
  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.
  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • Google Patents. CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Wikipedia. Methoxy group.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • LookChem. (2025, May 20). 4-methoxybenzoic acid.
  • UCL Discovery - University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • University of Technology. Practical material science Determination of the molecular weight by measuring the elevation of boiling point.
  • University of Calgary. BOILING POINT DETERMINATION.
  • PubChem. Benzoic Acid.
  • ResearchGate. Benzoic Acid and Derivatives.
  • Quora. (2018, October 4). Why is the melting point of aromatic acids higher than that of aliphatic acids?
  • Capot Chemical. Specifications of this compound.
  • PubChem. 3-Methoxybenzoic Acid.
  • NIST WebBook. Benzoic acid, 4-methoxy-.
  • ResearchGate. (2024, December 30). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • Cheméo. Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9).
  • Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

Sources

Methodological & Application

Synthesis of 4-tert-butyl-3-methoxybenzoic acid step-by-step protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-tert-Butyl-3-methoxybenzoic Acid

A Detailed, Two-Step Protocol for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This compound is a valuable substituted benzoic acid derivative utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. The described methodology follows a robust and efficient two-step synthetic sequence: (1) Friedel-Crafts alkylation of 3-methoxytoluene to form the intermediate 4-tert-butyl-3-methoxytoluene, followed by (2) vigorous oxidation of the methyl group to the target carboxylic acid using potassium permanganate. This guide emphasizes the causality behind experimental choices, provides critical safety information, and includes troubleshooting advice to ensure a reproducible and successful synthesis.

Introduction to the Synthetic Strategy

The synthesis of polysubstituted aromatic rings requires careful strategic planning, considering the directing effects of existing substituents. The target molecule, this compound, features a carboxylic acid (a meta-director), a methoxy group (an ortho, para-director), and a tert-butyl group (an ortho, para-director). A retrosynthetic analysis suggests that installing the carboxylic acid group last, via oxidation of a methyl group, is an effective strategy. The methyl group is a reliable precursor to a carboxylic acid through strong oxidation, and the tert-butyl group is resistant to such conditions due to the lack of a benzylic hydrogen.[2][3]

The chosen forward synthesis therefore begins with 3-methoxytoluene. In the first step, a Friedel-Crafts alkylation reaction is employed to install the tert-butyl group.[4][5] The methoxy and methyl groups are both activating and ortho, para-directing. The incoming bulky tert-butyl electrophile is directed to the C4 position, which is para to the methyl group and ortho to the methoxy group, representing a sterically and electronically favorable outcome. The second step involves the oxidation of the benzylic methyl group of the resulting 4-tert-butyl-3-methoxytoluene intermediate using potassium permanganate (KMnO₄) to yield the final product.[2][6][7]

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation Start 3-Methoxytoluene Reagent1 + tert-Butanol (AlCl3 catalyst) Start->Reagent1 Intermediate 4-tert-Butyl-3-methoxytoluene Reagent1->Intermediate Reagent2 + KMnO4 (Potassium Permanganate) Intermediate->Reagent2 Intermediate->Reagent2 Purified Intermediate FinalProduct This compound Reagent2->FinalProduct

Caption: Overall two-step synthetic workflow.

Safety and Handling Precautions

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.[8]

  • Aluminum Chloride (AlCl₃): Highly corrosive and moisture-sensitive. Reacts violently with water, releasing toxic HCl gas. Handle in an inert atmosphere if possible and quench with extreme caution.

  • tert-Butanol: A flammable liquid and vapor.[9][10][11] Keep away from ignition sources.[9][10][12]

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Can cause fires or explosions upon contact with combustible materials. Avoid contact with skin and eyes.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Handle with care.

  • Solvents (Dichloromethane, Diethyl Ether): Volatile and flammable. Ensure there are no nearby ignition sources. Use explosion-proof equipment where necessary.[12]

Detailed Synthesis Protocol

Step 1: Synthesis of 4-tert-Butyl-3-methoxytoluene

Principle: This reaction is a Friedel-Crafts alkylation, an electrophilic aromatic substitution where a tert-butyl carbocation is generated from tert-butanol with the aid of a strong Lewis acid catalyst, aluminum chloride.[5][13] The electron-rich aromatic ring of 3-methoxytoluene attacks the carbocation to form the alkylated product.

Friedel_Crafts_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Aromatization tBuOH (CH₃)₃C-OH AlCl3 AlCl₃ tBuOH->AlCl3 + Carbocation (CH₃)₃C⁺ Complex [HO-AlCl₃]⁻ Carbocation->Complex + Intermediate_ref Sigma Complex Arene 3-Methoxytoluene Carbocation_ref Arene->Carbocation_ref + (CH₃)₃C⁺ Intermediate Sigma Complex (Resonance Stabilized) Carbocation_ref->Intermediate Product 4-tert-Butyl-3-methoxytoluene H2O_AlCl3 Product->H2O_AlCl3 + H₂O + AlCl₃ Intermediate_ref->Product + [HO-AlCl₃]⁻

Caption: Simplified mechanism for Friedel-Crafts alkylation.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Methoxytoluene122.1710.0 g81.851.0
Anhydrous AlCl₃133.3412.0 g89.991.1
tert-Butanol74.127.3 g (9.3 mL)98.491.2
Dichloromethane (DCM)-100 mL--
Crushed Ice-~200 g--
6 M HCl-~50 mL--
Saturated NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-~10 g--

Protocol

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., containing mineral oil or a dilute NaOH solution).

  • Reagent Loading: Charge the flask with anhydrous aluminum chloride (12.0 g) and dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 3-methoxytoluene (10.0 g) and tert-butanol (7.3 g) in dichloromethane (50 mL).

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. After completion, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up (Quenching): Cool the reaction flask back to 0 °C. Cautiously and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (~20 mL) in a large beaker. This step is highly exothermic and will release HCl gas.[14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 4-tert-butyl-3-methoxytoluene as a colorless liquid.

    • Expected Yield: ~12.5 g (86%)

Step 2: Synthesis of this compound

Principle: This reaction utilizes a strong oxidizing agent, potassium permanganate, to convert the benzylic methyl group into a carboxylic acid.[7] The reaction proceeds under basic conditions at elevated temperatures. The entire alkyl side chain is oxidized, irrespective of its length, provided there is at least one benzylic hydrogen.[3][7] The tert-butyl group, lacking benzylic hydrogens, remains intact.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-tert-Butyl-3-methoxytoluene178.2710.0 g56.11.0
Potassium Permanganate (KMnO₄)158.0317.7 g112.02.0
Water (H₂O)-200 mL--
Sodium Sulfite (Na₂SO₃)126.04As needed--
6 M HCl-As needed--
Diethyl Ether-150 mL--

Protocol

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butyl-3-methoxytoluene (10.0 g), potassium permanganate (17.7 g), and water (200 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). The reflux should be maintained for 4-6 hours, or until the purple color has completely disappeared.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Add solid sodium sulfite (Na₂SO₃) in small portions until the brown MnO₂ precipitate is dissolved and the solution becomes colorless or pale yellow. This step reduces the excess KMnO₄ and MnO₂.

  • Isolation of Salt: Filter the solution to remove any remaining inorganic solids. Transfer the clear filtrate to a large beaker and cool in an ice bath.

  • Acidification: Slowly acidify the cold filtrate by adding 6 M HCl dropwise with stirring. The this compound will precipitate as a white solid. Continue adding acid until the pH is ~2.[15]

  • Collection: Collect the precipitated solid by vacuum filtration, washing the filter cake with two portions of cold water (2x 25 mL).

  • Purification (Recrystallization): The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

    • Expected Yield: ~10.2 g (87%)

    • Melting Point: 150-151 °C[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Step 1: Low yield of alkylated product 1. Inactive AlCl₃ catalyst (hydrolyzed).2. Insufficient reaction time.3. Loss of product during work-up.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.2. Monitor reaction by TLC and extend reaction time if starting material persists.3. Ensure complete extraction and be careful not to discard the organic layer.
Step 1: Formation of dark, tarry substance Reaction temperature was too high, causing polymerization or side reactions.[14]Maintain strict temperature control (0-10 °C) during the addition of reagents. Ensure efficient stirring.
Step 2: Oxidation is incomplete (purple color persists) 1. Insufficient KMnO₄.2. Insufficient heating/reflux time.1. Add a small additional portion of KMnO₄ if needed.2. Ensure vigorous reflux is maintained for the full recommended duration.
Step 2: Product fails to precipitate upon acidification 1. Insufficient acid added.2. Product is too soluble in the final solution volume.1. Check the pH with pH paper and add more HCl until it is strongly acidic (pH 1-2).2. If the volume is very large, consider partial evaporation or extraction with an organic solvent like diethyl ether after acidification.[15]

References

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Common Organic Chemistry. (n.d.). Alkylbenzene to Acid.
  • University of Calgary. (n.d.). Ch 11: Oxidation of Alkyl benzenes.
  • All About Chemistry. (2023, February 15). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid [Video]. YouTube.
  • College of Pharmacy, University of Baghdad. (2024, November 9). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives.
  • Organic Chemistry Guide. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! [Video]. YouTube.
  • Lab Manager Magazine. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.
  • NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate.
  • Greenfield Global. (2015, June 16). SAFETY DATA SHEET - Butyl Alcohol, tert.
  • PrepChem.com. (n.d.). Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid.
  • International Labour Organization. (n.d.). ICSC 0114 - tert-BUTANOL.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • ResearchGate. (2015, March). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

Topic: Analytical Methods for the Quantification of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-tert-butyl-3-methoxybenzoic acid

This compound is an aromatic carboxylic acid derivative whose precise quantification is essential across various stages of pharmaceutical development and chemical research. Whether it is being assessed as a novel active pharmaceutical ingredient (API), a process intermediate, a metabolite, or a potential impurity, the ability to accurately measure its concentration is fundamental to ensuring product quality, safety, and efficacy. The structural features of this molecule—a substituted benzoic acid core—dictate the analytical strategies most suitable for its determination.

This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the robust analytical methods for quantifying this compound. We will delve into the principles and detailed protocols for the most common and reliable techniques, primarily High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative, particularly for impurity identification. The methodologies presented herein are grounded in established analytical chemistry principles for similar compounds and are designed to be a comprehensive starting point for method development and validation in a regulated or research environment.

Method Selection: A Comparative Overview

The choice of an analytical technique is governed by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. For this compound, chromatographic methods are paramount.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase with detection by mass spectrometry.
Sensitivity Good (µg/mL to high ng/mL range).[1]High (ng/mL to pg/mL range).[2]
Selectivity Good to Excellent, dependent on chromatographic resolution.Excellent, based on both retention time and mass fragmentation pattern.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Requires analyte to be volatile and thermally stable.[3]
Derivatization Not typically required.Mandatory for carboxylic acids to increase volatility (e.g., silylation).[3][4]
Primary Advantages Robust, widely available, cost-effective, and directly applicable.[5]High sensitivity and structural confirmation capabilities.[2]
Primary Disadvantages Potential for interference from other UV-absorbing compounds.[6]Sample preparation is more complex due to the required derivatization step.[3]

For routine quantification, such as assay and purity testing in drug substance or product, HPLC with UV detection is the method of choice due to its robustness, simplicity, and direct applicability.

Primary Protocol: Quantification by Reverse-Phase HPLC with UV Detection

This protocol details a robust reverse-phase HPLC (RP-HPLC) method suitable for the accurate quantification of this compound.

Causality Behind the Method: The "Why"

The core of this method is the use of a C18 (octadecylsilyl) stationary phase, which is non-polar. This compound, being a moderately polar organic molecule, will be retained on this column. The key to achieving a sharp, symmetrical peak lies in controlling the ionization of the carboxylic acid group. Carboxylic acids have a pKa typically in the range of 4-5. If the mobile phase pH is near or above the pKa, the acid will exist in its ionized (carboxylate) form, which is highly polar and results in poor retention and peak tailing on a C18 column. By acidifying the mobile phase to a pH of ~2.5-3.0 with an acid like phosphoric acid, we ensure the carboxylic acid group remains in its protonated, non-ionized form.[7] This increases its hydrophobicity, leading to better interaction with the stationary phase and, consequently, a well-defined chromatographic peak.[7]

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis detector.[8]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (purity >99%).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric acid (ACS grade).

  • Standard laboratory glassware, volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions

Parameter Recommended Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40, v/v)
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Detection Wavelength Determine λmax by UV scan; start at ~240-260 nm
Injection Volume 10 µL[8]
Run Time ~10-15 minutes

3. Preparation of Solutions

  • 0.1% Phosphoric Acid in Water: Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing ~500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.[8]

  • Mobile Phase: Prepare the final mobile phase by mixing the appropriate volumes of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 600 mL of ACN with 400 mL of the acid solution). Degas before use.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase.[8]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 1, 10, 25, 50, 100 µg/mL).[8][9]

4. Sample Preparation

  • For Drug Substance: Accurately weigh a quantity of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • For Formulations (e.g., Creams, Solutions): An extraction step may be necessary. Accurately weigh the sample, add a suitable solvent like methanol, sonicate for 15-20 minutes to extract the analyte, centrifuge to remove excipients, and then dilute an aliquot of the supernatant with the mobile phase.[9]

  • Final Step for all Samples: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform replicate injections (e.g., n=5) of a mid-level standard to check for system suitability (see validation section below).

  • Inject the working standard solutions in order of increasing concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of the analyte in the samples using the calibration curve generated from the peak areas of the standards.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Mobile Phase Preparation & Degassing E System Equilibration (Stable Baseline) A->E B Standard Stock Solution Prep C Working Standards (Calibration Curve) B->C G Inject Standards & Samples C->G D Sample Prep (Dissolve/Extract & Filter) D->G F System Suitability Test (SST) E->F F->G H Data Acquisition (Chromatogram) G->H I Peak Integration (Area vs. Time) H->I J Generate Calibration Curve I->J K Calculate Sample Concentration J->K

Caption: Workflow for the HPLC-UV quantification of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only as good as its validation. Every analytical method must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for this process.[10][11][12]

Key Validation Parameters & Acceptance Criteria

The validation process is a self-validating system; if the method fails any of these criteria, it must be optimized and re-validated.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[10]Peak purity analysis (e.g., via PDA detector) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the instrument's response over a defined range.[10]Correlation coefficient (r²) ≥ 0.998.[13]
Range The concentration interval over which the method is precise, accurate, and linear.[14]For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[14]
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[10]98.0% - 102.0% recovery for assay.[6] 95.0% - 105.0% is also common.[1]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).[10]Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[12]Typically determined as a signal-to-noise ratio of 10:1. Precision (%RSD) at this concentration should be acceptable.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.%RSD of peak area < 2.0% for replicate injections. Tailing factor ≤ 2.0. Theoretical plates > 2000.
Method Validation Workflow Diagram

Validation_Workflow cluster_params Core Validation Parameters (ICH Q2) Start Finalized Analytical Method Protocol SST System Suitability Test (SST) Start->SST Specificity Specificity/ Selectivity Report Validation Report (Summarize Results) Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Limits LOD & LOQ Limits->Report SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->Limits Pass Method is Validated & Fit for Purpose Report->Pass

Caption: Logical workflow for analytical method validation based on ICH Q2(R2) guidelines.

Alternative Protocol: GC-MS Analysis Following Derivatization

For applications requiring higher sensitivity or unambiguous identification (e.g., trace impurity analysis, metabolomics), GC-MS is a superior technique. However, direct analysis of this compound by GC is not feasible due to its low volatility.[3] A derivatization step is mandatory.

Principle of Derivatization: Silylation

Silylation is a robust chemical modification technique where the active, polar hydrogen of the carboxylic acid group is replaced by a non-polar trimethylsilyl (TMS) group.[3] This is commonly achieved using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is significantly more volatile and thermally stable, making it ideal for GC analysis.[3]

1. Derivatization Protocol

  • Prepare a solution of the sample or standard in a dry, aprotic solvent (e.g., pyridine or acetonitrile) in a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add the silylating agent, BSTFA (often with 1% TMCS as a catalyst), and a small amount of dry solvent (e.g., 100 µL pyridine).[3]

  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete reaction.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

2. GC-MS Conditions (Starting Point)

Parameter Recommended Conditions
GC Column Agilent DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)[15]
Carrier Gas Helium at 1.0 mL/min (constant flow)[15]
Inlet Temperature 280 °C
Injection Mode 1 µL, Splitless
Oven Program Start at 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
MS Transfer Line 300 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[15]
Mass Range Scan m/z 50-500

The resulting mass spectrum will provide a unique fragmentation pattern, allowing for confident identification of the derivatized analyte and any related impurities.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • AMSbiopharma. (2025).
  • N/A. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Acetoxy-3-methoxybenzoic Acid.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • N/A. (2011). Analysis of Benzoic Acid in Soft Drinks.
  • BenchChem. (2025).
  • Yohannes, A. (2020). Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. Jimma University Institutional Repository.
  • SIELC Technologies. (2018). 4-tert-Butylbenzoic acid.
  • N/A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Agilent Technologies. (2022). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Isobutoxy-3-methoxybenzoic Acid.
  • BenchChem. (2025).
  • ResearchGate. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Quantification of 4-Methoxybenzoic Acid: HPLC-UV vs. HPLC-MS/MS.
  • Longdom Publishing. (2021).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Acetoxy-3-methoxybenzoic Acid.
  • SpectraBase. 4-Hydroxy-3-methoxybenzoic acid.

Sources

High-Performance Liquid Chromatography (HPLC) method for 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Method for the Quantification of 4-tert-Butyl-3-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The methodology is designed for researchers, scientists, and professionals in drug development and quality control, providing a reliable analytical tool for purity assessment, stability studies, and quantitative analysis. The narrative delves into the scientific rationale behind the method development, from column and mobile phase selection to detector settings, grounding the protocol in fundamental chromatographic principles. The guide includes a detailed, step-by-step protocol, method validation parameters according to ICH guidelines, and system suitability criteria to ensure trustworthy and reproducible results.

Introduction: The Analyte and Analytical Imperative

This compound (MW: 208.25 g/mol ) is an organic compound featuring a benzoic acid core with methoxy and tert-butyl substitutions.[1][2] As with many substituted benzoic acids, it can serve as a building block in organic synthesis or appear as an intermediate or impurity in the manufacturing of active pharmaceutical ingredients (APIs). The accurate quantification of this compound is therefore critical for ensuring the purity, safety, and efficacy of pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3] This document provides a detailed protocol grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, ensuring the method's integrity and compliance with industry standards.[4][5][6]

Method Development: A Scientifically-Driven Approach

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a weak organic acid, controlling its ionization state is the most critical factor for achieving reproducible retention and symmetrical peak shapes.

Analyte Properties and Chromatographic Strategy

This compound has a predicted pKa of approximately 4.28.[1] In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on the mobile phase pH.[7][8] To ensure the analyte is in its non-ionized, more hydrophobic form, the mobile phase pH should be set at least 1.5 to 2 pH units below its pKa.[7] This suppresses the dissociation of the carboxylic acid group (-COOH) into its carboxylate form (-COO⁻), preventing peak tailing and ensuring stable retention on a non-polar stationary phase.[7]

Stationary Phase Selection

A reversed-phase C18 (octadecylsilane) column is the standard and most effective choice for separating non-polar to moderately polar compounds like the target analyte.[9] The hydrophobic C18 chains provide a strong retentive mechanism for the non-ionized form of the molecule. A high-purity, Type B silica column is recommended to minimize interactions between the analyte and residual silanol groups, further improving peak symmetry.[9]

Mobile Phase Optimization

The mobile phase consists of an aqueous component to control pH and an organic modifier to control elution strength.

  • Aqueous Phase: A buffer is necessary to maintain a constant and reproducible pH.[7] A 0.1% solution of an acid like phosphoric acid or formic acid in HPLC-grade water is effective. For this method, 0.1% phosphoric acid is chosen as it provides a pH well below the analyte's pKa and has a low UV cutoff, making it suitable for UV detection.[7][10]

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths compared to methanol.[9] The proportion of acetonitrile is optimized to achieve a desirable retention time and an ideal retention factor (k), typically between 2 and 10, which ensures the peak is well-resolved from the solvent front and elutes within a reasonable time.[8]

Detector and Wavelength Selection

The presence of a benzene ring in this compound makes it a strong chromophore, suitable for UV detection. Benzoic acid derivatives typically exhibit maximum absorbance (λmax) in the 200-290 nm range.[11] Based on the UV absorbance characteristics of similar aromatic carboxylic acids, a detection wavelength of 230 nm is selected to provide high sensitivity for the analyte.[12][13]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Materials:

    • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Reference Standard: this compound (≥98% purity).

    • Solvents: HPLC-grade acetonitrile and water.

    • Reagents: Concentrated phosphoric acid (85%).

    • Consumables: 1.5 mL autosampler vials, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterRecommended Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 0.1% Phosphoric Acid in Water (Aqueous Mobile Phase):

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to a 1000 mL volumetric flask containing approximately 800 mL of HPLC-grade water.

    • Dilute to the mark with HPLC-grade water and mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter before use.[7]

  • Mobile Phase Preparation:

    • Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

    • Degas the final mobile phase for 15 minutes using an ultrasonic bath or vacuum filtration to remove dissolved gases.[10]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to the mark with the mobile phase.

  • Working Standard Solutions (for Linearity and Quantification):

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the validated linear range (e.g., 50 µg/mL).

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates that could clog the column.[14]

HPLC Analysis and System Suitability

The following diagram illustrates the logical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phase (ACN : 0.1% H3PO4) P2 Prepare Standard & Sample Solutions P1->P2 P3 Filter Samples (0.45 µm Syringe Filter) P2->P3 A1 Equilibrate HPLC System (Stable Baseline) P3->A1 A2 Perform System Suitability Injections (e.g., 5x Standard) A1->A2 A3 Inject Blank, Standards, and Samples A2->A3 D1 Integrate Chromatograms (Peak Area) A3->D1 D2 Verify System Suitability (Check Criteria) D1->D2 D3 Quantify Analyte (Using Calibration Curve) D2->D3

Caption: Experimental workflow from preparation to data analysis.

Before sample analysis, the system's performance must be verified. System suitability is an integral part of HPLC methods and is required to ensure the system is adequate for the intended analysis.[5]

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing indicates undesirable interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injectionsEnsures precision of the injection and detection system.

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for the intended purpose, in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16] Validation ensures the method is reliable, reproducible, and accurate for the analysis of this compound.[17][18]

The following diagram illustrates the logical relationship between core validation parameters.

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOQ Limit of Quantitation Method->LOQ Accuracy Accuracy Precision Precision Range Range Linearity->Range Linearity->LOQ Range->Accuracy Range->Precision

Caption: Logical relationships in HPLC method validation.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo, standard, and spiked sample. Assess for interference at the analyte's retention time.No significant interference at the analyte's retention time. Peak purity should pass.
Linearity Analyze at least five concentrations across the expected range (e.g., 10-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable linearity, accuracy, and precision.[17][19]Typically 80% to 120% of the test concentration for an assay.
Accuracy Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should also meet criteria.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).[19]System suitability parameters must be met. No significant change in results.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Can be determined from the signal-to-noise ratio (S/N ≈ 10).Precision (%RSD) and accuracy (% recovery) at the LOQ should be acceptable.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The detailed protocol, from method development rationale to validation procedures, establishes a reliable and robust analytical tool. By adhering to the described conditions, system suitability checks, and validation protocols, laboratories can ensure the generation of accurate, precise, and trustworthy data for quality control and research applications.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • Understanding the Latest Revisions to USP <621>. Agilent. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • USP-NF 621 Chromatography. (2021, January 5). Scribd.
  • Everything You Need to Know About HPLC Sample Preparation. (2024, August 20).
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich. (n.d.).
  • Sample Pretreatment for HPLC. (n.d.).
  • HPLC Column Selection Guide. (n.d.).
  • Optimizing Mobile Phase for Reverse-Phase HPLC of Aromatic Acids. Benchchem. (n.d.).
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.).
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. (n.d.).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. (n.d.).
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.).
  • HPLC Column Selection Guide. SCION Instruments. (n.d.).
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • HPLC Sample Preparation. Organomation. (n.d.).
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). ResearchGate.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • 4-tert-Butylbenzoic acid. (2018, February 16). SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • 4-tert-Butyl-2-methoxybenzoic acid. PubChem. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • 4-(tert-Butyl)-3-methoxybenzoic acid. Santa Cruz Biotechnology. (n.d.).
  • 4-(tert-Butyl)-3-methoxybenzoic acid. CymitQuimica. (n.d.).
  • This compound. Chongqing Chemdad Co., Ltd. (n.d.).
  • Typical UV spectra of the different compound types. ResearchGate. (n.d.).
  • 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. (n.d.).
  • UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. ResearchGate. (n.d.).
  • UV-Visible Spectroscopy. MSU chemistry. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Acetoxy-3-methoxybenzoic Acid. Benchchem. (n.d.).
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. (n.d.).
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
  • A Comparative Guide to HPLC and Alternative Methods for the Quantification of 3-tert-Butyl-4-methoxyphenol. Benchchem. (n.d.).
  • A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Benchchem. (n.d.).

Sources

Interpreting the 1H NMR Spectrum of 4-tert-butyl-3-methoxybenzoic acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0042

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers in drug discovery and development, the precise characterization of novel chemical entities is a critical step in the pipeline. This application note provides a comprehensive guide to the interpretation of the proton (¹H) NMR spectrum of 4-tert-butyl-3-methoxybenzoic acid, a substituted aromatic carboxylic acid. By dissecting the spectrum of this molecule, we will illustrate the fundamental principles of chemical shift, signal integration, and spin-spin splitting, and demonstrate how these elements are used to confirm the compound's structure.[3][4]

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments that are expected to give rise to a unique ¹H NMR spectrum. Understanding the electronic effects of the substituents on the benzene ring is key to predicting the chemical shifts of the aromatic protons.[5][6]

  • Carboxylic Acid (-COOH): The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[7] This significant downfield shift is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group.

  • Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a singlet. The electronegative oxygen atom deshields these protons, and their signal is typically found between 3.5 and 4.0 ppm.[8]

  • Tert-butyl Group (-C(CH₃)₃): The nine protons of the tert-butyl group are also equivalent and will produce a strong singlet signal.[9] Due to its aliphatic nature, this signal is expected to be in the upfield region of the spectrum, generally between 1.0 and 1.5 ppm.[9]

  • Aromatic Protons (-C₆H₃): The three protons on the aromatic ring are in different chemical environments and will exhibit distinct signals. Their chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid and methoxy groups are electron-withdrawing and electron-donating, respectively, which will affect the shielding of the adjacent protons.[5] The bulky tert-butyl group will also influence the local electronic environment. We anticipate these protons to resonate in the aromatic region, between 7.0 and 8.5 ppm.[10]

Caption: Molecular structure of this compound.

Experimental Protocol: ¹H NMR Spectrum Acquisition

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[11][12][13] Ensure the compound is fully dissolved.[13]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[11]

  • Shim the magnetic field to optimize its homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each peak.

Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected signals in the ¹H NMR spectrum of this compound.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~12.0Broad Singlet1H-COOH
2~7.8Doublet1HAromatic H
3~7.6Doublet of Doublets1HAromatic H
4~7.5Doublet1HAromatic H
5~3.9Singlet3H-OCH₃
6~1.4Singlet9H-C(CH₃)₃

Detailed Analysis:

  • Carboxylic Acid Proton (Signal 1): The broad singlet observed at approximately 12.0 ppm is characteristic of a carboxylic acid proton.[7] Its broadness is due to hydrogen bonding and chemical exchange.[14]

  • Aromatic Protons (Signals 2, 3, and 4): The aromatic region of the spectrum is expected to show three distinct signals, each integrating to one proton. The splitting patterns are a result of spin-spin coupling between adjacent protons.

    • The proton ortho to the carboxylic acid and meta to the methoxy group is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group. This would appear as a doublet, split by the neighboring meta proton.

    • The proton ortho to the methoxy group and meta to the carboxylic acid will be shielded by the electron-donating methoxy group and will appear further upfield. It will be split into a doublet of doublets by the two neighboring aromatic protons.

    • The proton ortho to the tert-butyl group and meta to the carboxylic acid will be a doublet, split by the adjacent aromatic proton.

    • The coupling constants (J-values) for ortho, meta, and para coupling in aromatic systems are typically in the range of 7-9 Hz, 2-3 Hz, and <1 Hz, respectively.[15][16][17] Analyzing these coupling constants can aid in the definitive assignment of the aromatic protons.

  • Methoxy Protons (Signal 5): The sharp singlet at around 3.9 ppm, integrating to three protons, is characteristic of a methoxy group.[8]

  • Tert-butyl Protons (Signal 6): The intense singlet at approximately 1.4 ppm, integrating to nine protons, is a clear indicator of a tert-butyl group.[9]

Sources

Application Note: Structural Elucidation of 4-tert-butyl-3-methoxybenzoic Acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a comprehensive guide to the analysis of 4-tert-butyl-3-methoxybenzoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. As a substituted aromatic compound, its structural verification is paramount in synthetic chemistry and drug development. 13C NMR offers an unambiguous method for confirming the substitution pattern and the chemical environment of each carbon atom within the molecule. This document details the underlying principles of substituent effects on aromatic chemical shifts, provides a field-proven protocol for sample preparation and data acquisition, and presents a detailed interpretation of the resulting spectrum.

Foundational Principles: Substituent Effects in 13C NMR of Aromatic Systems

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic nature of the substituents attached. Aromatic carbons typically resonate in the 110-150 ppm range.[1][2] The precise shift is modulated by the interplay of inductive and resonance effects of the functional groups.

  • Carboxylic Acid (-COOH): This group is electron-withdrawing and deactivating. It deshields the ipso-carbon (the carbon it is directly attached to) and, to a lesser extent, the ortho and para carbons. The carbonyl carbon itself is highly deshielded, typically appearing far downfield (~165-180 ppm).[2] For benzoic acid, the carbonyl carbon appears around 172.6 ppm.[3]

  • Methoxy Group (-OCH3): The oxygen atom is highly electronegative, creating an inductive withdrawing effect. However, its primary influence is a strong electron-donating effect through resonance (mesomeric effect), where its lone pairs delocalize into the aromatic ring. This significantly shields the ortho and para positions, shifting them upfield. The ipso-carbon, directly bonded to the oxygen, is strongly deshielded and shifts downfield.[4] The methyl carbon of the methoxy group typically resonates in the 55-60 ppm range.[5]

  • tert-Butyl Group (-C(CH3)3): This alkyl group is a weak electron-donating group through induction. It causes minor shielding of the aromatic ring carbons. The quaternary carbon of the tert-butyl group is typically found around 35 ppm, while the methyl carbons are near 31 ppm.[5]

The final spectrum of this compound is a composite of these individual effects, leading to a unique chemical shift for each carbon atom.

Experimental Protocol

This protocol outlines a standardized procedure for obtaining a high-quality, proton-decoupled 13C NMR spectrum.

Materials and Equipment
  • Analyte: this compound (50-100 mg for a typical spectrum).[6]

  • Solvent: Deuterated chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6). CDCl3 is a common choice, with its residual carbon signal appearing as a triplet at ~77 ppm.[7][8]

  • Internal Standard: Tetramethylsilane (TMS) is added to the deuterated solvent by the manufacturer and serves as the 0.0 ppm reference.[6][7]

  • Equipment:

    • High-quality 5 mm NMR tubes and caps.[9]

    • Pasteur pipette with glass wool.

    • Vortex mixer.

    • NMR Spectrometer (e.g., 400 MHz or higher).

Workflow for Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Vial (~0.6 mL CDCl3) weigh->dissolve filter 3. Filter into NMR Tube (Pipette with glass wool) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Homogeneity lock->shim acquire 8. Acquire Spectrum (Proton Decoupled) shim->acquire process 9. Process Data (Fourier Transform, Phasing) acquire->process

Structure and numbering of this compound.
Predicted Chemical Shifts and Rationale

The following table details the predicted chemical shifts for each carbon atom, based on additive substituent effects derived from analogous compounds like 4-tert-butylbenzoic acid [5]and 3-methoxybenzoic acid. [5][10]

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C1 (COOH) ~172 Carbonyl carbon of a carboxylic acid, highly deshielded. [3]
C2 ~126 ipso-carbon attached to the -COOH group. Deshielded by the carboxyl group.
C3 ~158 ipso-carbon attached to the -OCH3 group. Strongly deshielded by the electronegative oxygen.
C4 ~155 ipso-carbon attached to the -C(CH3)3 group. Deshielded due to substitution on the ring.
C5 ~112 ortho to the -C(CH3)3 group and meta to -COOH and -OCH3. Shielded by the para -OCH3 group.
C6 ~129 meta to the -C(CH3)3 and -OCH3 groups, ortho to the -COOH group.
C7 ~114 ortho to the -OCH3 group. Strongly shielded by the resonance-donating effect of the methoxy group.
C8 (C(CH3)3) ~35 Quaternary carbon of the tert-butyl group. [5]
C9 (C(CH3)3) ~31 Three equivalent methyl carbons of the tert-butyl group. [5]

| C10 (OCH3) | ~56 | Methyl carbon of the methoxy group. [5]|

Note: Quaternary carbons (C2, C3, C4, C8) are expected to show weaker signals due to the absence of Nuclear Overhauser Effect (NOE) enhancement from attached protons. [8]

Troubleshooting and Best Practices

  • Poor Resolution/Broad Lines: This can be caused by solid particulates in the sample, high sample viscosity, or poor shimming. [6]Always filter the sample and ensure it is fully dissolved. Re-shimming the spectrometer can often resolve the issue.

  • Low Signal-to-Noise Ratio: For dilute samples, the signal may be weak. Increase the number of scans to improve the signal-to-noise ratio. Using specialized NMR tubes for small volumes can also help maximize concentration. [9]* Solvent Peak Interference: Be aware of the solvent's chemical shift (e.g., ~77 ppm for CDCl3). If an analyte peak is expected in this region, consider using a different deuterated solvent like Acetone-d6 or DMSO-d6.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the predictable electronic effects of the carboxylic acid, methoxy, and tert-butyl substituents, a complete and unambiguous assignment of all ten carbon signals can be achieved. The protocol and data interpretation guide presented here provide researchers with a robust framework for obtaining and analyzing high-quality 13C NMR data, ensuring confidence in the structural integrity of their synthesized compounds.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester.
  • Department of Chemistry and Biochemistry, University of Arizona.
  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]
  • Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
  • Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 32(5), 271-274. [Link]
  • Supporting Information for various organic chemistry publications (provides experimental data for rel
  • Faculty of Mathematical & Physical Sciences, UCL.
  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
  • Ghosh, A. K., & Bhattacharyya, A. J. (2011). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 49(12), 801-805. [Link]
  • The Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • Chemistry LibreTexts.
  • University of Calgary. 13C NMR Chemical Shift Table. [Link]
  • Oregon State University. 13C NMR Chemical Shift. [Link]
  • Pearson.
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]
  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

Sources

Application Notes and Protocols: 4-tert-Butyl-3-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 4-tert-Butyl-3-methoxybenzoic acid emerges as a particularly valuable scaffold, offering a unique convergence of steric and electronic properties. Its structure is characterized by a carboxylic acid functional group, which serves as a primary handle for synthetic elaboration; a methoxy group at the 3-position, which acts as an electron-donating group and a potential hydrogen bond acceptor; and a bulky tert-butyl group at the 4-position, which imparts significant lipophilicity and can sterically influence reaction outcomes and molecular interactions.

This combination makes this compound an attractive starting point for synthesizing a diverse range of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[1] The tert-butyl group, in particular, can enhance metabolic stability by shielding adjacent positions from enzymatic degradation, a critical consideration in drug design. Recent research has highlighted the utility of this building block in the development of novel anti-cancer agents, specifically as a key component in the synthesis of Epidermal Growth Factor Receptor (EGFR) allosteric site inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, key synthetic applications, and detailed, field-proven protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is foundational to its effective use. The data presented below serves as a baseline for reaction planning and product characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79822-46-1[2]
Molecular Formula C₁₂H₁₆O₃[3]
Molecular Weight 208.25 g/mol [3]
Melting Point 150-151 °C[3]
Boiling Point (Predicted) 334.7 ± 35.0 °C[3]
pKa (Predicted) 4.28 ± 0.10[3]
Density (Predicted) 1.080 ± 0.06 g/cm³[3]

Table 2: Predicted Spectroscopic Data for Characterization

SpectroscopyExpected SignatureRationale / Comparison
¹H NMR ~12.0-13.0 ppm (s, 1H, -COOH), ~7.5-7.7 ppm (m, 2H, Ar-H), ~7.0-7.2 ppm (d, 1H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~1.3 ppm (s, 9H, -C(CH₃)₃)Based on analysis of structurally similar methoxybenzoic and alkoxybenzoic acid derivatives.[4][5] The broad singlet for the carboxylic proton is characteristic. The aromatic region will show a complex splitting pattern due to the substitution.
¹³C NMR ~170-175 ppm (C=O), ~155-160 ppm (Ar-C-O), ~145-150 ppm (Ar-C-tBu), ~110-130 ppm (Ar-CH), ~55-60 ppm (-OCH₃), ~35 ppm (-C(CH₃)₃), ~31 ppm (-C(CH₃)₃)Derived from standard chemical shift values for substituted benzoic acids.
FTIR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1580-1610 (C=C stretch), ~1250-1300 (C-O stretch)Typical vibrational frequencies for aromatic carboxylic acids.[5]

Core Application: Amide Bond Formation for Bioactive Scaffolds

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. It allows for the coupling of carboxylic acids with amines to generate stable, peptide-like linkages that are central to the structure of countless drugs. This compound is an excellent substrate for these reactions, enabling the introduction of its unique substituted phenyl moiety into target molecules.

Scientific Rationale

The choice of coupling agent is critical for efficient amide bond formation, especially with structurally complex partners. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they rapidly convert the carboxylic acid into a highly reactive activated ester intermediate, minimizing side reactions and racemization (if chiral amines are used). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid released during the reaction without competing with the primary amine nucleophile. The workflow is designed for high yield and purity, incorporating a standard aqueous workup to remove water-soluble byproducts and unreacted reagents, followed by chromatographic purification.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Amine, & HATU in DMF B Add DIPEA A->B Initiate Activation C Stir at RT (2-12 h) B->C Start Coupling D Quench with H₂O & Extract with EtOAc C->D Reaction Complete E Wash Organic Layer (brine) D->E F Dry (Na₂SO₄), Filter, Concentrate E->F G Purify via Column Chromatography F->G Logical_Relationships Molecule 4-tert-Butyl-3- methoxybenzoic Acid COOH Carboxylic Acid (-COOH) Molecule->COOH tBu tert-Butyl Group (-C(CH₃)₃) Molecule->tBu OMe Methoxy Group (-OCH₃) Molecule->OMe Ring Aromatic Ring Molecule->Ring App1 Amidation & Esterification COOH->App1 App2 Prodrug Handle COOH->App2 App3 Increased Lipophilicity (LogP) tBu->App3 App4 Steric Shielding & Metabolic Stability tBu->App4 App5 H-Bond Acceptor OMe->App5 App6 Modulates Electronics OMe->App6 App7 π-π Stacking Ring->App7

Sources

Application Note: High-Purity Recovery of 4-tert-butyl-3-methoxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 4-tert-butyl-3-methoxybenzoic acid utilizing the recrystallization technique. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to explain the fundamental principles and critical parameters that govern a successful purification. We will explore solvent selection strategies, the rationale behind each step of the protocol, and troubleshooting common issues to ensure a high-yield, high-purity outcome.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[4][5]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated or near-saturated solution.[1][3] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals will nucleate and grow.[2] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated from the pure crystals by vacuum filtration.[1][6] The slow formation of the crystal lattice is a key aspect of the purification process, as it tends to exclude foreign molecules (impurities) that do not fit into the growing crystal structure.[3]

Solvent System Selection for this compound

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1][5] The ideal solvent for this compound should meet the following criteria:

  • High dissolving power for the solute at elevated temperatures and low dissolving power at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization and high recovery yield.

  • Inertness: The solvent should not react with the target compound.[1]

  • Boiling point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[1]

  • Safety: The solvent should have a low toxicity and flammability profile.

Proposed Solvent Systems:

A mixed-solvent system, often referred to as a binary solvent system, is likely to be most effective for this compound. This approach uses a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[4]

  • Recommended System: Ethanol and Water.

    • Rationale: 4-methoxybenzoic acid is highly soluble in alcohols like ethanol and sparingly soluble in water.[7][8] The presence of the non-polar tert-butyl group in our target molecule will likely decrease its solubility in highly polar solvents like water, making an ethanol/water system a promising candidate. Ethanol will act as the "good" solvent, and water will be the "poor" solvent.

Experimental Determination of the Optimal Solvent Ratio:

The ideal ratio of ethanol to water must be determined experimentally. This is achieved by dissolving the crude this compound in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. A small addition of hot ethanol should then be used to redissolve the precipitate before allowing the solution to cool.

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound using an ethanol/water mixed-solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Addition of Anti-Solvent (Water):

    • While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring.

    • Continue adding water until the solution becomes persistently turbid. This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if decolorizing charcoal or insoluble impurities are present):

    • Preheat a separate Erlenmeyer flask and a glass funnel with a small amount of the hot solvent mixture.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution through the fluted filter paper into the clean, preheated flask. This step removes the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified crystals.

  • Drying the Crystals:

    • Leave the vacuum on for several minutes to pull air through the crystals and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator.

    • Once dry, weigh the purified this compound and calculate the percent recovery.

Workflow Diagram

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Minimum Hot 'Good' Solvent (Ethanol) Start->Dissolve Add_Anti_Solvent Add Hot 'Poor' Solvent (Water) to Turbidity Dissolve->Add_Anti_Solvent Clarify Add Drops of Hot 'Good' Solvent to Re-clarify Add_Anti_Solvent->Clarify Hot_Filtration Hot Gravity Filtration (Optional: Removes Insolubles) Clarify->Hot_Filtration Cool_Slowly Slow Cooling to Room Temperature Clarify->Cool_Slowly If no insolubles Hot_Filtration->Cool_Slowly Clear Solution Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Crystal Slurry Wash Wash Crystals with Cold Solvent Mixture Vacuum_Filtration->Wash Filter Cake Dry Dry Purified Crystals Wash->Dry End End: Pure Crystals Dry->End

Sources

Application Notes & Protocols: 4-tert-Butyl-3-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Drug Discovery

4-tert-Butyl-3-methoxybenzoic acid (CAS: 79822-46-1) is a substituted benzoic acid derivative that presents a compelling scaffold for medicinal chemistry research.[1][2] Its unique structural features—a carboxylic acid for functionalization, a methoxy group influencing electronic properties, and a bulky tert-butyl group providing steric hindrance and lipophilicity—make it a valuable starting point for the design of novel therapeutic agents. While many benzoic acid derivatives are explored in drug development, the specific substitution pattern of this compound offers a distinct profile for molecular interactions.[3]

This guide provides an in-depth exploration of the experimental applications of this compound, focusing on its emerging potential in oncology. We will detail its known biological context, provide validated protocols for its evaluation, and discuss the rationale behind these experimental designs.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for designing experiments, from solubility tests to formulation for in vivo studies.

PropertyValueReference
Molecular Formula C12H16O3[2]
Molecular Weight 208.25 g/mol [2]
Melting Point 150-151 °C[2]
pKa (Predicted) 4.28 ± 0.10[2]
Boiling Point (Predicted) 334.7 ± 35.0 °C[2]
Density (Predicted) 1.080 ± 0.06 g/cm3 [2]

Part 1: Biological Activity & Therapeutic Potential in Oncology

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[4] This focus stems from the broader success of benzoic acid derivatives in targeting key cellular pathways involved in cancer progression.[5][6]

Mechanism of Action: Targeting Epidermal Growth Factor Receptor (EGFR)

A primary area of investigation for derivatives of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways are central to regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Derivatives of this compound have been designed and synthesized to act as allosteric inhibitors of EGFR.[4] Unlike traditional inhibitors that compete with ATP at the kinase domain's active site, allosteric inhibitors bind to a different site on the enzyme. This can offer greater selectivity and a different resistance profile. Molecular docking studies support this hypothesis, indicating a favorable binding mode for these compounds within an allosteric pocket of the EGFR kinase domain.[4]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Binds Compound 4-tert-butyl-3-methoxy- benzoic acid derivative (Allosteric Inhibitor) Compound->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the anticancer potential of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀), a key metric of cytotoxic potential. The assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]

Workflow Diagram

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Solution (e.g., 5 mg/mL) D->E F 6. Incubate for 2-4h (allow formazan formation) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability and determine IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • Test Compound: this compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cells and harvest them during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: Seeding a consistent number of healthy, growing cells is crucial for reproducible results. The 24-hour incubation ensures cells have adhered and recovered from seeding stress before treatment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[7]

    • Controls: Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only). A "blank" control (medium without cells) is also necessary for background subtraction.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

    • Rationale: This duration is typically sufficient to observe significant effects on cell proliferation or viability.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.[7]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

    • Plot the percentage of cell viability against the log concentration of the compound. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.[7][8]

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)

This protocol assesses the direct inhibitory effect of the compound on EGFR kinase activity. It measures the amount of ATP consumed during the phosphorylation of a substrate, which is detected via a fluorescent signal.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test Compound: this compound

  • Reference Inhibitor (e.g., Gefitinib)

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Plate Setup: In a white assay plate, set up the following wells:

    • 100% Activity Control: EGFR enzyme + substrate + vehicle (DMSO).

    • No Enzyme Control (Blank): Substrate + vehicle (no enzyme).

    • Inhibitor Wells: EGFR enzyme + substrate + serial dilutions of the test compound or reference inhibitor.

  • Reaction Initiation: Add the required volume of kinase assay buffer to each well. Add the test compound dilutions. Add the EGFR enzyme solution to all wells except the "No Enzyme" control.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.

  • Start Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C or 37°C).

  • Signal Detection: Stop the reaction and detect the remaining ATP (or ADP produced) according to the manufacturer's protocol for your chosen detection reagent. This typically involves adding a reagent that stops the kinase reaction and another that generates a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Measure the luminescence intensity for each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average signal from the "No Enzyme" control wells from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 - [ (Signal_Inhibitor / Signal_100%_Activity) * 100 ]

    • Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising chemical entity in medicinal chemistry, particularly as a scaffold for developing novel anticancer agents targeting pathways like EGFR.[4] The protocols provided herein offer a robust framework for the initial in vitro evaluation of this compound and its derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity.[3] Furthermore, promising candidates should be advanced to cell-based mechanism of action studies (e.g., Western blotting for downstream EGFR targets like p-Akt and p-ERK) and eventually to in vivo animal models to assess efficacy and safety.[4]

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Bioactivity Testing of 4-Cyclopropoxybenzoic Acid.
  • College of Pharmacy. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. Retrieved from College of Pharmacy, University of Baghdad website.
  • Benchchem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
  • PrepChem.com. (n.d.). Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid.
  • Wang, Y., et al. (2013).
  • Hung, J.-Y., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Benchchem. (n.d.). Biological activity of 4-Methoxybenzoic acid and its derivatives.
  • Chembuy. (2023). Buy 4-Methoxybenzoic acid | 100-09-4.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • PubMed. (1987). Effect of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)
  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Benchchem. (n.d.). An In-Depth Technical Guide on 3-tert-Butyl-4-methoxyphenol: Physicochemical Properties, Synthesis, and Biological Activity.
  • PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed.
  • Benchchem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.
  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-3-methoxy-benzoic acid tert-butyl ester.
  • CymitQuimica. (n.d.). 4-(tert-Butyl)-3-methoxybenzoic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid | C8H8O3 | CID 11461.
  • ResearchGate. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations.
  • Kumar, A. P., et al. (n.d.).
  • PubChem. (n.d.). 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
  • PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus, 99 p-Anisic acid.
  • HMDB. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606).
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • ChemicalBook. (2024). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.

Sources

The Versatility of 4-tert-butyl-3-methoxybenzoic Acid in Medicinal Chemistry: A Scaffold for Novel API Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel active pharmaceutical ingredients (APIs). 4-tert-butyl-3-methoxybenzoic acid emerges as a compelling starting material for medicinal chemists, offering a unique combination of steric and electronic properties. Its substituted phenyl ring provides a robust framework that can be strategically functionalized to interact with a variety of biological targets. The presence of a carboxylic acid group serves as a convenient chemical handle for derivatization, allowing for the synthesis of diverse libraries of compounds, such as esters and amides, with a wide spectrum of potential therapeutic applications.

Recent research has highlighted the potential of derivatives of this compound as potent and selective anti-cancer agents. For instance, a study focused on the design and synthesis of novel compounds derived from this scaffold as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] This underscores the relevance of this compound as a foundational element in the quest for next-generation therapeutics.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. It details protocols for its synthesis and subsequent functionalization into esters and amides, offering researchers, scientists, and drug development professionals the foundational knowledge to explore its potential in their own research endeavors.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the Friedel-Crafts alkylation of a suitably substituted anisole derivative followed by oxidation of an alkyl group to the carboxylic acid. The following protocol is a representative example of how this synthesis can be approached.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis_of_4_tert_butyl_3_methoxybenzoic_acid m_cresol m-Cresol 3_methylanisole 3-Methylanisole m_cresol->3_methylanisole Methylation dimethyl_sulfate Dimethyl Sulfate 4_tert_butyl_2_methylanisole 4-tert-Butyl-2-methylanisole 3_methylanisole->4_tert_butyl_2_methylanisole Friedel-Crafts Alkylation tert_butyl_chloride tert-Butyl chloride AlCl3 AlCl₃ target_compound This compound 4_tert_butyl_2_methylanisole->target_compound Oxidation KMnO4 KMnO₄

Caption: Synthetic pathway for this compound.

Materials:

Reagent/SolventMolecular FormulaM.W. ( g/mol )CAS No.Notes
m-CresolC₇H₈O108.14108-39-4Starting material
Dimethyl sulfateC₂H₆O₄S126.1377-78-1Methylating agent (Caution: Toxic!)
Sodium hydroxideNaOH40.001310-73-2Base
tert-Butyl chlorideC₄H₉Cl92.57507-20-0Alkylating agent
Aluminum chloride (anhydrous)AlCl₃133.347446-70-0Lewis acid catalyst
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent
Potassium permanganateKMnO₄158.037722-64-7Oxidizing agent
Sulfuric acid (concentrated)H₂SO₄98.087664-93-9For acidification
Sodium bisulfiteNaHSO₃104.067631-90-5For quenching excess KMnO₄
Diethyl ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Drying agent

Procedure:

Step 1: Methylation of m-Cresol to 3-Methylanisole

  • In a well-ventilated fume hood, dissolve m-cresol (1.0 eq) in a suitable solvent such as acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter off the potassium carbonate and evaporate the solvent.

  • Purify the crude 3-methylanisole by distillation.

Step 2: Friedel-Crafts Alkylation of 3-Methylanisole

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-methylanisole (1.0 eq) dropwise.

  • Then, add tert-butyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-tert-butyl-2-methylanisole.

Step 3: Oxidation to this compound

  • Dissolve the crude 4-tert-butyl-2-methylanisole in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (3.0 eq) portion-wise over a period of 2-3 hours.

  • Continue refluxing for an additional 8-12 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated sulfuric acid to pH 1-2.

  • If excess permanganate is present, add a saturated solution of sodium bisulfite until the solution is colorless.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Derivatization of this compound: A Gateway to Novel APIs

The carboxylic acid functionality of this compound is a prime site for chemical modification. Esterification and amidation are two of the most common and powerful strategies employed in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its solubility, stability, and ability to interact with biological targets.

Protocol 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is straightforward and often provides high yields of the desired ester.

Reaction Scheme:

Fischer_Esterification start_acid 4-tert-butyl-3- methoxybenzoic acid ester_product Ester Derivative start_acid->ester_product alcohol R-OH alcohol->ester_product H2SO4 H₂SO₄ (cat.) H2SO4->ester_product

Caption: General scheme for Fischer esterification.

Materials:

Reagent/SolventNotes
This compoundStarting material
Alcohol (e.g., ethanol, methanol)Reagent and solvent
Sulfuric acid (concentrated)Catalyst
Saturated sodium bicarbonate solutionFor neutralization
Diethyl etherExtraction solvent
Anhydrous sodium sulfateDrying agent

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 mL of ethanol per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis via Acyl Chloride

Conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy to facilitate amide bond formation, especially with less reactive amines.

Workflow:

Amide_Synthesis_Workflow start_acid 4-tert-butyl-3- methoxybenzoic acid acyl_chloride 4-tert-butyl-3- methoxybenzoyl chloride start_acid->acyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) amide_product Amide Derivative acyl_chloride->amide_product Amination amine R₁R₂NH amine->amide_product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Part A: Synthesis of 4-tert-butyl-3-methoxybenzoyl chloride

Materials:

Reagent/SolventNotes
This compoundStarting material
Thionyl chloride (SOCl₂)Chlorinating agent
N,N-Dimethylformamide (DMF)Catalyst
Anhydrous tolueneSolvent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-tert-butyl-3-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Part B: Amide Coupling

Materials:

Reagent/SolventNotes
4-tert-butyl-3-methoxybenzoyl chlorideAcylating agent
Primary or secondary amineNucleophile
Triethylamine (TEA) or PyridineBase
Dichloromethane (DCM)Solvent
1 M Hydrochloric acidFor work-up
Saturated sodium bicarbonate solutionFor work-up

Procedure:

  • Dissolve the desired primary or secondary amine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Add a solution of crude 4-tert-butyl-3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography on silica gel.

Data Summary

The following table provides representative data for the types of derivatives that can be synthesized from this compound.

Derivative TypeReactant 2Coupling/CatalystSolventProductExpected Yield (%)
EsterEthanolH₂SO₄ (catalytic)EthanolEthyl 4-tert-butyl-3-methoxybenzoate>90
AmideBenzylamineSOCl₂ then TEADCMN-Benzyl-4-tert-butyl-3-methoxybenzamide85-95
AmideMorpholineSOCl₂ then PyridineDCM(4-tert-butyl-3-methoxyphenyl)(morpholino)methanone80-90

Conclusion

This compound represents a valuable and versatile scaffold for the synthesis of novel organic molecules with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the derivatization of this compound. The straightforward access to a variety of esters and amides allows for the systematic investigation of structure-activity relationships, a cornerstone of modern drug discovery. As demonstrated by recent studies, the derivatives of this benzoic acid hold promise in the development of new anti-cancer agents, and it is anticipated that further exploration of its chemical space will unveil additional, valuable bioactive compounds.

References

  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors.
  • Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid. PrepChem.com. [Link]
  • CHEM254 Experiment 06 Synthesis of Novel Esters. SlidePlayer. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-tert-butyl-3-methoxybenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science.

Preamble: A Molecule of Untapped Potential

In the vast landscape of polymer chemistry, the quest for novel monomers that impart unique and desirable properties to materials is perpetual. 4-tert-butyl-3-methoxybenzoic acid, a substituted aromatic carboxylic acid, stands as a molecule of significant, yet largely unexplored, potential. Its unique architecture, featuring a bulky, non-polar tert-butyl group and a polar methoxy group on a rigid benzene ring, presents a compelling case for its use as a specialty monomer or modifier in a variety of polymer systems. This guide synthesizes established principles from analogous structures to provide a detailed roadmap for harnessing the capabilities of this compound in the synthesis of high-performance polymers. By understanding the influence of its constituent moieties, we can logically deduce its impact on polymer properties and devise robust experimental protocols for its application.

Rationale for Use in Polymer Chemistry: An Analog-Based Inference

Direct literature on the polymerization of this compound is sparse. However, by examining its structural components—the 4-tert-butylbenzoic acid and 3-methoxybenzoic acid analogs—we can build a strong scientific case for its utility.

  • The Influence of the Tert-Butyl Group: The sterically hindering tert-butyl group is a well-known modulator of polymer properties.[1] Its incorporation can lead to:

    • Increased Glass Transition Temperature (Tg): The bulky nature of the tert-butyl group restricts the rotational freedom of polymer chains, leading to more rigid polymers with higher Tg.[1]

    • Enhanced Thermal Stability: The presence of tert-butyl groups can improve the oxidative stability of polymers.[1]

    • Improved Solubility in Organic Solvents: The non-polar tert-butyl group can enhance the solubility of aromatic polymers in less polar organic solvents.

    • Control of Molecular Weight: In polycondensation reactions, monofunctional benzoic acid derivatives with bulky substituents can act as chain terminators or regulators, controlling the final molecular weight of the polymer, a technique often employed in alkyd resins.[2][3]

  • The Role of the Methoxy Group: The methoxy group also imparts specific characteristics:

    • Modified Polarity and Solubility: The methoxy group can increase the polarity of the monomer, potentially improving the solubility of the resulting polymers in a wider range of solvents.[4]

    • Influence on Thermal Properties: The position and presence of methoxy groups on aromatic rings can influence the thermal characteristics of aromatic polyesters.

    • Bio-Based Polymer Potential: Methoxy-substituted aromatic acids, such as vanillic acid, are key building blocks for bio-based polyesters, suggesting that this compound could be incorporated into sustainable polymer frameworks.[5][6][7]

By combining these features, this compound is a prime candidate for creating specialty polymers with a unique balance of thermal stability, solubility, and mechanical properties.

Application Note I: As a Comonomer in High-Performance Aromatic Polyesters

The incorporation of this compound as a comonomer in the synthesis of aromatic polyesters can lead to materials with tailored properties suitable for demanding applications.

Scientific Rationale

Wholly aromatic polyesters are known for their exceptional thermal and mechanical properties but are often difficult to process due to their high melting points and poor solubility.[8] The introduction of bulky side groups, like the tert-butyl group, can disrupt chain packing, leading to lower melting points and improved solubility without significantly compromising thermal stability.[9] The methoxy group can further enhance solubility.[4] Therefore, copolymerizing this compound with traditional aromatic diacids and diols can produce more processable high-performance polyesters.

Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester using this compound, terephthalic acid, and ethylene glycol.

Materials:

  • This compound

  • Dimethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • High-purity nitrogen gas

  • Methanol

  • Chloroform

  • Trifluoroacetic acid

Equipment:

  • High-temperature, high-vacuum reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation column.

  • Heating mantle with precise temperature control.

  • Vacuum pump capable of reaching <1 Torr.

  • Standard laboratory glassware.

Workflow Diagram:

Melt_Polycondensation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_stage3 Stage 3: Isolation & Purification Monomers Charge Monomers: - Dimethyl Terephthalate - Ethylene Glycol - this compound - Zinc Acetate Heat1 Heat to 180-220°C under N2 Monomers->Heat1 Methanol_Removal Methanol Distills Off Heat1->Methanol_Removal Catalyst_Add Add Antimony Trioxide Methanol_Removal->Catalyst_Add Heat2 Gradually heat to 280°C Catalyst_Add->Heat2 Vacuum Apply High Vacuum (<1 Torr) Heat2->Vacuum Viscosity_Increase Viscosity Increases (Polymer Forms) Vacuum->Viscosity_Increase Cool Cool under N2 Viscosity_Increase->Cool Isolate Isolate Solid Polymer Cool->Isolate Purify Dissolve in TFA/Chloroform & Precipitate in Methanol Isolate->Purify Dry Dry in Vacuum Oven Purify->Dry

Caption: Workflow for Copolyester Synthesis.

Procedure:

  • Monomer Charging & Transesterification:

    • Charge the reaction vessel with dimethyl terephthalate, a molar excess of ethylene glycol (e.g., 2.2 moles per mole of diacid), the desired molar percentage of this compound (e.g., 5-20 mol%), and a catalytic amount of zinc acetate (e.g., 150 ppm).

    • Purge the system with high-purity nitrogen for at least 30 minutes.

    • Heat the mixture to 180-220°C with constant stirring. Methanol will be generated and should be removed via the distillation column. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add a catalytic amount of antimony trioxide (e.g., 250 ppm) to the reaction mixture.

    • Gradually increase the temperature to 280°C while reducing the pressure to <1 Torr.

    • Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly as the polymer chain grows.

  • Isolation and Purification:

    • Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • Isolate the solid copolyester from the reactor.

    • For purification, dissolve the polymer in a suitable solvent mixture (e.g., trifluoroacetic acid/chloroform) and precipitate it into a non-solvent like methanol.

    • Filter the purified polymer and dry it in a vacuum oven at 80°C until a constant weight is achieved.

Characterization:

  • ¹H NMR and FTIR Spectroscopy: To confirm the incorporation of all three monomers and the formation of ester linkages.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolyester.

Quantitative Data: Expected Impact of this compound on Polyester Properties

PropertyPolymer without AdditivePolymer with 5-20 mol% Additive (Expected)Rationale
Glass Transition Temp. (Tg)BaselineIncreasedThe bulky tert-butyl group restricts chain mobility.[1]
Solubility in THF/ChloroformLow to InsolubleModerate to SolubleDisruption of chain packing by the bulky side group.[9]
CrystallinitySemi-crystallineReducedThe irregular structure introduced by the comonomer hinders crystallization.
Thermal Decomposition Temp.HighHighAromatic backbone provides inherent thermal stability.

Application Note II: As a Chain Terminator in Alkyd Resins for Coatings

The monofunctional nature of this compound makes it an excellent candidate for controlling the molecular weight and modifying the properties of alkyd resins used in high-performance coatings.

Scientific Rationale

Alkyd resins are complex polyesters synthesized from polyols, diacids, and fatty acids. Their properties are highly dependent on their molecular weight and architecture. Monofunctional acids, often called "chain stoppers," are used to control the extent of polymerization, preventing gelation and tailoring the resin's viscosity and drying time.[3] 4-tert-butylbenzoic acid is already used for this purpose, where the tert-butyl group enhances gloss, weather resistance, and reduces yellowing.[10][11] The addition of a methoxy group in this compound is hypothesized to further improve pigment wetting and adhesion due to its moderate polarity.

Experimental Protocol: Synthesis of a Modified Short Oil Alkyd Resin

This protocol details the synthesis of a short oil alkyd resin modified with this compound.

Materials:

  • Soybean oil fatty acids

  • Phthalic anhydride

  • Pentaerythritol

  • This compound

  • Xylene (for azeotropic removal of water)

  • Litharge (catalyst)

Equipment:

  • Four-necked reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle.

Workflow Diagram:

Alkyd_Synthesis cluster_charging Monomer Charging cluster_reaction Fusion Polycondensation cluster_completion Reaction Completion & Thinning Charge Charge Reactants: - Soybean Oil Fatty Acids - Phthalic Anhydride - Pentaerythritol - this compound - Xylene Heat Heat to 230-250°C under N2 blanket Charge->Heat Water_Removal Azeotropic removal of water via Dean-Stark trap Heat->Water_Removal Monitoring Monitor Acid Value and Viscosity Water_Removal->Monitoring Endpoint Stop reaction at target Acid Value (<15) Monitoring->Endpoint Cool Cool to 150°C Endpoint->Cool Thin Thin with Mineral Spirits Cool->Thin

Caption: Synthesis of a Modified Alkyd Resin.

Procedure:

  • Charging the Reactor:

    • Charge the reaction flask with soybean oil fatty acids, phthalic anhydride, pentaerythritol, and the desired amount of this compound (typically 3-8% by weight of total reactants).

    • Add a small amount of xylene (2-3% by weight) to facilitate the azeotropic removal of water.

  • Polycondensation Reaction:

    • Start stirring and begin heating the mixture under a nitrogen blanket to prevent oxidation.

    • Gradually increase the temperature to 230-250°C. The water of esterification will begin to co-distill with the xylene and be collected in the Dean-Stark trap.

    • Periodically take samples to monitor the reaction progress by measuring the acid value and viscosity.

  • Endpoint and Thinning:

    • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

    • Once the endpoint is achieved, stop the heating and allow the resin to cool to about 150°C.

    • Thin the hot resin with a suitable solvent, such as mineral spirits, to the desired solids content.

Characterization of the Resin:

  • Acid Value: Determines the amount of unreacted carboxylic acid groups.

  • Viscosity: Measured using a Gardner-Holdt bubble viscometer or a rotational viscometer.

  • Drying Time: Assessed by applying a film of the resin to a glass panel and observing the time to become tack-free and hard-dry.

  • Film Hardness: Measured using pencil hardness testers.

Trustworthiness and Self-Validation

The protocols provided are based on well-established polymerization techniques. The trustworthiness of these methods is ensured by the inclusion of in-process monitoring and post-synthesis characterization steps. For instance, in the polyester synthesis, the reaction progress is monitored by the amount of methanol distilled and the increase in melt viscosity. In the alkyd resin synthesis, the reaction is controlled by tracking the acid value. The final polymer's properties, as determined by techniques like NMR, GPC, and DSC, will validate the successful incorporation of the this compound and its effect on the polymer structure and performance.

References

  • Tert.
  • Synthesis and Characterization of Biobased Polyesters Derived from Vanillin-based Schiff Base and Cinnamic Acid Derivatives. The Chemical Society of Japan. [Link]
  • Vanillin, a key-intermediate of biobased polymers.
  • Vanillic Acid as a New Skeleton for Formulating a Biobased Plasticizer.
  • The structure of bio-based monomers/polymers originated
  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. [Link]
  • Effect of Bulky Pendent Side Groups on the Structure of Mesophase in a Thermotropic Main-Chain Liquid-Crystalline Polymer.
  • Side-group size effects on interfaces and glass formation in supported polymer thin films. The Journal of Chemical Physics. [Link]
  • The Chemistry Behind 4-tert-Butylbenzoic Acid: Enhancing Performance in Coatings and Cosmetics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Advances in the synthesis of bio-based aromatic polyesters: Novel copolymers derived from vanillic acid and ϵ-caprolactone.
  • EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. [Link]
  • (PDF) Synthesis and characterization of new aromatic polyesters derived from new aromatic di- and tri hydroxyl monomers with 4-phenylenediacrylic acid and malonic acid.
  • Enzymatic Synthesis of Various Aromatic Polyesters in Anhydrous Organic Solvents.
  • Synthesis and Properties of Some Partially Aromatic Polyester Casting Samples.
  • Para-tertiary butyl benzoic acid (PTBBA). PENPET Petrochemical Trading. [Link]
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica.
  • The Crucial Role of 4-tert-Butylbenzoic Acid in Modern Chemical Formulations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
  • Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers.
  • AROMATIC POLYESTER AND ITS PRODUCTION. International Journal Of Engineering Research & Management Technology. [Link]
  • Synthesis and characterisation of alkyd resins with glutamic acid-based monomers.
  • Effect of poly(tert-butyl methacrylate) stereoregularity on polymer film interactions with peptides, proteins, and bacteria.
  • The tert-butyl group in chemistry and biology.
  • Gold-Catalyzed Post-Polymerization Modification of Commodity Aromatic Polymers.
  • Chain Stop Alkyds from Solvent Fractionated Aregemone and Rubber Seed Oils. [Link]
  • Unlock Enhanced Polymer Properties with 4-tert-Butylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymeriz
  • Functional Arom
  • Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines.
  • Gold-Catalyzed Post-Polymerization Modification of Commodity Aromatic Polymers.
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]
  • US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene)
  • 3-Methoxybenzoic Acid. PubChem. [Link]
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Synthesis of substituted benzophenones by a direct condensation of substituted benzoic acids with benzene in the presence of aluminium chloride.
  • Preparation of rapid (chain-stopped) alkyds by incorporation of gum rosin and investigation of coating properties.
  • Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid.
  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. [Link]
  • Reaction-Induced Liquid Crystalline Polybenzoxazine Bearing Aromatic Amide Side Branches.

Sources

Application Note: Infrared (IR) Spectroscopy of 4-tert-butyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-tert-butyl-3-methoxybenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines detailed, field-proven protocols for sample preparation via Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), alongside an in-depth analysis of the resulting infrared spectrum. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Benzoic Acids

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups and molecular structure of a compound.[1] For substituted benzoic acids like this compound, a molecule with potential applications in medicinal chemistry and materials science, IR spectroscopy serves as an indispensable tool for structural verification and quality control. The technique probes the vibrational transitions of a molecule when it interacts with infrared radiation.[1] Each functional group within the molecule—the carboxylic acid, the aromatic ring, the methoxy group, and the tert-butyl group—absorbs IR radiation at a characteristic frequency, producing a unique spectral "fingerprint".[2] This application note will detail the theoretical basis for the IR spectrum of this compound and provide robust protocols for obtaining high-quality data.

Theoretical Background: Vibrational Modes of this compound

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum.[3][4][5]

  • Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands in the spectrum.

    • O-H Stretching: Due to strong intermolecular hydrogen bonding in the dimeric form, the O-H stretching vibration is observed as a very broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹.[2][4][5][6] This broadness is a hallmark of carboxylic acids.[2]

    • C=O Stretching: The carbonyl (C=O) stretching vibration of an aromatic carboxylic acid dimer typically appears as a strong, sharp peak in the range of 1680-1710 cm⁻¹.[3][6][7] Conjugation with the benzene ring slightly lowers this frequency compared to non-conjugated carboxylic acids.[3]

    • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, coupled with O-H in-plane bending, in the 1210-1320 cm⁻¹ region.[3][8] Additionally, an out-of-plane O-H bend is expected around 920 cm⁻¹.

  • Aromatic Ring (Benzene):

    • C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to sharp, weak to medium absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[2][8]

    • C=C Stretching: The in-ring carbon-carbon double bond stretches result in several bands of variable intensity, typically in the 1450-1600 cm⁻¹ region.[8][9]

  • Methoxy Group (-OCH₃): As an aryl alkyl ether, the methoxy group will exhibit characteristic C-O stretching bands.

    • Asymmetric C-O-C Stretching: A strong absorption is expected between 1200 and 1300 cm⁻¹ for the aryl C-O stretch.[10][11][12]

    • Symmetric C-O-C Stretching: A second strong band corresponding to the alkyl C-O stretch is anticipated around 1040 cm⁻¹.[11][13]

  • Tert-Butyl Group (-C(CH₃)₃):

    • C-H Stretching: The aliphatic C-H bonds of the methyl groups will show strong stretching vibrations in the 2850-3000 cm⁻¹ region, just below the aromatic C-H stretches.[8]

    • C-H Bending: Characteristic bending (deformation) vibrations for the tert-butyl group are expected, including a symmetric bend around 1365 cm⁻¹ and an asymmetric bend around 1390 cm⁻¹.

Experimental Protocols

To obtain a high-quality IR spectrum of solid this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.[14][15] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[16]

Rationale: The goal is to create an optically transparent disc where the analyte is present in a low enough concentration to allow for transmission of the IR beam without saturating the detector.[14] Meticulous exclusion of moisture is critical, as water exhibits strong IR absorptions that can obscure key spectral features.[14][16]

Experimental Workflow for KBr Pellet Preparation

KBr_Workflow cluster_prep Material Preparation cluster_mix Mixing cluster_press Pellet Formation cluster_analysis Analysis A Dry FTIR-grade KBr (Oven at 110°C) E Gently Mix Sample & KBr A->E B Grind Sample (Agate Mortar) D Weigh ~1 mg Sample & ~100 mg KBr B->D C Clean & Dry Die Set F Load Mixture into Die C->F D->E ~1:100 ratio E->F G Apply Vacuum (Optional but Recommended) F->G H Press at 8-10 Metric Tons G->H I Hold Pressure for 1-2 min H->I J Extract Transparent Pellet I->J L Collect Sample Spectrum J->L K Collect Background Spectrum (Air) K->L Subtraction

Caption: Workflow for KBr Pellet Preparation and Analysis.

Step-by-Step Protocol:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for several hours to remove any absorbed water.[16] Store in a desiccator until use.[14][17]

    • Thoroughly clean and dry an agate mortar and pestle, as well as the pellet die set, to prevent contamination.[14][17]

  • Sample Grinding:

    • Place a small amount (1-2 mg) of this compound into the agate mortar.[17]

    • Grind the sample into a very fine powder. This is crucial for minimizing light scattering and achieving a transparent pellet.[14]

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[17] The sample-to-KBr ratio should be roughly 1:100.[16][18]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[14] Avoid overly vigorous grinding at this stage to prevent excessive moisture absorption.[17]

  • Pellet Pressing:

    • Transfer the mixture to the sleeve of a 13 mm pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually up to 8-10 metric tons.[14][18] If using a vacuum die, apply a vacuum to remove trapped air, which can cause the pellet to be opaque.[16]

    • Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[14]

  • Spectral Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

    • First, collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[19]

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.[20][21] It is ideal for analyzing solid powders directly. The technique relies on the principle of total internal reflection within a high-refractive-index crystal (e.g., diamond or zinc selenide).[22]

Rationale: An evanescent wave penetrates a short distance into the sample that is in firm contact with the ATR crystal.[22] This wave is absorbed at specific frequencies corresponding to the sample's vibrational modes. This method is less sensitive to sample thickness than transmission methods and is highly reproducible.

Experimental Workflow for ATR-FTIR Analysis

ATR_Workflow cluster_setup Setup & Background cluster_sample Sample Application cluster_analysis Analysis & Cleanup A Ensure ATR Crystal is Clean B Collect Background Spectrum (Clean Crystal) A->B C Place Small Amount of Sample on Crystal B->C Ready for Sample D Apply Pressure with Anvil/Clamp C->D Ensure Good Contact E Collect Sample Spectrum D->E F Clean Crystal (e.g., with Ethanol) E->F Post-Analysis

Caption: Workflow for Solid Sample Analysis using ATR-FTIR.

Step-by-Step Protocol:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to clean the crystal.

    • With the clean, empty crystal, collect a background spectrum. This is a critical step to correct for the absorbance of the crystal and the surrounding atmosphere.[1]

  • Sample Application:

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

  • Pressure Application:

    • Use the instrument's pressure clamp or anvil to press the solid sample firmly against the crystal.[1] Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

  • Spectral Acquisition:

    • Collect the sample spectrum. The typical range is 4000-650 cm⁻¹.

  • Cleaning:

    • After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Data Interpretation and Expected Spectral Features

The following table summarizes the expected vibrational frequencies for this compound and their assignments based on established literature values for related functional groups.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300 - 2500Broad, StrongO-H Stretch (H-bonded dimer)Carboxylic Acid
~3100 - 3000Medium to Weak, SharpC-H StretchAromatic
~2965 - 2870StrongC-H Stretchtert-Butyl
~1710 - 1680Strong, SharpC=O Stretch (conjugated dimer)Carboxylic Acid
~1600, ~1500Medium to WeakC=C Stretch (in-ring)Aromatic
~1465, ~1365MediumC-H Bendingtert-Butyl
~1320 - 1210StrongC-O Stretch / O-H BendCarboxylic Acid
~1250StrongAsymmetric C-O-C StretchAryl Methoxy
~1040StrongSymmetric C-O-C StretchAlkyl Methoxy
~920Medium, BroadO-H Out-of-Plane BendCarboxylic Acid

Key Molecular Vibrations of this compound

Vibrations cluster_COOH Carboxylic Acid Vibrations cluster_Aromatic Aromatic & Alkyl C-H cluster_Ether Methoxy & tert-Butyl Molecule This compound OH_str O-H Stretch ~3300-2500 cm⁻¹ (Broad) Molecule->OH_str CO_dbl_str C=O Stretch ~1710-1680 cm⁻¹ Molecule->CO_dbl_str CO_sgl_str C-O Stretch ~1320-1210 cm⁻¹ Molecule->CO_sgl_str ArCH_str Aromatic C-H Stretch ~3100-3000 cm⁻¹ Molecule->ArCH_str tBuCH_str tert-Butyl C-H Stretch ~2965-2870 cm⁻¹ Molecule->tBuCH_str ArCC_str Aromatic C=C Stretch ~1600, 1500 cm⁻¹ Molecule->ArCC_str COC_asym Aryl C-O Stretch ~1250 cm⁻¹ Molecule->COC_asym COC_sym Alkyl C-O Stretch ~1040 cm⁻¹ Molecule->COC_sym tBu_bend tert-Butyl C-H Bend ~1465, 1365 cm⁻¹ Molecule->tBu_bend

Caption: Key vibrational modes for this compound.

Conclusion

FTIR spectroscopy is a definitive technique for the structural elucidation of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality, reproducible spectra. The interpretation of this spectrum, guided by the characteristic absorption frequencies of the carboxylic acid, aromatic, methoxy, and tert-butyl functional groups, allows for unambiguous confirmation of the compound's identity and purity. The broad O-H stretch, the sharp carbonyl peak, and the distinct C-O stretches of the ether linkage are particularly strong identifiers. These methods provide a reliable and efficient means of analysis for quality assurance in research and development settings.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2 C6H5COOH.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid. YouTube.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • AIP Publishing. (2005, September 28). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • All In One Pedia. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
  • Khan Academy. (n.d.). IR signals for carbonyl compounds.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Química Orgánica. (n.d.). IR spectrum: Ethers.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
  • Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum?.
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
  • ACS Publications. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society.
  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
  • ResearchGate. (n.d.). (PDF) Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures.
  • ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
  • University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part II: A Physical Chemistry Laboratory Experiment on Surface Adsorption. Journal of Chemical Education.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Mass Spectrometry

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-tert-butyl-3-methoxybenzoic acid. As a molecule possessing a unique combination of a sterically hindering tert-butyl group, a methoxy substituent, and a carboxylic acid function on an aromatic core, its fragmentation behavior is governed by a confluence of well-established chemical principles. This document serves as a predictive framework for researchers utilizing mass spectrometry for the identification, structural elucidation, and quality control of this and structurally related compounds. We will explore the causal mechanisms behind the primary fragmentation pathways, provide a detailed experimental protocol for data acquisition, and present the expected data in a clear, structured format.

Introduction: The Structural Rationale

This compound presents a fascinating case for mass spectrometric analysis. The energetic instability of the molecular ion, formed under high-energy electron ionization (EI), drives its decomposition into a series of smaller, characteristic fragment ions.[1] The fragmentation pattern serves as a unique molecular fingerprint. The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a tert-butyl group—on a stable aromatic ring dictates a predictable yet complex series of cleavages.

The primary drivers for fragmentation in this molecule are:

  • Stabilization of Charge: Cleavages that result in the formation of highly stable carbocations, such as tertiary or resonance-stabilized benzylic cations, are strongly favored.

  • Functional Group Chemistry: The carboxylic acid and methoxy groups provide specific cleavage points, often involving rearrangements and the loss of small, neutral molecules.[2][3]

  • Alkyl Group Fragmentation: The tert-butyl group has a profound influence, with its fragmentation often dominating the spectrum due to the exceptional stability of the resulting tert-butyl cation.[4]

This guide will systematically deconstruct these influences to build a comprehensive picture of the molecule's behavior under EI-MS conditions.

Molecular Profile & Predicted Fragmentation Analysis

The structure of this compound is the key to understanding its mass spectrum.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Monoisotopic Mass 208.10994 Da
Core Structure Substituted Benzoic Acid
The Dominance of the tert-Butyl Group

Upon ionization, the most facile fragmentations are typically those that yield the most stable products. For any compound containing a tert-butyl substituent, two pathways are exceptionally common and competitive:

  • α-Cleavage (Loss of a Methyl Radical, -•CH₃): The primary and most significant fragmentation event for tert-butyl arenes is the loss of a methyl radical (15 Da) to form a highly stable tertiary benzylic carbocation.[5] This is expected to produce a very intense peak at m/z 193 .

  • Benzylic Cleavage (Formation of tert-Butyl Cation): Cleavage of the bond between the aromatic ring and the tert-butyl group results in the formation of the tert-butyl cation, [C(CH₃)₃]⁺. This cation is exceptionally stable, and its corresponding peak at m/z 57 is often the most intense signal (the base peak) in the spectrum of tert-butyl containing compounds.[4]

Fragmentation of the Carboxylic Acid Moiety

Aromatic carboxylic acids exhibit well-documented fragmentation patterns.[3][6]

  • Loss of a Hydroxyl Radical (-•OH): Cleavage of the C-OH bond in the carboxyl group leads to the formation of a stable acylium ion. This results in a peak at m/z 191 ([M-17]⁺). This ion is resonance-stabilized.

  • Loss of the Carboxyl Group (-•COOH): The loss of the entire carboxyl group as a radical (45 Da) can also occur, leading to a fragment at m/z 163 ([M-45]⁺).

Sequential Fragmentation Pathways

The initial, high-abundance fragments can undergo further decomposition, providing additional structural confirmation.

  • Decarbonylation: Acylium ions, such as the one at m/z 191, readily lose a neutral molecule of carbon monoxide (CO, 28 Da). This sequential loss ([M-OH-CO]⁺) would produce a fragment at m/z 163 . This provides a secondary pathway to the m/z 163 ion.

  • Loss of Ethene: The prominent [M-CH₃]⁺ ion (m/z 193) can potentially undergo further rearrangement and lose a neutral ethene molecule (28 Da), a known fragmentation pathway for substituted 2-phenyl-2-propyl cations.[5]

Proposed Fragmentation Scheme

The interplay of these pathways dictates the final appearance of the mass spectrum. The following diagram illustrates the predicted major fragmentation routes for this compound.

G M Molecular Ion (M•+) m/z 208 M_CH3 [M - CH₃]⁺ m/z 193 M->M_CH3 - •CH₃ M_OH [M - OH]⁺ m/z 191 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z 163 M->M_COOH - •COOH tert_butyl [C₄H₉]⁺ m/z 57 M->tert_butyl - C₈H₇O₃• phenyl_fragment [M - OH - CO]⁺ m/z 163 M_OH->phenyl_fragment - CO

Caption: Predicted EI-MS fragmentation pathways for this compound.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum. Relative intensities are predicted based on established chemical principles of ion stability.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion / Neutral LossPredicted Relative IntensityCausality & Notes
208[M] •⁺ (C₁₂H₁₆O₃)•⁺Moderate to HighMolecular ion. Aromatic systems typically yield a stable molecular ion.
193[M - •CH₃]HighLoss of a methyl radical from the tert-butyl group, forming a stable tertiary benzylic cation.
191[M - •OH]ModerateLoss of a hydroxyl radical from the carboxylic acid, forming a resonance-stabilized acylium ion.[2][3]
163[M - •COOH] ⁺ or [M-OH-CO]ModerateLoss of the entire carboxyl group, or sequential loss of •OH and CO.
57[C(CH₃)₃]Base Peak Formation of the highly stable tert-butyl cation; a hallmark of tert-butylated compounds.

Experimental Protocol: Acquiring the Mass Spectrum

To validate this predictive model, a standardized analytical protocol is essential. The following methodology outlines a robust approach for acquiring the EI-MS spectrum, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Workflow for Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Acquisition & Processing prep1 Weigh ~1 mg of This compound prep2 Dissolve in 1 mL of suitable solvent (e.g., Methanol, Dichloromethane) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 gcms1 Inject 1 µL into GC-MS system prep3->gcms1 gcms2 Separation on capillary column gcms1->gcms2 gcms3 Elution into MS ion source gcms2->gcms3 data1 Electron Ionization (70 eV) gcms3->data1 data2 Mass Analysis (e.g., Quadrupole) data1->data2 data3 Detection and Spectrum Generation data2->data3 data4 Library Search & Manual Interpretation data3->data4

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Methodology

A. Sample Preparation

  • Accurately weigh approximately 1 mg of solid this compound.

  • Transfer the solid to a 2 mL autosampler vial.

  • Add 1 mL of a high-purity volatile solvent (e.g., HPLC-grade methanol or dichloromethane).

  • Cap the vial and vortex for 30 seconds or until the solid is completely dissolved, creating a ~1 mg/mL solution.

B. Instrumentation and Parameters

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MS, Thermo Scientific ISQ).

  • GC Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standardized energy that allows for comparison with spectral libraries.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

C. Data Interpretation

  • Identify the chromatographic peak corresponding to the target analyte.

  • Extract the mass spectrum from the apex of this peak.

  • Identify the molecular ion peak (m/z 208). Its presence confirms the molecular weight.

  • Identify the base peak. Compare it to the predicted m/z 57.

  • Systematically identify other major fragment ions (e.g., m/z 193, 191, 163) and correlate them with the predicted neutral losses.

  • (Optional) Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

Conclusion

The EI-MS fragmentation of this compound is predicted to be a highly characteristic and reproducible process. The spectrum will be defined by the facile cleavages of the tert-butyl group, leading to a dominant base peak at m/z 57 and another strong fragment at m/z 193 . These are complemented by signature losses from the carboxylic acid group at m/z 191 and m/z 163 . This combination of fragments provides a robust and unique fingerprint for the unambiguous identification and structural verification of the molecule. The protocol described herein provides a self-validating system for obtaining high-quality, interpretable data for researchers in analytical chemistry and drug development.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Watanabe, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
  • Mekky, R. H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate.
  • Kuck, D., et al. (2000). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate.
  • All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube.
  • Trofimov, M. I., et al. (2010). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in EI Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzoic Acids. American Journal of Analytical Chemistry, 1(2), 79-90.
  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • University of Arizona. (n.d.). Interpretation of mass spectra.

Sources

Application Notes and Protocols for the Esterification of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for the esterification of 4-tert-butyl-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials.[1] Two distinct and robust methodologies are presented: the classic Fischer-Speier esterification for large-scale, cost-effective synthesis, and the mild, high-efficiency Steglich esterification, which is ideal for sensitive substrates and smaller-scale preparations. This guide offers in-depth, step-by-step instructions, explains the underlying chemical principles, and provides troubleshooting guidance to empower researchers in achieving optimal yields and purity.

Introduction: The Significance of Esterifying this compound

This compound is a substituted aromatic carboxylic acid. Its esters are valuable precursors in drug discovery and materials science. The ester functional group serves as a versatile handle for further chemical transformations and can modulate the pharmacokinetic properties of a parent molecule. The choice of esterification method is critical and depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acidic conditions, and the desired purity of the final product.

This application note details two field-proven protocols for the synthesis of esters from this compound, providing researchers with the necessary tools to select and execute the most appropriate method for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [3]
CAS Number 79822-46-1[2]

Protocol I: Fischer-Speier Esterification for Methyl 4-tert-butyl-3-methoxybenzoate

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is a cost-effective and straightforward method, particularly well-suited for producing simple alkyl esters on a larger scale. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[4][5]

Underlying Principles and Causality

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[4][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][6] The use of excess alcohol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a large excess of anhydrous methanol (10-20 eq.).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the mixture. The addition is exothermic, so it should be done carefully.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

    • Dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[8] Continue washing until the evolution of CO₂ gas ceases.

    • Wash the organic layer with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-tert-butyl-3-methoxybenzoate.[8]

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Fischer_Esterification A Dissolve Acid in Methanol B Add H₂SO₄ Catalyst A->B Slowly C Reflux (4-6h) B->C D Cool & Evaporate Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry (Na₂SO₄) & Filter G->H I Evaporate Solvent H->I J Purify (Distillation/Chromatography) I->J

Caption: Workflow for Fischer-Speier Esterification.

Protocol II: Steglich Esterification for tert-Butyl 4-tert-butyl-3-methoxybenzoate

The Steglich esterification is a mild and efficient method for forming esters, particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[9][10] It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][11] This method is highly effective for synthesizing esters from sterically hindered alcohols, such as tert-butanol.[12][13]

Mechanistic Rationale

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium salt.[10][12] This "active ester" is then readily attacked by the alcohol to form the desired ester and the byproduct, dicyclohexylurea (DCU).[9][12] The formation of the stable DCU byproduct drives the reaction to completion.[9]

Detailed Experimental Protocol

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Cold DCM

Equipment:

  • Flame-dried round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), tert-butanol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. While stirring, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the precipitated DCU.[5]

    • Wash the filter cake with a small amount of cold DCM to recover any product.[5]

    • Combine the filtrates and wash with dilute HCl to remove excess DMAP, followed by a wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl ester.

Experimental Workflow Diagram

Steglich_Esterification A Combine Acid, Alcohol, DMAP in DCM B Cool to 0°C A->B C Add DCC Solution Dropwise B->C D Stir at RT (12-24h) C->D E Filter to Remove DCU D->E F Wash Filtrate (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Filter F->G H Evaporate Solvent G->H I Purify (Chromatography) H->I

Caption: Workflow for Steglich Esterification.

Summary of Reaction Parameters and Troubleshooting

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄)DMAP (catalytic)
Coupling Agent NoneDCC
Temperature Reflux0°C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Advantages Cost-effective, simple, good for large scaleMild conditions, high yield, good for sensitive substrates and hindered alcohols[9][10]
Disadvantages Harsh acidic conditions, not suitable for sensitive moleculesMore expensive reagents, DCU byproduct can be difficult to remove completely

Troubleshooting Common Issues:

  • Low Yield in Fischer Esterification:

    • Incomplete reaction: Ensure sufficient reflux time and an adequate amount of catalyst.

    • Water present: Use anhydrous alcohol and reagents to favor the forward reaction.

  • Difficulty Removing DCU in Steglich Esterification:

    • Precipitation issues: Ensure the reaction is sufficiently concentrated for DCU to precipitate effectively. Chilling the reaction mixture before filtration can also help.

    • Residual DCU after filtration: Purification by column chromatography is usually effective.

  • Side Reactions:

    • In the Steglich esterification, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[9] DMAP helps to suppress this side reaction by acting as an acyl transfer agent.[9][12]

Conclusion

The successful esterification of this compound can be readily achieved using either the Fischer-Speier or Steglich methods. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently synthesize the desired ester products for their research and development endeavors.

References

  • Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Moore, J. A., & Reed, D. E. (1961). Diazomethane. Organic Syntheses, 41, 16. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Grokipedia. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • SynArchive. (n.d.).
  • Common Conditions. (n.d.). Acid to Ester. [Link]
  • El-Sayed, M., et al. (2014). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules, 19(6), 7439-7453. [Link]
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]
  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.).
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
  • OperaChem. (2024, January 5).
  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. [Link]
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • ChemSynthesis. (2025, May 20).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
  • SlidePlayer. (n.d.).
  • Google Patents. (n.d.).
  • CDC Stacks. (n.d.).
  • Google Patents. (n.d.).
  • International Journal of Scientific & Technology Research. (n.d.).
  • College of Pharmacy. (2024, November 9). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • ResearchGate. (2025, November 20).
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.).

Sources

Synthesis of Avobenzone for Cosmetic Applications: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Avobenzone in UV Protection

Avobenzone, chemically known as 4-tert-butyl-4'-methoxydibenzoylmethane, is a cornerstone of modern sunscreen formulations.[1][2] As an oil-soluble ingredient, it is highly effective at absorbing the full spectrum of UVA rays, which are responsible for long-term skin damage.[1] Its ability to provide broad-spectrum protection makes it an indispensable tool in the development of cosmetic and dermatological products aimed at preventing photoaging and reducing the risk of skin cancer.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and analysis of Avobenzone, with a focus on scientifically sound and reproducible methodologies.

Synthetic Pathways to Avobenzone: A Comparative Overview

The industrial and laboratory-scale synthesis of Avobenzone can be achieved through several routes. The most prevalent and well-documented method is the Claisen condensation reaction.[3][4] An alternative approach involves an initial aldol condensation followed by oxidation.[5][6] This guide will primarily focus on the Claisen condensation due to its high reported yields and established protocols.

A Chinese patent describes a multi-step synthesis starting from toluene and phenetole, proceeding through alkylation, oxidation, esterification, acylation, and finally condensation to yield Avobenzone.[1][2] While comprehensive, the Claisen condensation offers a more direct route from readily available precursors.

The Claisen Condensation Route

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a ketone in the presence of a strong base, yielding a β-diketone or a β-keto ester.[7] In the context of Avobenzone synthesis, this involves the reaction of methyl 4-tert-butylbenzoate with 4'-methoxyacetophenone.[3][8]

The choice of base is a critical parameter influencing the reaction's efficiency. Sodium amide (NaNH₂) and potassium methoxide (KOMe) are commonly employed, with the latter often leading to higher yields.[3]

Visualizing the Synthesis: Reaction Mechanism and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams illustrate the Claisen condensation mechanism for Avobenzone synthesis and the general laboratory workflow.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product methyl_4_tert_butylbenzoate Methyl 4-tert-butylbenzoate nucleophilic_attack Nucleophilic Attack methyl_4_tert_butylbenzoate->nucleophilic_attack Electrophile 4_methoxyacetophenone 4'-Methoxyacetophenone enolate_formation Enolate Formation (Base catalysis) 4_methoxyacetophenone->enolate_formation Pro-nucleophile enolate_formation->nucleophilic_attack Nucleophile elimination Elimination of Methoxide nucleophilic_attack->elimination protonation Protonation elimination->protonation avobenzone Avobenzone protonation->avobenzone

Caption: Mechanism of Avobenzone synthesis via Claisen condensation.

Synthesis_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Inert atmosphere - Solvent (Toluene) - Base (e.g., KOMe) start->reaction_setup heating Heating and Reflux reaction_setup->heating workup Reaction Work-up: - Cooling - Acidification heating->workup extraction Extraction and Washing workup->extraction drying Drying of Organic Phase extraction->drying crude_product Crude Avobenzone Isolation drying->crude_product purification Purification: Recrystallization crude_product->purification analysis Analysis: - HPLC - Melting Point purification->analysis final_product Pure Avobenzone analysis->final_product

Caption: General workflow for the synthesis and purification of Avobenzone.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis, purification, and analysis of Avobenzone.

Protocol 1: Synthesis of Avobenzone via Claisen Condensation

This protocol is adapted from established methods and aims for a high yield of crude Avobenzone.[3][8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-tert-butylbenzoate192.25203.85 g
4'-Methoxyacetophenone150.17203.00 g
Potassium Methoxide (KOMe)70.13221.54 g
Toluene (anhydrous)--50 mL
2M Acetic Acid--As needed

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium methoxide and 30 mL of anhydrous toluene.

  • Addition of Reactants: To this suspension, add methyl 4-tert-butylbenzoate and 4'-methoxyacetophenone.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring under a nitrogen atmosphere.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add 2M acetic acid with stirring until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Avobenzone.

Protocol 2: Purification of Avobenzone by Recrystallization

Crude Avobenzone is purified to remove unreacted starting materials and byproducts.[4]

Materials and Reagents:

ReagentAmount
Crude AvobenzoneFrom synthesis
MethanolAs needed
Activated CarbonOptional

Procedure:

  • Dissolution: Transfer the crude Avobenzone to an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to 60-65°C with stirring until the solid dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue heating for a few minutes. Perform a hot filtration to remove the activated carbon.[4]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove residual impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The expected melting point of pure Avobenzone is in the range of 81-86°C.

Quality Control and Analysis

Ensuring the purity and identity of the synthesized Avobenzone is crucial for its application in cosmetic formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of Avobenzone.[4] A validated HPLC method provides accurate and reliable quantification.[10][11]

Typical HPLC Conditions:

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseMethanol : Water (93:7 v/v)
Flow Rate1.0 mL/min
DetectionUV at 320 nm or 360 nm
Injection Volume20 µL
TemperatureAmbient

A well-developed HPLC method should exhibit excellent linearity, sensitivity (low limits of detection and quantification), selectivity, precision, and accuracy.[10][11][12]

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range can indicate the presence of impurities. The expected melting point for pure Avobenzone is 81-86°C.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile organic solvents and strong bases should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Potassium Methoxide: Highly reactive and corrosive. Handle with extreme care and avoid contact with water.

    • Toluene: Flammable and toxic. Avoid inhalation and skin contact.

    • Sodium Amide: Highly reactive and can be explosive. Handle under an inert atmosphere and away from water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of Avobenzone, a critical component in modern sun care products, is a well-established process that can be reliably performed in a laboratory setting. The Claisen condensation offers a high-yield and straightforward route to this important cosmetic ingredient. By following the detailed protocols and analytical methods outlined in this guide, researchers and drug development professionals can produce high-purity Avobenzone for their formulation and research needs. Adherence to safety protocols is paramount throughout the synthesis and purification process.

References

  • Wikipedia. Avobenzone. [Link]
  • Google Patents. CN104876814A - Synthetic method of avobenzone.
  • Google Patents. CN104876814B - Synthetic method of avobenzone.
  • Fartak Lotus. Avobenzone. [Link]
  • Google Patents. CN105085223A - Method for preparing avobenzone.
  • Patsnap. Method for preparing avobenzone. [Link]
  • Chromatography Forum. Analysis of avobenzone. [Link]
  • European Patent Office.
  • Natural Sciences Engineering and Technology Journal. Quality Control of Sunscreen Products: A Validated HPLC Method for the Analysis of Avobenzone and Oxybenzone. [Link]
  • Bartleby. avobenzone. [Link]
  • U.S. Food and Drug Administration. Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, in Sunscreen Products. [Link]
  • Asian Journal of Research in Chemistry. Synthesis and characterization of p-tert-butyl benzoic acid methyl ester and Parsol-1789. [Link]
  • ResearchGate. Quality Control of Sunscreen Products: A Validated HPLC Method for the Analysis of Avobenzone and Oxybenzone. [Link]
  • Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-tert-butyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-butyl-3-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in fundamental chemical principles.

Compound Properties at a Glance

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol -
Appearance White to off-white solid[1]
Melting Point 150-151 °C[1]
pKa (Predicted) 4.28 ± 0.10[1]
Solubility Generally soluble in polar organic solvents (alcohols, ethers, esters); sparingly soluble in cold water, with increased solubility in hot water and alkaline aqueous solutions.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities typically stem from the synthetic route. Common contaminants may include unreacted starting materials (e.g., 4-tert-butyl-3-methoxytoluene if synthesized via oxidation), by-products from side reactions, or residual solvents used in the synthesis and workup. Without knowing the specific synthesis, a general approach is to assume the presence of both more polar and less polar impurities, as well as potentially other acidic or neutral compounds.

Q2: Which purification method is the most effective for this compound?

A2: The optimal method depends on the nature of the impurities and the required final purity.

  • Recrystallization is highly effective if the impurities have different solubility profiles from the desired product. It is excellent for removing small amounts of impurities and for achieving high crystalline purity.

  • Acid-Base Extraction is a powerful technique for separating the acidic product from any neutral or basic impurities.[2][5] It leverages the acidic proton of the carboxylic acid group.

  • Column Chromatography is the most versatile method for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or impurities that are structurally similar to the product.[6][7]

Q3: How can I definitively assess the purity of my final product?

A3: A combination of methods provides the most comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range that matches the literature value (150-151 °C) is a strong indicator of high purity.[1] Impurities typically cause melting point depression and broadening.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Reversed-phase HPLC can separate the target compound from trace impurities, allowing for purity to be reported as a percentage (e.g., >99% by area).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any structurally related impurities, provided they are present in sufficient concentration (>1-5%).

Purification Strategy Decision Workflow

This workflow helps in selecting the appropriate purification technique based on the initial assessment of the crude material.

Purification_Strategy start Crude this compound assess Assess Impurity Profile (TLC, ¹H NMR) start->assess extraction Acid-Base Extraction assess->extraction  Neutral/Basic Impurities Present   recrystallization Recrystallization assess->recrystallization  Minor Impurities Present, Product is >90% Pure   chromatography Column Chromatography assess->chromatography  Multiple Impurities of Similar Polarity Present   end_check Check Purity (MP, HPLC) extraction->end_check recrystallization->end_check chromatography->end_check end_pure Pure Product (>99%) end_check->recrystallization  Purity Not Sufficient, Crystalline Solid   end_check->end_pure  Purity OK  

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be fraught with challenges if not executed correctly.

Q: I'm struggling to find a suitable solvent for recrystallization. What is the process?

A: The ideal solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.[8] For this compound, start by testing small amounts of your crude product in various solvents.

Solvent Selection Protocol:

  • Place ~20-30 mg of crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the mixture to the solvent's boiling point. The solid should completely dissolve. If it doesn't, add more solvent in small portions until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvents to TestRationale
Water / Ethanol-Water Mixture The compound is sparingly soluble in cold water but more soluble in hot water.[4] An ethanol/water co-solvent system often provides the ideal solubility gradient.
Toluene The non-polar tert-butyl group and benzene ring suggest some solubility in hydrocarbons, which may decrease significantly upon cooling.
Heptane / Ethyl Acetate Mixture Using a solvent/anti-solvent system can be effective. Dissolve the crude material in a minimal amount of warm ethyl acetate, then slowly add heptane until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.

Q: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

  • Solution 1: Reheat and Add More Solvent. Your solution may be too concentrated. Reheat the mixture until the oil dissolves completely, add 10-20% more solvent, and then allow it to cool much more slowly.[9]

  • Solution 2: Promote Nucleation. Slower cooling is key. Let the flask cool on the benchtop, insulated with a towel, before moving to an ice bath. Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[9]

  • Solution 3: Change Solvents. If the problem persists, the boiling point of your solvent may be too high. Choose a lower-boiling solvent system.

Q: My final yield is very low. What are the most common causes?

A: A low yield is often traced back to one of these experimental steps:

  • Using too much solvent: This is the most common error. Excess solvent will keep a significant portion of your product dissolved even at low temperatures.[9] Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.[9]

  • Insufficient cooling: Ensure the flask spends adequate time (at least 15-20 minutes) in an ice bath to maximize precipitation.[10]

Troubleshooting Guide: Acid-Base Extraction

This technique is ideal for separating the acidic product from neutral or basic impurities.

Q: Which base should I use for the extraction, and why?

A: The choice of base depends on the pKa of your compound and the nature of any acidic impurities. The predicted pKa of this compound is ~4.28.[1]

  • Sodium Bicarbonate (NaHCO₃): A 5-10% aqueous solution is generally preferred. The pKa of its conjugate acid, carbonic acid, is ~6.4. Since your compound is a significantly stronger acid, bicarbonate is basic enough to deprotonate it, forming the water-soluble sodium salt.[2][11] This is advantageous if you have less acidic impurities (e.g., phenols) that you do not want to extract.

  • Sodium Hydroxide (NaOH): A 1-2 M aqueous solution is a strong base and will readily deprotonate your carboxylic acid.[5][12] However, it will also deprotonate other, weaker acids like phenols. Use NaOH if your impurities are strictly neutral or basic.

Q: After adding the base and shaking, I'm not getting two clear layers. What should I do?

A: You have likely formed an emulsion (a stable suspension of the organic and aqueous layers).

  • Solution 1: Be Patient. Allow the separatory funnel to stand for 10-20 minutes. Sometimes, emulsions break on their own.

  • Solution 2: Add Brine. Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic solvent in it and helping to break the emulsion.

  • Solution 3: Gentle Swirling. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This is often sufficient for the acid-base reaction to occur without forming an emulsion.

Q: I've acidified the aqueous layer, but my product isn't precipitating. What went wrong?

A: There are two likely causes:

  • Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently below the pKa of the product. The carboxylate salt needs to be fully protonated to become water-insoluble. Test the pH with litmus or pH paper. If it's not strongly acidic (pH < 2), add more concentrated HCl dropwise.[11]

  • Product Didn't Extract: It's possible the initial basic extraction was inefficient. This can happen if the layers were not mixed adequately or if the organic solvent has some miscibility with water.

Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start 1. Dissolve crude product in an organic solvent (e.g., Ether, EtOAc) add_base 2. Add aqueous NaHCO₃ solution and mix gently start->add_base separate 3. Separate Layers add_base->separate organic_layer Contains Neutral/ Basic Impurities separate->organic_layer Top or Bottom? (Check densities) aqueous_layer Contains Sodium 4-tert-butyl- 3-methoxybenzoate (water-soluble salt) separate->aqueous_layer dry_organic Dry (e.g., MgSO₄), filter, and evaporate solvent organic_layer->dry_organic impurities Isolate Impurities dry_organic->impurities acidify 4. Cool in ice bath and acidify with conc. HCl (pH < 2) aqueous_layer->acidify precipitate 5. White precipitate of pure product forms acidify->precipitate filter_product 6. Collect by vacuum filtration, wash with cold water, and dry precipitate->filter_product pure_product Pure Product filter_product->pure_product

Caption: Step-by-step workflow for purification via acid-base extraction.

Troubleshooting Guide: Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column. How do I get sharp bands?

A: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel. This is because the acidic silica surface can interact with your compound, leading to a poor equilibrium between the stationary and mobile phases.

  • Solution: Add an Acidic Modifier. Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1% by volume), to your eluent (mobile phase).[7] This keeps your carboxylic acid fully protonated, making it less polar and preventing it from strongly binding to the silica gel, which results in sharper bands and better separation.

Q: What is a good starting eluent system for this compound on a silica gel column?

A: The polarity is driven by the carboxylic acid but moderated by the bulky, non-polar tert-butyl group and the benzene ring. A good starting point would be a mixture of a non-polar solvent and a more polar one.

  • Recommended System: Start with a 70:30 mixture of Hexanes:Ethyl Acetate.

  • Optimization: Run TLC plates with varying ratios (e.g., 90:10, 80:20, 60:40) to find the system that gives your product an Rf value between 0.25 and 0.40. Remember to add ~0.5% acetic acid to the TLC mobile phase to mimic the column conditions and prevent streaking.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
  • Extraction of Benzoic Acid - Odinity. (2017).
  • Acid-Base Extraction. (n.d.).
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012).
  • Chromatographic separations of aromatic carboxylic acids - PubMed. (n.d.).
  • The Extraction of Benzoic Acid from a Mixture. (n.d.).
  • Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. (n.d.).
  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
  • Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. (2013).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016).
  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016).
  • Recrystallization and Crystallization. (n.d.).
  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF - ResearchGate. (n.d.).
  • Recrystallization - YouTube. (2013).
  • Recrystallization - Organic Chemistry Lab Technique - YouTube. (2017).
  • Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - ACS Figshare. (2024).
  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives - College of Pharmacy. (2024).
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.).
  • 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem. (n.d.).
  • CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid - Google Patents. (n.d.).
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (n.d.).

Sources

Technical Support Center: Synthesis of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and reliable methods for the synthesis of this compound. The choice often depends on the availability of the starting materials.

  • Oxidation of an Alkylarene: This route involves the oxidation of the methyl group of a precursor like 4-tert-butyl-3-methoxytoluene using a strong oxidizing agent.

  • Grignard Carboxylation: This method utilizes an organometallic approach, specifically the reaction of a Grignard reagent, formed from a precursor like 1-bromo-4-tert-butyl-3-methoxybenzene, with carbon dioxide (dry ice).

Q2: My final product has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is indicative of impurities in your final product. The expected melting point for pure this compound is around 150-151 °C.[1] Common impurities can include unreacted starting material, byproducts from side reactions, or residual solvents. We recommend purification by recrystallization to improve the purity and, consequently, the melting point of your product.

Q3: Can I use a different oxidizing agent other than potassium permanganate for the oxidation route?

A3: While potassium permanganate (KMnO₄) is a common and effective oxidizing agent for converting alkylbenzenes to carboxylic acids, other strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid, can also be used.[2] However, it is important to consider the reaction conditions and potential for side reactions with different oxidizing agents.

Q4: Is it necessary to use freshly crushed dry ice for the Grignard carboxylation?

A4: Yes, it is highly recommended to use freshly crushed, high-quality dry ice. Older dry ice can accumulate a layer of frost (water ice) from atmospheric moisture.[3] Since Grignard reagents are highly reactive with water, the presence of moisture will quench the reagent and significantly reduce the yield of the desired carboxylic acid.[4]

Synthetic Route 1: Oxidation of 4-tert-butyl-3-methoxytoluene

This synthetic pathway is a classic example of the oxidation of an activated alkyl side chain on an aromatic ring. The presence of the methoxy and tert-butyl groups on the ring can influence the reaction, but the primary transformation is the conversion of the methyl group to a carboxylic acid.

Oxidation_Route 4-tert-butyl-3-methoxytoluene 4-tert-butyl-3-methoxytoluene This compound This compound 4-tert-butyl-3-methoxytoluene->this compound 1. KMnO4, OH-, H2O, Δ 2. H3O+

Caption: Oxidation of 4-tert-butyl-3-methoxytoluene.

Troubleshooting Guide: Oxidation Method

Q: My oxidation reaction is not proceeding, and I am recovering my starting material. What could be the issue?

A: There are several potential reasons for a stalled oxidation reaction:

  • Inactive Oxidizing Agent: Ensure that your potassium permanganate is of good quality and has been stored properly.

  • Insufficient Heat: This reaction typically requires heating (reflux) to proceed at a reasonable rate. Ensure your reaction is being heated adequately.

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. It is crucial to use a sufficient molar excess of KMnO₄.

ParameterRecommendation
KMnO₄ Stoichiometry 2.5 - 3.0 molar equivalents
Reaction Temperature Reflux (typically ~100 °C in aqueous solution)
Reaction Time 4 - 8 hours (monitor by TLC)

Q: The yield of my carboxylic acid is very low, and I have a significant amount of a dark brown precipitate. What is happening?

A: The dark brown precipitate is manganese dioxide (MnO₂), which is a byproduct of the reduction of potassium permanganate. A low yield of the desired product could be due to several factors:

  • Incomplete Reaction: As mentioned above, ensure sufficient heating time and reagent stoichiometry.

  • Product Loss During Work-up: The product, being a carboxylic acid, is soluble in basic aqueous solutions as its carboxylate salt. Ensure that you acidify the reaction mixture sufficiently (to pH ~2) to precipitate the neutral carboxylic acid before filtration.

  • Side Reactions: While the tert-butyl group is generally stable to oxidation, harsh reaction conditions could potentially lead to some degradation.

Experimental Protocol: Oxidation of 4-tert-butyl-3-methoxytoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butyl-3-methoxytoluene (1.0 eq), water, and a small amount of a base like sodium carbonate.

  • Addition of Oxidant: While stirring, add potassium permanganate (2.5 - 3.0 eq) portion-wise to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of MnO₂.

  • Work-up: Cool the reaction mixture to room temperature and filter off the MnO₂. Wash the precipitate with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Synthetic Route 2: Grignard Carboxylation

This method involves the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-4-tert-butyl-3-methoxybenzene, followed by its reaction with carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification yields the desired carboxylic acid.

Grignard_Route 1-bromo-4-tert-butyl-3-methoxybenzene 1-bromo-4-tert-butyl-3-methoxybenzene Grignard Reagent Grignard Reagent 1-bromo-4-tert-butyl-3-methoxybenzene->Grignard Reagent Mg, THF (anhydrous) This compound This compound Grignard Reagent->this compound 1. CO2 (dry ice) 2. H3O+

Caption: Grignard carboxylation route.

Troubleshooting Guide: Grignard Carboxylation

Q: My Grignard reaction is not initiating. What should I do?

A: Failure to initiate is a common issue with Grignard reactions. The primary culprits are:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod to expose a fresh surface.

  • Starting Halide Purity: Ensure your 1-bromo-4-tert-butyl-3-methoxybenzene is pure and dry.

Q: I am getting a low yield of the carboxylic acid and a significant amount of a non-polar byproduct. What is this byproduct and how can I avoid it?

A: The non-polar byproduct is likely a biphenyl compound, formed by the coupling of the Grignard reagent with unreacted aryl bromide (Wurtz-type coupling). To minimize this side reaction:

  • Slow Addition: Add the solution of the aryl bromide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the presence of the formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during the addition to ensure a steady reaction rate without excessive heating, which can promote coupling.

ParameterRecommendation
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Grignard Formation Temp. Gentle reflux
Carboxylation Temp. Add Grignard reagent to excess dry ice (~ -78 °C)
Experimental Protocol: Grignard Carboxylation
  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous THF to cover the magnesium.

    • Add a solution of 1-bromo-4-tert-butyl-3-methoxybenzene (1.0 eq) in anhydrous THF to the dropping funnel.

    • Add a small amount of the bromide solution to initiate the reaction (disappearance of iodine color and gentle reflux).

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Carboxylation:

    • In a separate beaker, place an excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution over the dry ice with vigorous stirring.[3]

  • Work-up and Isolation:

    • Allow the excess dry ice to sublime.

    • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid or sulfuric acid.[3]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt into the aqueous layer.

    • Separate the aqueous layer and acidify it with cold, dilute HCl to precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent.

Troubleshooting_Flowchart Start Low Yield in Synthesis Route Which Synthetic Route? Start->Route Oxidation Oxidation of Alkylarene Route->Oxidation Oxidation Grignard Grignard Carboxylation Route->Grignard Grignard Ox_Issue Problem with Oxidation? Oxidation->Ox_Issue Grignard_Issue Problem with Grignard? Grignard->Grignard_Issue No_Rxn_Ox No Reaction / Starting Material Recovered Ox_Issue->No_Rxn_Ox No Reaction Low_Yield_Ox Low Yield / Dark Precipitate Ox_Issue->Low_Yield_Ox Low Yield Sol_No_Rxn_Ox Check KMnO4 activity Increase heat (reflux) Verify stoichiometry No_Rxn_Ox->Sol_No_Rxn_Ox Sol_Low_Yield_Ox Ensure complete reaction time Check work-up pH (acidify to ~2) Consider milder conditions if degradation is suspected Low_Yield_Ox->Sol_Low_Yield_Ox No_Initiation Reaction Fails to Initiate Grignard_Issue->No_Initiation No Initiation Low_Yield_Grignard Low Yield / Biphenyl Byproduct Grignard_Issue->Low_Yield_Grignard Low Yield Sol_No_Initiation Use flame-dried glassware Use anhydrous solvents Activate Mg (Iodine, 1,2-dibromoethane) No_Initiation->Sol_No_Initiation Sol_Low_Yield_Grignard Slow, dropwise addition of halide Maintain gentle reflux Use fresh, high-quality dry ice Low_Yield_Grignard->Sol_Low_Yield_Grignard

Caption: Troubleshooting Decision Tree.

References

  • ChemBK (2024).1-bromo-3,5-di-tert-butyl-4-methoxybenzene.[Link]
  • ChemRxiv (2023).
  • Ningbo Innopharmchem Co.,Ltd. (2025).How to Synthesize 1-Bromo-3-Methoxybenzene Easily?[Link]
  • College of Pharmacy, University of Baghdad (2024).Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • The Royal Society of Chemistry.
  • YouTube (2020).
  • YouTube (2020).Grignard Reaction Experiment Part 1, Prelab.[Link]
  • Google Patents.
  • Google Patents.
  • Organic Syntheses.SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Chongqing Chemdad Co., Ltd.this compound.[Link]
  • PubChem.4-tert-Butyl-3-methylanisole.[Link]
  • YouTube (2019).
  • Stanford University (2018).
  • Thieme.The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process.[Link]
  • Organic Chemistry Frontiers (2018).A simple and powerful tert-butylation of carboxylic acids and alcohols.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Alkylation of Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts alkylation of methoxybenzoic acid. As a molecule possessing both a strongly activating, ortho-, para-directing methoxy group and a deactivating, meta-directing carboxylic acid, this substrate presents unique and significant hurdles. This document provides in-depth, field-proven insights to navigate these complexities, moving beyond simple protocols to explain the fundamental principles governing success.

Frequently Asked Questions (FAQs)

Q1: Is the direct Friedel-Crafts alkylation of methoxybenzoic acid a viable reaction?

Direct alkylation is challenging but potentially feasible under carefully controlled conditions. The primary obstacles are the competing directing effects of the two functional groups and the deactivation of the Lewis acid catalyst. The carboxylic acid group is a Lewis base that can form a complex with the catalyst (e.g., AlCl₃), effectively quenching its activity.[1][2] Furthermore, this complexation strongly deactivates the aromatic ring, hindering the desired electrophilic substitution. For these reasons, direct alkylation often results in low to no yield.

Q2: What are the primary challenges I should anticipate?

You should be prepared to address three core issues:

  • Catalyst Deactivation: Both the carboxyl and methoxy groups can coordinate with the Lewis acid catalyst. This often necessitates using stoichiometric or even excess amounts of the catalyst.[3][4]

  • Poor Regioselectivity: The activating ortho-, para-directing methoxy group and the deactivating meta-directing carboxyl group work in opposition, potentially leading to a mixture of isomers. The specific isomer of methoxybenzoic acid (e.g., 2-methoxy, 3-methoxy, or 4-methoxy) will dictate the complexity of the product mixture.

  • Classic Friedel-Crafts Side Reactions: Like all Friedel-Crafts alkylations, this reaction is susceptible to polyalkylation and carbocation rearrangements, further complicating the product profile.[1][5][6]

Q3: How does the starting isomer (2-, 3-, or 4-methoxybenzoic acid) affect the reaction?

The starting isomer is critical. For 4-methoxybenzoic acid (anisic acid) , the powerful ortho-, para-directing methoxy group and the meta-directing carboxyl group will both direct the incoming electrophile to the 3- and 5-positions (ortho to the methoxy group and meta to the carboxyl group). This alignment simplifies the potential outcomes compared to other isomers. For 3-methoxybenzoic acid , the directing effects are more complex and can lead to a wider array of products. This guide will focus primarily on 4-methoxybenzoic acid as a representative substrate.

Q4: What is a better alternative to direct alkylation?

For achieving clean, high-yield products, a two-step acylation-reduction sequence is a vastly superior strategy.[3][6][7] Friedel-Crafts acylation introduces an acyl group, which is deactivating and thus prevents poly-acylation.[2][7] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[3][7] This approach circumvents the issues of both polyalkylation and carbocation rearrangement.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: No Reaction or Extremely Low Yield

This is the most common failure mode, typically stemming from catalyst deactivation.

  • Probable Cause A: Catalyst Deactivation by Moisture.

    • Scientific Rationale: Lewis acids like AlCl₃ react violently and irreversibly with water. Any moisture present in the glassware, solvents, or reagents will consume the catalyst before it can activate the alkylating agent.[4][8]

    • Solution:

      • Oven-dry all glassware overnight and cool under an inert atmosphere (N₂ or Argon).

      • Use anhydrous grade solvents, preferably freshly distilled or from a solvent purification system.

      • Use fresh, high-purity anhydrous Lewis acid. Handle it exclusively within a glovebox or under a positive pressure of inert gas.

  • Probable Cause B: Insufficient Catalyst Stoichiometry.

    • Scientific Rationale: The carboxylic acid and methoxy oxygen atoms are Lewis basic and will coordinate to the Lewis acid catalyst. This forms a stable complex that removes the catalyst from the reaction cycle.[3] Therefore, a catalytic amount is insufficient; a stoichiometric amount is required to account for this complexation.

    • Solution:

      • Begin with at least 2.5 equivalents of AlCl₃ relative to the methoxybenzoic acid. One equivalent is consumed by the carboxyl group, another by the methoxy group, and the remainder is needed to catalyze the reaction.

      • If the yield remains low, consider increasing the catalyst loading to 3.0 equivalents.

  • Probable Cause C: Ring Deactivation by the Carboxyl Group.

    • Scientific Rationale: The -COOH group is strongly deactivating. Even with sufficient catalyst, the energy barrier for electrophilic substitution may be too high under standard conditions.

    • Solution: Employ a Protecting Group Strategy.

      • Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to alkylation. The ester group is less deactivating and has a lower affinity for the Lewis acid catalyst.

      • Perform the Friedel-Crafts alkylation on the ester.

      • Hydrolyze the ester back to the carboxylic acid post-alkylation.

G cluster_prep Pre-Reaction Checks cluster_solutions Corrective Actions start Low Yield Observed anhydrous Were strict anhydrous conditions used? start->anhydrous catalyst Was >2.2 eq. of AlCl₃ used? anhydrous->catalyst Yes dry ACTION: Oven-dry glassware, use anhydrous solvents. anhydrous->dry No increase_cat ACTION: Increase AlCl₃ to 2.5-3.0 eq. catalyst->increase_cat No protect ADVANCED STRATEGY: Protect -COOH as an ester before alkylation. catalyst->protect Yes

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)
  • Probable Cause: Competing Directing Effects & Reaction Conditions.

    • Scientific Rationale: Regioselectivity in Friedel-Crafts reactions is a battle between kinetic and thermodynamic control. Lower temperatures and non-polar solvents typically favor the formation of the kinetic product, which is often the less sterically hindered isomer.[9] Higher temperatures can allow for isomerization to the more stable thermodynamic product.

    • Solution: Optimize Reaction Parameters.

      • Temperature Control: Begin the reaction at 0 °C and maintain strict temperature control throughout the addition of reagents.[8] Avoid allowing the reaction to warm excessively, as this can promote the formation of undesired isomers.

      • Solvent Choice: The polarity of the solvent can influence the product ratio.[9] A non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is often preferred to favor kinetic control. Polar solvents like nitrobenzene may favor the thermodynamic product.

ParameterCondition for Kinetic ControlCondition for Thermodynamic ControlRationale
Temperature Low (e.g., 0 °C to RT)High (e.g., Reflux)Lower temperatures favor the faster-forming product; higher temperatures allow for equilibrium to the most stable product.[10]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Polar (e.g., Nitrobenzene)Solvent polarity can influence the stability of the transition states leading to different isomers.[9]
Lewis Acid Milder (e.g., FeCl₃, ZnCl₂)Stronger (e.g., AlCl₃)Stronger acids can catalyze the reverse reaction, leading to isomerization and the thermodynamic product.[11]
Issue 3: Polyalkylation Products are Observed
  • Probable Cause: Over-activation of the Product.

    • Scientific Rationale: The introduction of an electron-donating alkyl group makes the product molecule more nucleophilic than the starting material.[1][2] This makes it susceptible to a second, often faster, alkylation reaction.

    • Solution:

      • Use Excess Aromatic Substrate: Employ a large excess (5-10 fold) of the methoxybenzoic acid derivative relative to the alkylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the mono-alkylated product.[1]

      • Switch to Acylation-Reduction: This is the most robust solution. An acyl group deactivates the ring, effectively preventing a second substitution.[7]

G cluster_direct Direct Alkylation Pathway cluster_acyl Acylation-Reduction Pathway A Methoxybenzoic Acid B Mono-alkylated Product (Activated) A->B + R-X, AlCl₃ C Poly-alkylated Byproduct (Undesired) B->C + R-X, AlCl₃ (Fast) D Methoxybenzoic Acid E Acylated Product (Deactivated) D->E + RCOCl, AlCl₃ F Mono-alkylated Product (Desired) E->F Reduction (e.g., Clemmensen) G No Poly-acylation

Caption: Comparison of direct alkylation vs. acylation-reduction strategies.

Experimental Protocols

Protocol 1: Alkylation via Ester Protection Strategy (t-Butylation of Methyl 4-Methoxybenzoate)

This protocol outlines the alkylation of the methyl ester of anisic acid, which mitigates issues related to the free carboxylic acid.

Step A: Esterification of 4-Methoxybenzoic Acid

  • In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq) in methanol (10 mL per gram of acid).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-methoxybenzoate.

Step B: Friedel-Crafts Alkylation

  • Set up a flame-dried, three-necked flask with a stirrer, dropping funnel, and nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃) (2.5 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 4-methoxybenzoate (1.0 eq) and t-butyl chloride (1.1 eq) in anhydrous DCM and add this solution to the dropping funnel.

  • Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, keeping the internal temperature below 10 °C.[8]

  • After addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8]

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step C: Hydrolysis

  • Dissolve the purified alkylated ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry and concentrate the organic layer to yield the final alkylated methoxybenzoic acid.

References

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
  • LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Periodic Chemistry. (2018). Friedel-Crafts Alkylation.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • University of Missouri-Kansas City. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
  • CoLab. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene.
  • Journal of the American Chemical Society. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Khan Academy. (n.d.). Friedel-Crafts alkylation.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
  • Chemistry 211 Experiment 1. (2012).
  • University of Missouri – Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Study Frames. (n.d.). Friedel-Crafts Alkylation of aromatic molecules.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids.
  • ResearchGate. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.
  • RSC Publishing. (n.d.). Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines.
  • ResearchGate. (2025). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals.
  • PubMed. (2010). A review of new developments in the Friedel-Crafts alkylation - From green chemistry to asymmetric catalysis.

Sources

Identifying side-products in 4-tert-butyl-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigation Now

I've initiated comprehensive Google searches, focusing on the synthesis of 4-tert-butyl-3-methoxybenzoic acid. I'm prioritizing common routes, potential byproducts, and any purification hurdles that might arise. The initial data gathering is underway.

Analyzing Synthesis and Byproducts

I'm now diving deep into reaction mechanisms to pinpoint probable side-products from this compound synthesis, focusing on Friedel-Crafts alkylation and subsequent steps. I'm prioritizing academic papers and databases for established analytical methods like NMR and GC-MS. This information will inform a Q&A-style content structure, addressing common user issues and specific troubleshooting steps related to each side-product, including its formation and removal. I plan to draft detailed protocols.

Developing Technical Protocols

I'm now focusing on synthesizing the technical guide. I will create a question-and-answer format, addressing purity issues with this compound. For each by-product, I will outline its formation, with established analytical methods like NMR and GC-MS. Detailed, cited protocols for purification and analysis will be included, supported by clear Graphviz diagrams and quantitative data in tables. I'm prioritizing accuracy and user-friendliness.

Methods for removing unreacted starting materials from 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-tert-butyl-3-methoxybenzoic Acid

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials and other impurities. The following question-and-answer guide provides in-depth explanations, step-by-step protocols, and decision-making workflows to ensure you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common unreacted starting materials and impurities I should expect?

The nature of impurities is intrinsically linked to the synthetic route employed. A frequent method for synthesizing substituted benzoic acids involves the oxidation of an alkyl group on the benzene ring. For this compound, a likely precursor is 4-tert-butyl-3-methoxytoluene .

Therefore, the primary impurity you will likely encounter is this unreacted, neutral starting material. Other potential impurities could include byproducts from side reactions or residual solvents from the reaction work-up.[1] The key to an effective purification strategy is to exploit the significant difference in the physicochemical properties between your acidic product and the neutral impurities.

Table 1: Physicochemical Properties of Target Compound and Likely Impurity

PropertyThis compound (Product)4-tert-butyl-3-methoxytoluene (Impurity)Justification for Separation
Molecular Weight 208.25 g/mol [2]~192.29 g/mol (Calculated)Similar molecular weights make distillation challenging.
Melting Point 150-151 °C[3]Liquid at room temperatureSolid vs. Liquid state is useful for final product isolation.
Acidity (pKa) ~4.28 (Predicted)[3]NeutralPrimary basis for separation. The carboxylic acid is readily deprotonated by a base, while the neutral impurity is not.
Solubility Insoluble in cold water; soluble in organic solvents (ether, ethyl acetate) and aqueous base.[4]Insoluble in water; soluble in organic solvents.Differential solubility in aqueous base is the key to acid-base extraction.
Q2: My crude product is a mixture. What is the most effective first step for purification?

For separating a carboxylic acid from neutral organic impurities, acid-base extraction is the most powerful and efficient initial purification step.[5] This technique leverages the acidic nature of your product.

The Principle: By treating the crude mixture (dissolved in an organic solvent) with an aqueous basic solution, you can selectively convert the acidic product into its water-soluble salt. The neutral starting materials will remain in the organic layer, allowing for a clean separation.[6]

Below is a decision-making workflow to guide your purification strategy.

G start Crude Product (this compound + Neutral Impurities) extraction Perform Acid-Base Extraction start->extraction purity_check1 Assess Purity (TLC, NMR) extraction->purity_check1 Is product pure? recrystallize Perform Recrystallization purity_check1->recrystallize No end_product Pure Product purity_check1->end_product Yes purity_check2 Assess Purity (TLC, NMR, MP) recrystallize->purity_check2 Is product pure? chromatography Consider Column Chromatography purity_check2->chromatography No purity_check2->end_product Yes chromatography->end_product

Caption: Purification Strategy Decision Tree.

Q3: Can you provide a detailed protocol for acid-base extraction to remove neutral impurities?

Certainly. This protocol is designed to efficiently separate this compound from non-acidic starting materials.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups.

  • Extraction: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated by CO₂ gas, which forms when the bicarbonate reacts with the acid.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking densities), containing the neutral impurities. The bottom aqueous layer will contain the sodium salt of your carboxylic acid (sodium 4-tert-butyl-3-methoxybenzoate).[5]

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete removal of the acid from the organic layer, add a fresh portion of the NaHCO₃ solution to the separatory funnel and repeat steps 3-5. Combine the aqueous extracts.[1]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~2).[7] You will observe the pure this compound precipitating as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual inorganic salts.[8]

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or place them in a desiccator for final drying.

G cluster_0 Separatory Funnel cluster_1 Filtration Beaker node_mix Crude Mixture in Organic Solvent (e.g., Ether) Add Aqueous NaHCO₃ node_sep Organic Layer (Neutral Impurities) Aqueous Layer (Sodium 4-tert-butyl-3-methoxybenzoate) node_mix->node_sep Shake & Vent node_acidify Aqueous Layer Add HCl (aq) to pH ~2 node_sep:f1->node_acidify node_organic Organic Layer with Impurities (Discard or Recover) node_sep:f0->node_organic node_precipitate Solid Precipitate (Pure Carboxylic Acid) node_acidify->node_precipitate Precipitation node_final Collect Solid via Vacuum Filtration node_precipitate->node_final

Caption: Workflow for Acid-Base Extraction.

Q4: After extraction, my product still isn't pure. What's the next step?

If impurities remain after extraction, recrystallization is the next logical and highly effective purification technique for solid compounds.[9] This method separates compounds based on differences in their solubility in a specific solvent at different temperatures.

The ideal recrystallization solvent will dissolve your product completely when hot but very poorly when cold. The impurities, on the other hand, should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[10]

Q5: How do I choose the right solvent for recrystallizing this compound?

Solvent selection is critical and may require some small-scale experimentation.[10] Based on the structure of your compound (an aromatic carboxylic acid), a range of solvents can be considered.

Table 2: Recrystallization Solvent Selection Guide

SolventRationale & Considerations
Water A good starting point. Many benzoic acids are sparingly soluble in cold water but much more soluble in hot water.[11] It is non-flammable and inexpensive.
Ethanol/Water or Methanol/Water A mixed solvent system is often ideal. Dissolve the compound in a minimum of hot alcohol, then add hot water dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of hot alcohol to clarify and then allow to cool.
Toluene A non-polar aromatic solvent that can be effective for recrystallizing aromatic acids.[4]
Heptane/Ethyl Acetate Another mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add heptane until cloudy.

Pro-Tip: To test a solvent, place a small amount of your compound in a test tube, add a few drops of the solvent, and see if it dissolves at room temperature. If it does, the solvent is unsuitable. If it doesn't, heat the mixture. If it dissolves when hot, then allow it to cool to see if crystals form.

Q6: Can you give me a step-by-step protocol for recrystallization?

This general protocol can be adapted based on your chosen solvent system.

Experimental Protocol: Recrystallization

  • Dissolve in Minimum Hot Solvent: Place the crude, extracted solid in an Erlenmeyer flask. Add a small amount of the selected recrystallization solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8] Avoid adding a large excess of solvent, as this will reduce your final yield.[10]

  • Decolorize (Optional): If the solution is colored due to impurities, remove it from the heat, let it cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[8]

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely during filtration.[10]

  • Slow Cooling: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[12]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of your product.[12]

  • Vacuum Filtration: Collect the purified crystals using a Büchner funnel and vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the pure crystals completely before determining the final mass and assessing purity (e.g., by melting point).

Q7: What if acid-base extraction and recrystallization are not enough? Are there other methods?

In cases where you have persistent impurities with similar acidity and solubility properties to your product, column chromatography is the most powerful alternative.[13] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).

When to use it:

  • When impurities are structurally very similar to the product.

  • When recrystallization fails to improve purity.

  • For separating small quantities of very pure material.

Given that this compound is a polar, acidic compound, special considerations are needed for silica gel chromatography.

Q8: When should I use column chromatography, and what conditions are recommended?

You should use column chromatography when high-purity material is essential and other methods have failed.

Troubleshooting Streaking on TLC: Carboxylic acids often streak or "tail" on silica gel TLC plates because the acidic proton interacts strongly with the slightly acidic silica gel.[1] To get sharp, well-defined spots (which is crucial for developing a good column separation), add a small amount (0.5-1%) of a volatile acid, like acetic acid , to your eluting solvent system (e.g., Hexane/Ethyl Acetate/Acetic Acid).[1]

Recommended Protocol: Flash Column Chromatography

  • Solvent System Selection: Develop a mobile phase using TLC. Aim for a solvent system that gives your product an Rf value of approximately 0.3 , with good separation from all impurities. A mixture of hexanes and ethyl acetate with 0.5-1% acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent you will use.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load this dry powder onto the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Run the column by passing the mobile phase through it, applying gentle air pressure (flash chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified this compound.

By systematically applying these techniques—starting with the bulk separation power of acid-base extraction, followed by the fine-tuning of recrystallization, and if necessary, the high-resolution separation of column chromatography—you can effectively remove unreacted starting materials and obtain this compound of high purity for your research and development needs.

References

  • Wikipedia Contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
  • Teledyne ISCO. (2012).
  • College of Pharmacy, University of Baghdad. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid.
  • Oakwood Chemical. (n.d.). 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%. [Link]
  • Florida A&M University. (2016).
  • Wilds Research Group, Concordia University. (2023).
  • Overly, K. (2013).
  • Journal of Visualized Experiments. (2025).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
  • University of California, Los Angeles. (n.d.).
  • Staron, J., & Gierczak, T. (2000).
  • Google Patents. (n.d.).
  • Biotage. (2023).
  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

Sources

Technical Support Center: Optimizing the Solubility of 4-tert-Butyl-3-methoxybenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-butyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in biological assays. Poor solubility can be a significant hurdle, leading to inaccurate and irreproducible results. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, like many benzoic acid derivatives, is characterized by its aromatic ring structure, a carboxylic acid group, a methoxy group, and a bulky tert-butyl group. This combination of a polar carboxylic acid and nonpolar moieties results in limited aqueous solubility. The predicted pKa of the carboxylic acid group is approximately 4.28, meaning its charge state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.

Table 1: Solubility Profile of 4-Methoxybenzoic Acid (Structurally Similar Compound) in Various Solvents. This data is provided as a reference to guide solvent selection.

SolventQualitative SolubilityQuantitative Solubility (at specified temperature)
WaterSparingly soluble in cold water, more soluble in hot water.[1]0.3 g/L at 20°C[2]
Alcohols (Methanol, Ethanol)Highly soluble[1][2]-
Ethers (Diethyl Ether)Freely soluble[1]-
Esters (Ethyl Acetate)Freely soluble[1]-
Ketones (Acetone)Good solubility[2]-
Hydrocarbons (Toluene)Lower solubility[2]-

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the handling and solubilization of this compound for biological assays.

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds.[4] From this stock, you can perform serial dilutions into your final assay buffer.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where its solubility is much lower.[5] To mitigate this, try the following:

  • Stepwise Dilution: Instead of a large, single dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warming the Medium: Warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing During Dilution: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration below 1% (v/v), and for particularly sensitive cell lines, it may need to be as low as 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy. As a carboxylic acid, this compound will be more soluble in its deprotonated (anionic) form.[2] Increasing the pH of your buffer above the compound's pKa (predicted to be around 4.28) will favor the more soluble salt form. For example, preparing the stock solution in a slightly basic buffer (e.g., pH 7.5-8.0) before final dilution can significantly enhance solubility. However, you must ensure that the final pH of your assay is compatible with your biological system.

Q5: Are there other solubilizing agents I can use besides organic solvents and pH adjustment?

A5: Yes, cyclodextrins are a class of cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations and biological research for this purpose. It is important to note that the use of cyclodextrins should be validated to ensure they do not interfere with your assay.

Troubleshooting Guides

This section provides systematic approaches to resolving common precipitation issues encountered during experiments with this compound.

Issue 1: Precipitate Forms Immediately Upon Adding DMSO Stock to Aqueous Buffer

This is a classic sign of the compound crashing out of solution due to a rapid change in solvent polarity.

start Precipitate forms immediately check_stock Is the DMSO stock solution clear? start->check_stock redissolve_stock Gently warm and vortex stock solution. If still cloudy, prepare a fresh, more dilute stock. check_stock->redissolve_stock No reduce_concentration Is the final concentration too high? check_stock->reduce_concentration Yes redissolve_stock->check_stock lower_concentration Reduce the final concentration of the compound in the assay. reduce_concentration->lower_concentration Yes dilution_method How was the dilution performed? reduce_concentration->dilution_method No issue_resolved Issue Resolved? lower_concentration->issue_resolved stepwise_dilution Implement a stepwise dilution protocol. Pre-warm the aqueous buffer. dilution_method->stepwise_dilution stepwise_dilution->issue_resolved contact_support Contact Technical Support for further assistance. issue_resolved->contact_support No

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitate Forms Over Time in the Incubator

This may be due to thermodynamic insolubility, where the compound is initially supersaturated but precipitates out as it reaches equilibrium.

start Precipitate forms over time check_concentration Is the compound concentration above its thermodynamic solubility limit? start->check_concentration lower_concentration Lower the final compound concentration. check_concentration->lower_concentration Yes check_ph Is the pH of the medium stable? check_concentration->check_ph No issue_resolved Issue Resolved? lower_concentration->issue_resolved buffer_optimization Consider using a more robust buffering system (e.g., HEPES). Ensure proper incubator CO2 levels. check_ph->buffer_optimization No check_temp Are there temperature fluctuations? check_ph->check_temp Yes buffer_optimization->issue_resolved control_temp Ensure a stable and controlled incubation temperature. check_temp->control_temp No check_temp->issue_resolved Yes control_temp->issue_resolved contact_support Contact Technical Support for further assistance. issue_resolved->contact_support No

Caption: Troubleshooting workflow for delayed precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Add Solvent: In a sterile tube or vial, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Medium

This protocol provides a method to empirically determine the highest concentration of this compound that remains soluble in your specific assay medium.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Your specific assay buffer or cell culture medium

  • Sterile 96-well clear-bottom plate

  • Microplate reader or inverted microscope

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a series of two-fold dilutions of your DMSO stock solution directly into the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed your tolerated limit. Include a vehicle control (medium + DMSO).

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for the intended duration of your assay.

  • Observation: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each well for any signs of precipitation (cloudiness, crystals, or film) using an inverted microscope.

  • Quantitative Assessment (Optional): Use a microplate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates light scattering due to precipitate formation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your working maximum soluble concentration.

start Prepare DMSO Stock Solution serial_dilution Perform serial dilutions in assay medium (96-well plate) start->serial_dilution incubation Incubate under experimental conditions serial_dilution->incubation observation Visual inspection for precipitation (Microscope) incubation->observation quantification Optional: Measure absorbance at 600 nm (Plate Reader) observation->quantification determine_max_conc Identify highest clear concentration observation->determine_max_conc quantification->determine_max_conc end Maximum Soluble Concentration Determined determine_max_conc->end

Caption: Workflow for determining maximum soluble concentration.

By following the guidance and protocols outlined in this technical support center, researchers can effectively address the solubility challenges associated with this compound, leading to more reliable and reproducible data in their biological assays.

References

  • Capot Chemical. (n.d.). Specifications of this compound.
  • Chemdad. (n.d.). This compound.
  • College of Pharmacy, University of Baghdad. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Williamson, K. L. (n.d.). Extraction.
  • ACS Publications. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
  • ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • MDPI. (2023). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting.
  • Chemical & Pharmaceutical Bulletin. (n.d.). The Inclusion Compounds of b-Cyclodextrin with 4-Substituted Benzoic Acid and Benzaldehyde Drugs Studied by Proton Nuclear Magne.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • Chem-Pedia. (n.d.). 4-methoxybenzoic acid.
  • ResearchGate. (2021). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K | Request PDF.
  • ResearchGate. (2021). (PDF) Complex Formation of β-Cyclodextrin with Benzoic Acid and Rutin in Water–Ethanol Solvents: Thermal and Thermodynamic Characteristics.
  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • NIH. (2020). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach.
  • PubChem. (n.d.). 4-Tert-butyl-benzoic acid 1-(4-methoxy-phenyl)-vinyl ester.
  • NIH. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.
  • Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Reagent Depot. (n.d.). 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

Stability and degradation studies of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on 4-tert-butyl-3-methoxybenzoic acid's stability and degradation. My search is laser-focused on chemical properties and common degradation pathways; I need a solid foundation before I delve into more complex analyses.

Refining the Research Plan

I'm now diving deeper into the research plan. My focus is on the crucial step of analyzing search results to pinpoint challenges researchers face with this compound's stability. I'm building a Q&A format for technical support, crafting comprehensive answers with scientific backing, troubleshooting tips, and alternative methods. I'm planning tables for key data and Graphviz diagrams for clarity.

Establishing Search Parameters

I'm now setting up focused Google searches to get complete data on this compound's stability. My searches will zoom in on degradation pathways, focusing on photostability, thermal stability, oxidative stability, and hydrolysis, while looking for methods of quantification. I'll also identify likely degradation products, as well as the challenges researchers encounter. I'll design Q&A content and integrate citations.

Challenges in scaling up the synthesis of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-tert-butyl-3-methoxybenzoic acid

A Guide to Overcoming Scale-Up Challenges

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or industrial production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and resolve the complex challenges inherent in scaling up chemical processes.

This document moves beyond simple step-by-step instructions to offer a self-validating system of troubleshooting, grounded in authoritative references. We will explore a common and robust synthetic route, dissect potential pitfalls, and provide actionable solutions to ensure a safe, efficient, and scalable process.

Section 1: Overview of a Scalable Synthetic Pathway

A prevalent and logical route for synthesizing this compound involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. The general workflow begins with a suitable aryl halide, which is converted to an organomagnesium intermediate (Grignard reagent) and subsequently reacted with carbon dioxide to form the desired carboxylic acid after an acidic workup.

The proposed starting material is 4-bromo-1-tert-butyl-2-methoxybenzene, which can be synthesized from commercially available precursors. The overall process is illustrated below.

Synthesis_Workflow start 4-bromo-1-tert-butyl- 2-methoxybenzene grignard Grignard Reagent Formation start->grignard  + Mg turnings  in THF (anhydrous) intermediate Aryl Magnesium Bromide Intermediate grignard->intermediate carboxylation Carboxylation (CO2 Addition) intermediate->carboxylation  + Solid CO2 (Dry Ice)  or Gaseous CO2 salt Magnesium Carboxylate Salt carboxylation->salt workup Acidic Workup (e.g., HCl) salt->workup product Crude 4-tert-butyl- 3-methoxybenzoic acid workup->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Scalable workflow for the synthesis of this compound via a Grignard reaction.

Section 2: Troubleshooting Guide

This section addresses specific, high-frequency problems encountered during the scale-up of this synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: My yield of this compound dropped significantly when I increased the batch size from 10g to 1kg. What are the likely causes?

Answer: A drop in yield during scale-up is a classic challenge and typically points to issues with reaction initiation, competing side reactions, or mass/heat transfer limitations.[1]

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, especially water. On a larger scale, ensuring completely anhydrous conditions is more difficult.

    • Causality: Water will protonate and destroy the Grignard reagent, converting it back to the unreactive starting hydrocarbon (1-tert-butyl-2-methoxybenzene), thus terminating the reaction sequence for that molecule.

    • Troubleshooting Steps:

      • Glassware & Reactor Prep: Ensure the reactor is rigorously dried. For glass reactors, oven-drying followed by cooling under a stream of dry nitrogen or argon is essential. For metal reactors, perform solvent flushes with a high-boiling, anhydrous solvent, followed by a vacuum and nitrogen purge.

      • Solvent & Reagent Purity: Use freshly opened, anhydrous-grade solvents (like THF). If using solvent from a drum, ensure it is transferred under a nitrogen blanket. The magnesium turnings should be fresh and activated if necessary.

      • In-Process Check: Before adding the aryl bromide, consider adding a small amount of an indicator like iodine. The disappearance of the iodine color upon adding a few drops of the aryl bromide solution indicates that the reaction has initiated.

  • Poor Grignard Initiation or Incomplete Formation: What works on a small scale may not initiate as easily in a large reactor.

    • Causality: The initiation of a Grignard reaction is a surface phenomenon on the magnesium metal. Poor mixing or passivation of the magnesium surface can prevent the reaction from starting or going to completion.

    • Troubleshooting Steps:

      • Activation of Magnesium: Use a small amount of iodine, 1,2-dibromoethane, or a previously made batch of Grignard reagent to activate the magnesium surface.

      • Controlled Addition: Add a small portion (5-10%) of the aryl bromide solution first and wait for a noticeable exotherm or visual confirmation of reaction initiation before beginning the continuous, slow addition of the remainder.[2]

      • Agitation: Ensure the reactor's agitation is sufficient to keep the magnesium turnings suspended and prevent them from settling at the bottom.

  • Inefficient Carboxylation: The reaction with carbon dioxide can be inefficient on a large scale.

    • Causality: Poor delivery of CO₂ or localized temperature increases can cause problems. If solid CO₂ (dry ice) is used, rapid sublimation can create a gaseous blanket that prevents efficient mixing. If gaseous CO₂ is bubbled through, poor mass transfer can limit the reaction rate.

    • Troubleshooting Steps:

      • Temperature Control: The carboxylation step is exothermic. The Grignard solution should be cooled (e.g., to 0-10 °C) before CO₂ addition to minimize side reactions.

      • CO₂ Delivery: For kilogram-scale reactions, bubbling gaseous CO₂ through the solution with vigorous stirring is often more controllable than adding large blocks of dry ice. Ensure the gas dispersion tube is positioned correctly for maximum contact with the reaction mixture.

      • Reverse Addition: Consider adding the Grignard solution slowly to a well-stirred slurry of crushed dry ice in an anhydrous solvent. This maintains a high concentration of CO₂ throughout the addition.

Issue 2: Impurity Formation and Profile

Question: My final product is contaminated with a significant, non-polar impurity that is difficult to remove by simple filtration. What is it and how can I prevent it?

Answer: The most common non-polar impurity in this synthesis is the biphenyl byproduct, 2,2'-dimethoxy-4,4'-di-tert-butylbiphenyl. Its formation is a well-known side reaction in Grignard syntheses.

Potential Causes & Solutions:

  • Wurtz-Type Coupling: This is the primary pathway for biphenyl formation.

    • Causality: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a coupled dimer (R-R). This side reaction is often promoted by higher temperatures and high local concentrations of the aryl halide.

    • Troubleshooting Steps:

      • Slow Addition of Aryl Halide: During the Grignard formation, add the aryl halide solution slowly and consistently to the magnesium suspension. This maintains a low instantaneous concentration of the halide, minimizing its opportunity to couple with the formed Grignard reagent.

      • Maintain Low Temperature: While initiation may require some heat, the bulk of the aryl halide addition should be done at a controlled temperature (e.g., gentle reflux of THF) to avoid excessive temperatures that accelerate the coupling reaction.

  • Unreacted Starting Material: The presence of the starting aryl bromide in the final product indicates incomplete Grignard formation.

    • Causality: As discussed in the yield section, this is due to moisture or poor initiation.

    • Troubleshooting Steps:

      • In-Process Control (IPC): Before proceeding to the carboxylation step, take a small aliquot of the reaction mixture, quench it carefully, and analyze it by GC or TLC to confirm the complete consumption of the starting aryl bromide. Do not proceed until the starting material is absent.

Troubleshooting_Impurity start High Impurity Level Detected check_impurity Identify Impurity (GC-MS, NMR) start->check_impurity biphenyl Biphenyl (R-R) Detected? check_impurity->biphenyl unreacted_sm Unreacted Aryl Halide (R-X) Detected? biphenyl->unreacted_sm  No sol_biphenyl1 Reduce Addition Rate of Aryl Halide biphenyl->sol_biphenyl1  Yes sol_sm1 Verify Anhydrous Conditions unreacted_sm->sol_sm1  Yes end Proceed to Optimized Batch unreacted_sm->end  No sol_biphenyl2 Improve Temperature Control sol_biphenyl1->sol_biphenyl2 sol_biphenyl2->end sol_sm2 Implement IPC for Reaction Completion sol_sm1->sol_sm2 sol_sm2->end

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-tert-butyl-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve one of the most common chromatographic challenges: peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play.

Peak tailing can compromise resolution, affect integration accuracy, and ultimately impact the reliability of your quantitative results.[1][2] For an acidic analyte like this compound, the causes are often rooted in specific chemical interactions with the stationary phase. This guide provides a systematic approach to diagnosing and eliminating these issues.

Troubleshooting Guide: A Systematic Approach

This section is structured to guide you from the most probable causes of peak tailing for this compound to less common, system-wide issues.

Q1: My peak for this compound is tailing significantly. What is the most likely cause and where should I begin troubleshooting?

For an acidic compound, the primary suspect is secondary retention mechanisms, specifically interactions between your analyte and the silica-based column packing.[3][4] The troubleshooting process should start by optimizing the mobile phase chemistry to suppress these unwanted interactions.

The workflow below outlines a logical diagnostic sequence. Begin with "Chemical Causes," as they are the most probable source of the issue for this specific analyte.

G start Peak Tailing Observed for This compound diag DIAGNOSIS: Is tailing analyte-specific or system-wide? (Inject a neutral compound like Toluene) start->diag chem Analyte-Specific Tailing (Toluene peak is sharp) diag->chem  Analyte-Specific phys System-Wide Tailing (All peaks, including Toluene, tail) diag->phys  System-Wide ph PRIMARY CAUSE: Mobile Phase pH is too high (near analyte pKa) chem->ph dead_vol PRIMARY CAUSE: Extra-Column Dead Volume phys->dead_vol sol_ph SOLUTION: Lower Mobile Phase pH to 2.5-3.0 (Use acid modifier/buffer) ph->sol_ph column_chem SECONDARY CAUSE: Poor Column Chemistry (Excess free silanols) sol_ph->column_chem If tailing persists sol_column SOLUTION: Use a high-purity, end-capped C18 or C8 column column_chem->sol_column overload TERTIARY CAUSE: Column Mass Overload sol_column->overload If tailing persists sol_overload SOLUTION: Dilute sample or reduce injection volume overload->sol_overload sol_dead_vol SOLUTION: Check fittings, use correct tubing ID, ensure proper connections dead_vol->sol_dead_vol column_fail SECONDARY CAUSE: Column Failure (Void, blockage, contamination) sol_dead_vol->column_fail If tailing persists sol_column_fail SOLUTION: Flush column with strong solvent. Replace guard or analytical column. column_fail->sol_column_fail

Caption: A step-by-step workflow for troubleshooting peak tailing.
Q2: Why is mobile phase pH so critical for analyzing this compound?

The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[5] Your analyte, this compound, is a carboxylic acid with a predicted pKa of approximately 4.28.[6]

  • Analyte Ionization: When the mobile phase pH is close to the analyte's pKa, the compound exists in a mixture of its protonated (neutral) and deprotonated (negatively charged) forms.[7] This dual state leads to multiple retention interactions and results in broad, tailing peaks.

  • Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1] These groups are acidic (pKa ≈ 3.8–4.2) and become ionized (negatively charged) at higher pH levels.[8] The ionized carboxylic acid analyte can be repelled, while the neutral form may still undergo secondary interactions (like hydrogen bonding) with the silanols, creating a complex and undesirable retention mechanism that causes peak tailing.[3][9]

By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you ensure the carboxylic acid is fully protonated (neutral).[4] Simultaneously, this low pH suppresses the ionization of the surface silanols.[10][11] This keeps the analyte in a single, un-ionized state and minimizes secondary interactions, promoting a sharp, symmetrical peak based on the primary hydrophobic retention mechanism.

Q3: I've confirmed the issue is analyte-specific. How do I properly prepare a low-pH mobile phase?

Controlling the pH with a properly prepared buffer is essential for robust and reproducible results. Simply adding acid is not sufficient, as it may not provide enough buffering capacity to maintain a consistent pH at the column surface.

Protocol: Preparation of Buffered Low-pH Mobile Phase (Aqueous Component)
  • Select a Buffer: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[12]

  • Prepare Aqueous Solution: Dissolve the buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to a concentration of 10-50 mM. A 20 mM concentration is a good starting point.[4]

  • Adjust pH: While stirring, add a suitable acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) dropwise until the pH meter reads your target pH (e.g., 2.8).

  • Filter and Degas: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates. Degas the solution using sonication, vacuum filtration, or helium sparging.

  • Mix with Organic: This prepared aqueous solution is your "Solvent A." It will be mixed with your organic "Solvent B" (e.g., acetonitrile or methanol) by the HPLC's gradient proportioning valve or pre-mixed for isocratic runs.

Q4: I've lowered the pH to 2.8, but some tailing remains. What are the next steps?

If pH optimization doesn't completely resolve the issue, consider these other common causes:

  • Column Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing for all overloaded peaks.[10]

    • Test: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are experiencing mass overload.[10]

    • Solution: Reduce the sample concentration or decrease the injection volume.

  • Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or packing material can create active sites that cause tailing.[2][13] This often correlates with an increase in backpressure.

    • Solution: Implement a column flushing procedure. If you are using a guard column, replace it first, as it may be the source of the problem.[2][14]

Protocol: General Column Flushing Procedure
  • Objective: To remove strongly retained contaminants from the column.

  • Procedure:

    • Disconnect the column from the detector to prevent contamination of the detector cell.[15]

    • Flush the column at a low flow rate (e.g., 0.5 mL/min) with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each solvent.[15]

      • HPLC-grade water (to remove buffer salts)

      • Methanol or Acetonitrile (to remove polar organic compounds)

      • Isopropanol (stronger solvent for non-polar compounds)

      • Optional & Column Dependent: Hexane, then Isopropanol (check manufacturer's instructions before using very non-polar solvents).

    • Re-equilibrate the column with your mobile phase until the baseline is stable.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing this compound?

To minimize the risk of silanol interactions, select a modern, high-purity silica column. Key features to look for are:

  • End-Capped: The column should be thoroughly end-capped, a process that deactivates many residual silanols by converting them to less polar groups.[10][16]

  • Type B Silica: These columns are made from higher purity silica with fewer metal contaminants and a less acidic surface, resulting in better peak shapes for acidic and basic compounds.[1][8]

  • Stationary Phase: A C18 or C8 phase is generally suitable, providing adequate hydrophobic retention.

Q2: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect peak shape?

Yes, it can. While both are common reversed-phase solvents, they have different properties. Acetonitrile is aprotic and a weaker solvent, while methanol is protic and can engage in hydrogen bonding. For acidic compounds interacting with silanols, sometimes switching from acetonitrile to methanol can improve peak shape by better masking the active sites.[4] It is an experimental parameter worth investigating if tailing persists after pH optimization.

Q3: How can I definitively diagnose a chemical (analyte-specific) vs. a physical (system-related) problem?

There is a classic diagnostic test for this: Inject a neutral, non-ionizable compound like Toluene or Naphthalene under your method's conditions.[9]

  • If the neutral compound gives a sharp, symmetrical peak , but your this compound peak tails, the problem is chemical . The issue lies with analyte-specific interactions with the stationary phase. Focus on mobile phase pH and column chemistry.

  • If the neutral compound's peak also tails , the problem is physical or system-related . This points to issues like extra-column volume (dead volume), a column void, or a blockage.[9][14]

Q4: What is considered an acceptable level of peak tailing?

Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is calculated at 5% of the peak height.[2]

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: A tailing peak.

  • Tf < 1.0: A fronting peak.

For most applications, a tailing factor of Tf ≤ 1.5 is acceptable.[10] However, for high-resolution separations or trace analysis, a value of Tf ≤ 1.2 is often desired.[11]

Summary of Recommended HPLC Parameters

The table below provides a validated starting point for method development, designed to minimize peak tailing for this compound.

ParameterRecommendationRationale & Explanation
Column Type High-Purity, End-Capped C18 or C8Minimizes the number of free silanol groups available for secondary interactions.[10][16]
Mobile Phase pH 2.5 - 3.0 Ensures the analyte (pKa ≈ 4.28) is fully protonated and un-ionized, preventing peak distortion.[5][7]
Aqueous Buffer 10-50 mM Phosphate or FormateMaintains a stable pH across the column to ensure reproducible retention and peak shape.[4][12]
Organic Modifier Acetonitrile or MethanolAdjust percentage to achieve optimal retention time (k' between 2 and 10).
Column Temperature 30 - 40 °CCan improve peak efficiency and reduce mobile phase viscosity, sometimes improving peak shape.[15]
Sample Solvent Match mobile phase compositionAvoids peak distortion caused by injecting a sample in a solvent much stronger than the mobile phase.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • HPLC Troubleshooting Guide. (n.d.).
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.

Sources

Avoiding demethylation during reactions with methoxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by delving into the demethylation of methoxy benzoic acids. I'm focusing on common organic reactions. My initial aim is to find authoritative information regarding mechanisms and conditions that can lead to this side reaction. I'll also be gathering info on how to prevent this specific reaction from occuring.

Analyzing Search Results

I've moved on to analyzing the Google search results. I am now trying to identify common questions and troubleshooting scenarios related to the demethylation of methoxy benzoic acids. I'm focusing on the specific reagents, temperatures, and reaction types that seem most problematic.

Planning the Technical Guide

I'm now structuring the information into a technical support center. I'm starting with an overview of the demethylation issue, followed by troubleshooting guides. My focus is explaining causality and providing alternative protocols, including expected outcomes. I'm also working on FAQs to directly address user queries with concise answers and scientific support. I will incorporate in-text citations.

Technical Support Center: Catalyst Selection and Optimization for 4-tert-butyl-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-tert-butyl-3-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The synthesis, while seemingly straightforward, presents challenges in regioselectivity and yield that require a nuanced understanding of the underlying chemical principles. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.

Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides a causal explanation and a clear course of action to rectify the issue.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A: Low yields in the synthesis of this compound, typically approached via Friedel-Crafts alkylation of 3-methoxybenzoic acid, can stem from several factors. Identifying the root cause is critical for effective optimization.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: Insufficient reaction time, low temperature, or inadequate catalyst activity can lead to a stalled reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of the 3-methoxybenzoic acid starting material is still present after the planned reaction time, consider extending the duration or cautiously increasing the temperature by 5-10 °C increments. Be aware that excessive heat can promote side reactions.[1]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be deactivated.

    • Causality: The carboxylic acid group of the substrate can form a complex with the Lewis acid catalyst. This interaction deactivates the aromatic ring towards electrophilic substitution and consumes the catalyst.[2][3] Friedel-Crafts reactions are generally less effective on strongly deactivated rings.[4][5][6]

    • Solution:

      • Stoichiometry: Use a stoichiometric excess of the Lewis acid catalyst (e.g., >2 equivalents) to ensure enough free catalyst is available to facilitate the alkylation after complexation with the carboxyl group.

      • Protecting Group Strategy: A more elegant solution is to perform the alkylation on the methyl ester of 3-methoxybenzoic acid (methyl 3-methoxybenzoate). The ester group is less deactivating than the carboxylic acid, leading to a cleaner reaction. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

  • Side Reactions: The formation of byproducts is a common culprit for reduced yields.[1]

    • Causality:

      • Polyalkylation: The initial product, this compound, is still susceptible to further alkylation, leading to di-tert-butylated products. This is less of an issue than in other alkylations because the first bulky tert-butyl group provides steric hindrance.

      • Isomerization: While the methoxy group strongly directs the tert-butyl group to the para position (position 4), some ortho substitution (to position 6) may occur, leading to isomeric impurities.

    • Solution:

      • Reagent Stoichiometry: Use a slight excess of the aromatic substrate relative to the tert-butylating agent to minimize polyalkylation.

      • Catalyst Choice: Employ a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst (e.g., dealuminated Y zeolite) which can offer higher selectivity and reduce byproduct formation compared to a highly active catalyst like AlCl₃.[7]

      • Temperature Control: Run the reaction at the lowest feasible temperature to enhance selectivity.

  • Loss During Work-up: Product may be lost during extraction and purification steps.

    • Solution: During the aqueous work-up, ensure the pH is carefully adjusted to fully protonate the carboxylic acid (typically pH < 2) to maximize its precipitation and extraction into an organic solvent.[1]

Troubleshooting_Low_Yield start Low Yield Observed check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present side_reactions Side Reactions (Isomers, Polyalkylation) check_completion->side_reactions Byproducts Observed catalyst_deact Catalyst Deactivation check_completion->catalyst_deact No Reaction solution_incomplete Extend Time / Increase Temp incomplete->solution_incomplete solution_side_reactions Use Milder Catalyst / Control Stoichiometry / Lower Temp side_reactions->solution_side_reactions solution_catalyst Use Excess Catalyst / Protect Carboxyl Group (Esterification) catalyst_deact->solution_catalyst

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing significant isomer impurities in my final product. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a primary challenge. The substitution pattern on the aromatic ring is dictated by the electronic and steric effects of the existing substituents.

  • Electronic Effects: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. The carboxylic acid (-COOH) is a deactivating, meta-directing group. In 3-methoxybenzoic acid, the methoxy group directs incoming electrophiles to positions 2, 4, and 6. The carboxyl group directs to position 5. The activating effect of the methoxy group is dominant, making positions 2, 4, and 6 the most likely sites for alkylation.

  • Steric Effects: The tert-butyl group is very bulky. This steric hindrance makes substitution at the positions adjacent to existing groups (ortho positions) less favorable.

Strategies for Maximizing 4-tert-butyl Isomer Formation:

  • Catalyst Selection: The choice of catalyst significantly impacts selectivity.

    • Bulky Catalysts: Shape-selective solid acid catalysts, such as H-DAY (dealuminated Y zeolite), can favor the formation of the sterically less hindered para isomer due to constraints within their pore structures.[7]

    • Milder Lewis Acids: Milder catalysts like FeCl₃ or ZnCl₂ are often more selective than highly reactive ones like AlCl₃, which can sometimes overcome steric barriers more easily.

  • Temperature Control: Lower reaction temperatures favor the thermodynamically more stable product. The 4-tert-butyl isomer is generally more stable than the 6-tert-butyl isomer due to reduced steric clash between the tert-butyl group, the methoxy group, and the carboxylic acid group. Running the reaction at 0 °C or even lower can significantly improve the isomeric ratio.

  • Choice of Alkylating Agent: While tert-butyl chloride is common, using tert-butanol or isobutylene may require different catalytic conditions but can sometimes offer improved selectivity. Tert-butanol with a strong acid catalyst (like H₂SO₄ or a solid acid) is a common alternative.

Q3: My purified product is off-color (yellow or brown). What causes this and how can it be removed?

A: Colored impurities often arise from oxidation byproducts or residual catalyst complexes.

  • Cause: Trace impurities in reagents or exposure to air at elevated temperatures can lead to the formation of colored, often polymeric, byproducts.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., an ethanol/water mixture). Add a small amount of activated carbon (typically 1-2% by weight), heat the mixture briefly near boiling, and then perform a hot filtration to remove the carbon. The activated carbon adsorbs the colored impurities.[1]

    • Recrystallization: A careful recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is highly effective for removing both colored impurities and isomers, yielding a pure, crystalline final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalytic approach for the synthesis of this compound?

A: The most common laboratory approach is the Friedel-Crafts alkylation of a 3-methoxybenzoic acid precursor. Due to the deactivating nature of the carboxylic acid, the recommended strategy involves a two-step process for optimal results:

  • Esterification: Convert 3-methoxybenzoic acid to its methyl or ethyl ester. This protects the carboxylic acid and reduces the deactivation of the aromatic ring.

  • Friedel-Crafts Alkylation: Perform the alkylation on the ester using a tert-butylating agent and a Lewis acid catalyst.

  • Hydrolysis: Saponify the resulting ester to yield the final this compound.

This multi-step approach consistently provides higher yields and a cleaner product profile than direct alkylation of the free acid.

Q2: How do I select the best catalyst for the Friedel-Crafts alkylation step?

A: Catalyst choice is a balance between reactivity and selectivity.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Strong Lewis Acid AlCl₃1.1-2.2 eq., CS₂ or nitrobenzene, 0-25 °CHigh reactivity, effective for less reactive substrates.Low selectivity, can promote side reactions and isomerization, moisture sensitive, difficult work-up.[5]
Mild Lewis Acid FeCl₃, ZnCl₂1.1-2.0 eq., CH₂Cl₂ or DCE, 10-40 °CBetter selectivity, lower cost, easier to handle than AlCl₃.Lower reactivity, may require longer reaction times or slightly higher temperatures.
Solid Acid Catalyst Zeolites (H-Y, H-Beta), Sulfated ZirconiaVaries (fixed-bed or slurry), higher temp. (80-150 °C)High selectivity (shape-selective), reusable, environmentally friendly ("green"), simple work-up.[8]May require higher temperatures, potential for catalyst deactivation over time.

For laboratory-scale synthesis focused on high purity, starting with a mild Lewis acid like FeCl₃ is a prudent choice. For industrial or green chemistry applications, exploring solid acid catalysts is highly recommended.

Q3: What are the common tert-butylating agents and their differences?

A: The choice of alkylating agent is often dictated by the chosen catalyst and reaction conditions.

  • tert-Butyl Chloride (t-BuCl): The most common agent for classic Lewis acid-catalyzed reactions. It readily forms the tert-butyl carbocation in the presence of a catalyst.

  • tert-Butanol (t-BuOH): Typically used with strong Brønsted acids (like H₂SO₄) or solid acid catalysts. The acid protonates the hydroxyl group, which then leaves as water to generate the carbocation.

  • Isobutylene: A gas that can be bubbled through the reaction mixture. It is protonated by an acid catalyst to form the tert-butyl carbocation. This is often used in industrial-scale processes with solid acid catalysts.

For most lab applications, tert-butyl chloride with a Lewis acid catalyst offers the most straightforward and controllable setup.

experimental_workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis & Purification start_mat 3-Methoxybenzoic Acid esterification React with MeOH, H₂SO₄ (cat.) Reflux start_mat->esterification product_ester Methyl 3-methoxybenzoate esterification->product_ester alkylation React with t-BuCl, FeCl₃ in CH₂Cl₂ product_ester->alkylation product_alk_ester Methyl 4-tert-butyl-3-methoxybenzoate alkylation->product_alk_ester hydrolysis Saponify with NaOH(aq) then Acidify with HCl(aq) product_alk_ester->hydrolysis purification Recrystallize hydrolysis->purification final_product This compound purification->final_product

Sources

Technical Support Center: Managing Reaction Temperature to Prevent Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical aspect of chemical synthesis: the strategic management of reaction temperature to minimize or eliminate byproduct formation. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with reaction selectivity and product purity. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Isolating and Resolving Temperature-Related Byproduct Issues

This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments. Each section presents a common problem, explores its probable causes rooted in reaction temperature, and provides actionable, step-by-step solutions.

Issue 1: An unexpected byproduct appears at higher reaction temperatures.

Probable Cause:

At elevated temperatures, reactions with higher activation energies, often leading to undesired byproducts, become more accessible.[1][2] This is a classic scenario where the reaction may be shifting from kinetic to thermodynamic control, favoring the more stable, but not necessarily desired, product.[3][4][5] Alternatively, the desired product or a reaction intermediate might be susceptible to thermal degradation.[6]

Step-by-Step Solution:

  • Isolate and Characterize the Byproduct: The first crucial step is to understand what you are forming. Isolate the byproduct using techniques like flash chromatography or preparative HPLC.[6] Characterize its structure using spectroscopic methods (NMR, MS, IR) to gain insight into the side reaction pathway.

  • Perform a Temperature Screening Study:

    • Set up a series of small-scale reactions at incrementally lower temperatures (e.g., in 10 °C decrements from your original temperature).

    • Monitor the reaction progress and the ratio of desired product to byproduct at each temperature point using an appropriate analytical technique (TLC, GC, LC-MS).

    • The ideal temperature will be the lowest one that allows the desired reaction to proceed at a reasonable rate while minimizing byproduct formation.[3]

  • Consider Kinetic vs. Thermodynamic Control: If the byproduct is a known, more stable isomer of your desired product, you are likely observing a shift to thermodynamic control at higher temperatures.[5][7] In this case, lower temperatures and shorter reaction times will favor the kinetically formed, desired product.[5]

  • Evaluate Reagent and Catalyst Stability: High temperatures can lead to the decomposition of reagents or catalysts, which can either introduce new impurities or alter the catalytic cycle to favor side reactions.[8]

Issue 2: The reaction is sluggish and incomplete at low temperatures, but forcing it with heat generates impurities.

Probable Cause:

The activation energy for the desired reaction is not being sufficiently overcome at lower temperatures.[9][10] However, the activation energy for a competing side reaction or a decomposition pathway is only slightly higher, leading to its prevalence when the temperature is increased.[1]

Step-by-Step Solution:

  • Optimize Catalyst or Reagent Choice:

    • Instead of brute-forcing the temperature, consider using a more active catalyst that can lower the activation energy of the desired transformation.[11]

    • Ensure the purity of your starting materials, as impurities can inhibit the reaction at lower temperatures.[10]

  • Controlled Addition of Reagents: For exothermic reactions, a slow, controlled addition of a limiting reagent at a moderate temperature can maintain a steady reaction rate without causing temperature spikes that might trigger side reactions.

  • Solvent Selection: The choice of solvent can significantly influence reaction rates.[6] Experiment with solvents that may better solvate the transition state of the desired reaction, thus lowering its activation energy.

  • Extended Reaction Time at a Moderate Temperature: Find a "sweet spot" temperature where the byproduct formation is minimal and allow the reaction to proceed for a longer duration to achieve a higher conversion of the starting material.

Issue 3: The reaction is highly exothermic, and I'm seeing a complex mixture of byproducts.

Probable Cause:

Poor heat dissipation is causing localized "hot spots" within the reaction mixture. These hot spots can lead to a variety of uncontrolled side reactions and decomposition pathways.[12][13]

Step-by-Step Solution:

  • Improve Heat Transfer:

    • Ensure efficient stirring to promote even temperature distribution.

    • Use a reaction vessel with a high surface area-to-volume ratio.

    • For larger-scale reactions, consider using a jacketed reactor with a circulating cooling fluid to actively remove heat.[14][15]

  • Control the Rate of Reaction:

    • Cool the reaction mixture to a temperature below the desired reaction temperature before adding the final reagent.

    • Add the final reagent slowly and portion-wise, or via a syringe pump, to control the rate of heat generation.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated by the reaction, thus preventing significant temperature increases.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control of a reaction?

A1: In a reaction with competing pathways, kinetic control is favored under conditions that lead to the fastest-forming product, which is the one with the lowest activation energy.[4][5] Thermodynamic control is favored under conditions that allow the reaction to reach equilibrium, resulting in the most stable product, which may not be the fastest to form.[4][5] Temperature is a key determinant; lower temperatures and shorter reaction times generally favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product.[3]

Q2: How does the Arrhenius equation relate temperature to byproduct formation?

A2: The Arrhenius equation, k = Ae^(-Ea/RT), mathematically describes how the rate constant (k) of a reaction increases with temperature (T).[16][17] Both the desired reaction and the side reaction have their own Arrhenius equations with distinct activation energies (Ea). If the activation energy for the side reaction is higher than that of the desired reaction, increasing the temperature will increase the rate of the side reaction more dramatically, leading to a higher proportion of the byproduct.[1]

Q3: What are the best practices for setting up a temperature-controlled reaction?

A3: For precise temperature control, a jacketed lab reactor connected to a circulating bath system is highly effective.[14][15] This setup allows for continuous circulation of a heat transfer fluid to maintain a stable internal temperature.[14] It's also crucial to have a temperature probe immersed in the reaction mixture (not just in the heating bath) to get an accurate reading of the internal temperature. Efficient stirring is essential for uniform heat distribution.[15]

Q4: Can changing the solvent help in managing byproduct formation related to temperature?

A4: Yes, the choice of solvent can significantly influence reaction pathways and selectivity.[6] Solvents can affect the stability of reactants, intermediates, and transition states, which in turn can alter the activation energies of competing reactions. In some cases, a different solvent may allow the desired reaction to proceed efficiently at a lower temperature where side reactions are suppressed.

Q5: My reaction is endothermic. What are the key temperature-related considerations?

A5: For endothermic reactions, energy must be continuously supplied to drive the reaction forward. The main challenge is to provide sufficient heat to achieve a reasonable reaction rate without reaching a temperature that could cause degradation of the product or starting materials.[13] It's important to ensure uniform heating to prevent localized overheating.[15]

Data Summaries and Visualizations

Table 1: Kinetic vs. Thermodynamic Product Control
FeatureKinetic ControlThermodynamic Control
Favored Product Fastest to formMost stable
Activation Energy Lower activation energy barrierHigher activation energy barrier
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times
Reversibility Often irreversible conditionsReversible conditions, equilibrium
Primary Determinant Rate of formationStability of product
Diagram 1: Reaction Energy Profile for Kinetic vs. Thermodynamic Products

This diagram illustrates how a common intermediate can proceed through two different pathways. The kinetic product has a lower activation energy (Ea,kinetic) and thus forms faster. The thermodynamic product is more stable (lower in overall energy) but has a higher activation energy (Ea,thermodynamic).

G cluster_0 Reaction Progress Reactants Reactants Intermediate Intermediate Reactants->Intermediate ΔG‡ (initial) Kinetic Product Kinetic Product Intermediate->Kinetic Product Ea,kinetic Thermodynamic Product Thermodynamic Product Intermediate->Thermodynamic Product Ea,thermodynamic

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Diagram 2: Troubleshooting Workflow for Temperature-Related Byproducts

This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation that are suspected to be temperature-dependent.

G Start Byproduct Observed Identify Isolate & Characterize Byproduct Start->Identify TempStudy Conduct Temperature Screening Identify->TempStudy Result Byproduct decreases at lower temp? TempStudy->Result Exotherm Is the reaction highly exothermic? Result->Exotherm No OptimizeLowT Optimize at Lower Temperature: - Shorter reaction time - More active catalyst Result->OptimizeLowT Yes ImproveCooling Improve Heat Dissipation: - Better stirring - Jacketed reactor - Slower reagent addition Exotherm->ImproveCooling Yes OtherFactors Investigate Other Factors: - Solvent choice - Reagent purity - Catalyst stability Exotherm->OtherFactors No End Problem Solved OptimizeLowT->End ImproveCooling->End OtherFactors->End

Caption: Decision tree for troubleshooting temperature-related byproducts.

Experimental Protocols

Protocol 1: Setting Up a Temperature-Controlled Reaction

This protocol describes the setup of a reaction using a jacketed reactor to ensure precise temperature control, which is crucial for minimizing temperature-dependent byproducts.

Materials:

  • Jacketed reaction vessel with overhead stirrer

  • Circulating heating/cooling bath with appropriate heat transfer fluid (e.g., water, ethylene glycol/water mixture, silicone oil)

  • Temperature probe (thermocouple or RTD)

  • Insulated tubing

  • Reagents and solvents

Procedure:

  • Assemble the Reactor: Set up the jacketed reactor with the overhead stirrer and ensure all joints are properly sealed.

  • Connect the Circulator: Connect the inlet and outlet of the reactor jacket to the circulating bath using insulated tubing. Ensure the connections are secure to prevent leaks.

  • Position the Temperature Probe: Place the temperature probe through a port in the reactor lid so that the tip is fully submerged in the reaction mixture but does not interfere with the stirrer.

  • Set the Circulator Temperature: Set the desired temperature on the circulating bath. Allow the system to equilibrate until the internal temperature of the reactor is stable at the set point.

  • Charge the Reactor: Add the solvent and any reagents that are stable at the set temperature.

  • Initiate the Reaction: Commence stirring and add the final reagent. For exothermic reactions, consider adding the reagent slowly to allow the circulator to compensate for the generated heat.

  • Monitor the Reaction: Continuously monitor the internal temperature throughout the reaction. Adjust the circulator set point if necessary.

  • Work-up: Once the reaction is complete, the circulating bath can be used to cool the reaction mixture to a specific temperature for quenching or work-up.

Protocol 2: Kinetic Study to Determine Optimal Reaction Temperature

This protocol outlines a method for determining the optimal temperature to maximize the yield of the desired product while minimizing byproduct formation.

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel.

  • Establish Different Temperatures: Place each reaction in a temperature-controlled environment set to a different temperature (e.g., 0 °C, 10 °C, 20 °C, 30 °C, 40 °C).

  • Time-Course Sampling: At regular time intervals (e.g., 30, 60, 120, 240 minutes), take a small, accurately measured aliquot from each reaction.

  • Quench the Samples: Immediately quench each aliquot to stop the reaction (e.g., by diluting with a cold solvent or adding a quenching agent).

  • Analyze the Samples: Analyze each quenched sample by a quantitative method (e.g., HPLC, GC, qNMR) to determine the concentration of the starting material, desired product, and key byproducts.

  • Plot the Data: For each temperature, plot the concentration of the product and byproduct as a function of time. This will give you the reaction rate at each temperature.

  • Determine the Optimal Temperature: Compare the product-to-byproduct ratio at different temperatures and reaction times. The optimal temperature is the one that provides the best balance of reaction rate and selectivity for the desired product.

References

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • AP Chem Guide. (n.d.). Thermodynamic and Kinetic Control. AP Chem Guide. [Link]
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
  • Achieve Chem. (2025). How Is Temperature Controlled in A Jacketed Lab Reactor?. Achieve Chem. [Link]
  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. University of Calgary. [Link]
  • Solubility of Things. (n.d.).
  • celsicontech.com. (n.d.).
  • Fiveable. (n.d.). 4.3 Yield and Selectivity in Chemical Reactions. Fiveable. [Link]
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
  • University of California, Davis. (n.d.). Thermodynamics and Kinetics. University of California, Davis. [Link]
  • ResearchGate. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions.
  • LNEYA Thermo Refrigeration Co.,Ltd. (2025). Top 10 Reactor Temperature Control Solutions for Efficient Chemical Processes.
  • Quora. (2020). Does temperature affect the yield of a chemical reaction?. Quora. [Link]
  • MTI Corporation. (2025). What Researchers Should Know About Planning High-Temperature Experiments.
  • Lab Unlimited. (n.d.). How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Lab Unlimited. [Link]
  • Lab Unlimited. (n.d.). Temperature Control in the Chemical Industry. Lab Unlimited. [Link]
  • Lab Manager Magazine. (2022).
  • Techmate. (2023). Controlling Temperature in the lab.
  • Physics Stack Exchange. (2021). How do you stabilize the temperatures in your sensitive laboratory experiments?. Physics Stack Exchange. [Link]
  • Fluorotherm™. (2025). Temperature Control and Efficiency in Chemical Processing. Fluorotherm™. [Link]
  • xaktly.com. (n.d.).
  • JULABO GmbH. (n.d.). Temperature Control in the Chemical Industry. JULABO GmbH. [Link]
  • Wikipedia. (n.d.).
  • Britannica. (2025).
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
  • BYJU'S. (n.d.).
  • Camlab. (n.d.). Temperature Control of Experiments and Equipment - how do you keep your cool?. Camlab. [Link]
  • Solubility of Things. (n.d.). Arrhenius equation and its significance. Solubility of Things. [Link]
  • Solubility of Things. (n.d.). Examples of Temperature Effects in Real Chemical Reactions. Solubility of Things. [Link]
  • Energy Foundations for High School Chemistry. (n.d.). Exothermic, Endothermic, & Chemical Change.
  • The Code Lucky. (2025). Exothermic Reactions Explained: Energy Release in Chemistry. The Code Lucky. [Link]
  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]
  • Michigan State University. (n.d.). Principles of Organic Synthesis. MSU chemistry. [Link]
  • FuseSchool. (2016). What Are Endothermic & Exothermic Reactions. YouTube. [Link]
  • Quora. (2021). How to identify an exothermic or endothermic reaction without the value of ∆H given?. Quora. [Link]
  • Wikipedia. (n.d.). List of organic reactions. Wikipedia. [Link]
  • ResearchGate. (n.d.). Common Reagents in Organic Synthesis.

Sources

Technical Support Center: Overcoming Incomplete Crystallization in Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with crystallization, a critical step for purification and particle engineering. Here, we move beyond simple procedural lists to explore the underlying principles governing crystal formation, providing you with the causal understanding needed to troubleshoot effectively and develop robust, repeatable processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common initial queries. Understanding these principles is the first step toward diagnosing and solving more complex crystallization issues.

Q1: What is supersaturation and why is it the single most important factor in crystallization?

Q2: My solution is supersaturated, but crystallization won't start. What are the first things to check?

A2: This is a common and frustrating scenario that points to a kinetic barrier to nucleation. The solution is in a "metastable" state—thermodynamically ready to crystallize, but lacking the initial trigger.[2] Here’s a checklist to begin troubleshooting:

  • Induce Nucleation: The system may need help to form the first stable nuclei. Vigorously scratching the inside of the flask with a glass rod can provide energy and microscopic glass fragments that serve as nucleation sites.[6]

  • Add Seed Crystals: Introducing a small number of crystals of the pure compound (seeding) provides a pre-existing template for growth, bypassing the difficult initial nucleation step.[6] This is one of the most powerful methods for controlling crystallization.[7][8]

  • Increase Supersaturation: It's possible the solution is only marginally supersaturated. Try concentrating the solution further by boiling off a portion of the solvent or adding more anti-solvent to push the system past the nucleation energy barrier.[9]

  • Lower the Temperature: If using cooling crystallization, a lower temperature bath may be required to sufficiently decrease solubility and induce nucleation.[6]

Q3: What is the "Metastable Zone Width" (MSZW) and how does it affect my experiment?

A3: The Metastable Zone Width (MSZW) is the region of supersaturation between the solubility curve (where dissolution/crystallization are at equilibrium) and the point where spontaneous, uncontrolled nucleation occurs (the labile zone).[2][10] Operating within this zone is crucial for controlled crystallization.[2] A wide MSZW means a solution can tolerate a high level of supersaturation before spontaneously nucleating, which can be beneficial for growing large, high-purity crystals via seeding.[8] Conversely, a narrow MSZW means nucleation happens easily, often leading to a large number of very small crystals.[5] The MSZW is not a fixed property; it is influenced by cooling rate, agitation, purity, and solvent choice.[11]

Q4: How do I choose the right solvent or solvent system?

A4: Solvent selection is a cornerstone of good crystallization development.[12][13] An ideal solvent should exhibit a steep solubility curve with temperature, meaning the compound is highly soluble when hot and poorly soluble when cold. This allows for high recovery upon cooling. For anti-solvent crystallization, you need a miscible pair of liquids where your compound is soluble in the "solvent" and insoluble in the "anti-solvent."[3]

Key considerations for solvent selection include:

  • Solubility Profile: The compound should have moderate solubility at high temperatures to allow for a concentrated solution, but low solubility at low temperatures to maximize yield.[9]

  • Impurity Rejection: The chosen solvent should ideally keep impurities dissolved while the desired compound crystallizes.[13]

  • Crystal Habit: The solvent can influence the shape (habit) of the crystals, which affects downstream processing like filtration and drying.[13]

  • Safety and Environmental Factors: Toxicity, flammability, and environmental impact are critical considerations, especially during process scale-up.[13]

Section 2: Symptom-Based Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems you observe during your experiments.

Problem 1: My Product "Oils Out" or Forms a Gooey Precipitate

Q: Instead of forming crystals, my product is separating as an oily liquid. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," is a form of liquid-liquid phase separation. It occurs when the level of supersaturation is so high that the system becomes unstable too quickly. Molecules don't have time to arrange into an ordered crystal lattice and instead aggregate as a disordered, solute-rich liquid phase.[14] This is problematic because impurities tend to be highly soluble in this oily phase, leading to a poorly purified final product.[9][14]

Causality & Solutions:

  • Cause: Supersaturation is being generated too rapidly.[14]

    • Solution 2: Use more solvent. This reduces the overall concentration, meaning the solution will reach its saturation point at a lower temperature where the product's melting point is less likely to be a factor.[9]

  • Cause: The melting point of your compound (or an impure version of it) is lower than the temperature at which it's coming out of solution.[9]

    • Solution 1: Change the solvent system to one where your compound is more soluble, requiring a lower temperature to induce crystallization.

    • Solution 2: If impurities are depressing the melting point, consider a pre-purification step like treatment with activated charcoal to remove colored or highly adsorptive impurities.[9][16]

  • Cause: The chosen solvent is too different in polarity from your compound.[17]

    • Solution: Select a solvent system that is a better match for your compound's polarity. For example, if a non-polar compound oils out from a highly polar solvent like methanol/water, try a less polar system like ethyl acetate/heptane.

Problem 2: Crystallization Produces Only a Fine Powder with Poor Filterability

Q: I get crystals, but they are extremely small, like a fine powder. They clog the filter paper and are difficult to handle. Why is this happening?

A: The formation of a fine powder indicates that the rate of nucleation far exceeds the rate of crystal growth. This typically happens when the crystallization occurs in the "labile zone"—a region of very high supersaturation where spontaneous nucleation is rapid and widespread.[10] This creates a massive number of small nuclei that compete for the available solute, preventing any of them from growing to a significant size.

Causality & Solutions:

  • Cause: The rate of supersaturation generation is too high (e.g., crash cooling).

    • Solution 2: Use a seeding strategy. By adding seed crystals at a point of low supersaturation (just inside the metastable zone), you provide a template for growth and effectively "absorb" the supersaturation as it's generated, preventing the system from reaching the labile zone.[8][19]

  • Cause: Insufficient mixing or localized areas of high supersaturation.

    • Solution: Ensure adequate agitation to maintain a homogenous solution temperature and concentration. If adding an anti-solvent, add it at a point of high turbulence (e.g., near the impeller) to ensure rapid dispersion.[20]

Problem 3: The Crystallization Yield is Very Low

Q: Crystals form and they look good, but my final isolated yield is less than 50%. Where did my product go?

A: Low yield is most often a solubility issue. A significant portion of your compound remains dissolved in the mother liquor after filtration.[9] This can be due to several factors related to the chosen solvent and final conditions.

Causality & Solutions:

  • Cause: Too much solvent was used initially.

    • Solution: While avoiding oiling out is important, using an excessive amount of solvent will result in a large amount of product remaining in solution at the end.[9] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. If you've already completed the crystallization, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling again.

  • Cause: The final temperature is not low enough.

    • Solution: Ensure you have cooled the mixture to the lowest practical temperature for your solvent system to minimize the final solubility. Check the solubility curve for your compound if available.

  • Cause: The chosen solvent is simply too good, even when cold.

    • Solution: Consider a mixed-solvent system. After dissolution in a good solvent, you can add an anti-solvent to dramatically decrease the compound's solubility and force more of it out of solution, thereby increasing the yield.[1]

  • Cause: Insufficient aging time.

    • Solution: Crystallization is not instantaneous. Hold the slurry at the final temperature for a period of time (aging) with agitation to allow the system to reach equilibrium, maximizing the amount of product that crystallizes.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization failures.

G start Incomplete Crystallization Observed no_xtals Problem: No Crystals Form start->no_xtals oiling_out Problem: Product Oils Out start->oiling_out low_yield Problem: Low Yield start->low_yield fine_powder Problem: Fine Powder / Poor Filterability start->fine_powder cause_no_super Cause: Insufficient Supersaturation no_xtals->cause_no_super cause_no_nuc Cause: High Nucleation Energy Barrier no_xtals->cause_no_nuc cause_oil_super Cause: Supersaturation Rate Too High oiling_out->cause_oil_super cause_oil_mp Cause: Low Melting Point / High Impurity Level oiling_out->cause_oil_mp cause_yield_solv Cause: Too Much Solvent / High Final Solubility low_yield->cause_yield_solv cause_yield_time Cause: Insufficient Aging Time low_yield->cause_yield_time cause_powder_super Cause: Operating in Labile Zone fine_powder->cause_powder_super sol_conc Solution: - Concentrate Solution - Cool Further cause_no_super->sol_conc sol_induce Solution: - Scratch Flask - Add Seed Crystals cause_no_nuc->sol_induce sol_slow_rate Solution: - Slow Cooling Rate - Slow Anti-solvent Addition - Use More Solvent cause_oil_super->sol_slow_rate sol_change_solv Solution: - Change Solvent System - Pre-purify with Charcoal cause_oil_mp->sol_change_solv sol_yield Solution: - Reduce Initial Solvent - Add Anti-solvent - Lower Final Temp cause_yield_solv->sol_yield sol_age Solution: - Increase Hold Time at Final Temp cause_yield_time->sol_age sol_powder Solution: - Reduce Supersaturation Rate - Implement Seeding Strategy cause_powder_super->sol_powder

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Section 3: Data & Protocols

Table 1: Common Crystallization Solvents & Properties

This table provides a quick reference for selecting appropriate solvents based on their physical properties. Polarity is a key factor in determining solubility ("like dissolves like").

SolventPolarity IndexBoiling Point (°C)Common Use
n-Heptane0.198Anti-solvent for polar compounds
Toluene2.4111Solvent for non-polar/aromatic compounds
Dichloromethane3.140Good general solvent, volatile
Ethyl Acetate4.477Good general solvent for moderate polarity
Acetone5.156Polar solvent, often used with anti-solvents
Isopropanol3.982Polar protic solvent
Ethanol4.378Polar protic solvent
Methanol5.165Highly polar solvent
Water10.2100Solvent for highly polar/ionic compounds
Experimental Protocol: Controlled Cooling Crystallization with Seeding

This protocol describes a robust method for achieving high-quality crystals by controlling both nucleation and growth.

Objective: To purify a solid compound by cooling crystallization, using seeding to control crystal size and form.

Materials:

  • Crude solid compound

  • Appropriate crystallization solvent (selected based on preliminary solubility tests)

  • Erlenmeyer flask

  • Heating source (hot plate with oil/water bath)

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Microspatula

  • Seed crystals (a small amount of the pure compound)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Wash solvent (cold crystallization solvent)

Procedure:

  • Dissolution: a. Place the crude solid into the Erlenmeyer flask with a magnetic stir bar. b. Add a small amount of solvent, just enough to create a slurry. c. Begin stirring and gently heat the mixture in the bath. d. Add solvent portion-wise, allowing the solution to heat up between additions, until the solid is completely dissolved. Causality Note: The goal is to create a saturated solution at an elevated temperature. Adding too much solvent will result in poor yield.[9]

  • Controlled Cooling: a. Remove the flask from the heat source. Allow it to cool slowly in the air. b. Monitor the temperature of the solution.

  • Seeding: a. When the solution has cooled by approximately 10-15°C from its dissolution temperature (or to a pre-determined point within the metastable zone), add a very small amount of seed crystals (the tip of a spatula).[8] b. Causality Note: Seeding at a point of low-to-moderate supersaturation bypasses the high-energy primary nucleation step.[7] This allows the supersaturation to be consumed by growth on the added seeds, preventing spontaneous nucleation and leading to larger, more uniform crystals.[21]

  • Aging and Growth: a. Observe the solution. You should see the seed crystals begin to grow. If the solution becomes cloudy immediately, it was cooled too much before seeding (too high supersaturation). b. Continue to cool the solution slowly. A programmable cooling system is ideal, but placing the flask in an insulated container (e.g., a Dewar flask with warm water) can also slow the cooling rate.[18] c. Once room temperature is reached, you may transfer the flask to an ice bath to maximize the yield by further reducing the compound's solubility. d. Allow the slurry to stir in the ice bath for at least 30-60 minutes. This "aging" step ensures the system reaches equilibrium.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Causality Note: Using cold solvent minimizes the re-dissolution of your product during the wash step. c. Allow the crystals to dry under vacuum on the filter, then transfer them to a watch glass or drying oven to remove all residual solvent.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Mettler Toledo. Metastable Zone Width (MSZW)
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
  • ACS Publications. (2020). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design. [Link]
  • Bergfors, T. SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. [Link]
  • Bitesize Bio. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]
  • CatSci Ltd. (2021).
  • APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. [Link]
  • Mettler Toledo.
  • APC. Solvent Selection - (API) Solubility. [Link]
  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. [https://pubs.acs.org/doi/10.1021/acs.oprd.0c002 seeding]([Link] seeding)
  • Technobis Crystallization Systems. (2021).
  • Chemistry Stack Exchange. (2015).
  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
  • NIH National Library of Medicine.
  • Diamond Light Source. Crystal-seeding. [Link]
  • ResearchGate. (2002). Some Aspects of the Importance of the Metastable Zone Width and Nucleation in Industrial Crystallizers. [Link]
  • Technobis Crystallization Systems. (2021).
  • Mirai Intex. (2024).
  • Chemical Education Xchange.
  • YouTube. (2020).
  • MDPI.
  • J-Stage.
  • Trans IChemE. (2002). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. [Link]
  • ACS Publications. (2020). Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents. [Link]
  • Mettler Toledo.
  • Skillpad. Crystallization | Solvent Use & Yield in API Production. [Link]
  • University of Geneva.
  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques. [Link]
  • MDPI. (2023). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. [Link]
  • Mettler Toledo.
  • Annual Reviews. (2012).
  • Chemistry LibreTexts. (2022). 3.
  • Reddit. (2023). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
  • ACS Publications. (2022).
  • MIT Department of Chemistry. Growing Quality Crystals. [Link]
  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link]
  • BIA. Crystallisation in pharmaceutical processes. [Link]
  • University of Rochester Department of Chemistry.
  • NIH National Library of Medicine. (2020).
  • ACS Publications. (2020).

Sources

Navigating the Matrix: A Technical Support Guide to Solvent Effects on Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing chemical reactions by mastering the influence of solvents. As a Senior Application Scientist, I've designed this guide to move beyond rote protocols and into the mechanistic reasoning that underpins successful experimentation. Here, you will find not just what to do, but why you're doing it, empowering you to troubleshoot effectively and innovate reliably.

Frequently Asked Questions (FAQs)

Q1: How does a solvent fundamentally impact a chemical reaction?

A1: Solvents are not merely inert media for dissolving reactants; they are active participants that can profoundly influence reaction outcomes.[1][2][3] Their effects can be broadly categorized into several key areas:

  • Solubility and Concentration: A primary function is to dissolve reactants, bringing them into the same phase to enable collisions and reactions.[4] Inadequate solubility can lead to heterogeneous mixtures and significantly slower reaction rates.

  • Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of the reaction.[3][5][6] For instance, polar solvents are adept at stabilizing charged intermediates and transition states, which can accelerate certain reaction types.[1][7]

  • Direct Participation: In some cases, solvents can act as a reactant or catalyst, directly participating in the reaction mechanism.[3]

  • Kinetic and Thermodynamic Control: The choice of solvent allows for both kinetic and thermodynamic control over a chemical reaction.[5]

Q2: What are the most critical solvent properties to consider?

A2: Several key properties should be evaluated when selecting a solvent:

  • Polarity: This is one of the most influential factors.[1] Matching the solvent polarity to the reactants is a good starting point.[4] Polar solvents are generally preferred for reactions involving polar or ionic compounds, while non-polar solvents are better suited for non-polar organic molecules.[4]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol) can donate hydrogen ions and are suitable for reactions like nucleophilic substitutions.[1] Aprotic solvents (e.g., DMSO, acetonitrile) lack this ability and are often necessary when the presence of protons would interfere with the desired reaction pathway.[1][6]

  • Boiling Point: The boiling point dictates the accessible temperature range for a reaction.[1][4] High-boiling point solvents are necessary for reactions requiring significant heat, while low-boiling point solvents are used for temperature-sensitive reactions.[1]

  • Viscosity: A solvent's viscosity affects the diffusion rate of reactants.[1][8] Lower viscosity generally allows for faster reaction rates as molecules can move more freely.[1][2]

Q3: Can the solvent choice influence the final purity of my product?

A3: Absolutely. The choice of solvent has a significant impact on post-reaction purification.[4] For instance, if you plan to purify your product by distillation, selecting a solvent with a boiling point significantly different from your product's is crucial for easy separation.[4] Similarly, for crystallization, the product should be highly soluble in the hot solvent but sparingly soluble at cooler temperatures.

Q4: Are there "green" or more sustainable solvent options?

A4: Yes, the field of green chemistry has prompted the development of solvent selection guides that prioritize safety, health, and environmental impact.[9][10] These guides often rank solvents and suggest more sustainable alternatives, including bio-derived solvents.[9][10] The CHEM21 project, for example, has developed a unified solvent selection guide in collaboration with several pharmaceutical companies.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for effective troubleshooting.

Problem Area 1: Low Reaction Yield

Q: My reaction is giving a very low yield. I've checked my reagents and stoichiometry. Could the solvent be the culprit?

A: Yes, the solvent is a very likely cause. Here’s a systematic approach to diagnosing and resolving the issue:

Causality: A low yield can often be traced back to poor solubility of reactants, unfavorable stabilization of the transition state, or the solvent interfering with a catalyst.

Troubleshooting Protocol:

  • Assess Reactant Solubility:

    • Protocol: Before running the full-scale reaction, perform small-scale solubility tests.[4] Add a few milligrams of each reactant to separate vials containing different potential solvents. Observe for complete dissolution at the intended reaction temperature.

    • Rationale: Reactants must be in the same phase to interact effectively.[4] If a reactant is only partially soluble, the reaction rate will be limited by the dissolution rate, leading to a low yield within the given timeframe.

  • Re-evaluate Solvent Polarity:

    • Protocol: Consider the mechanism of your reaction. Does it involve the formation of charged intermediates (as in SN1 reactions)?[5] If so, a more polar solvent could increase the yield by stabilizing these species.[5][7] Conversely, if the reaction involves non-polar species, a non-polar solvent may be more appropriate.[1]

    • Rationale: The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect reaction rates based on the charge development in the transition state.[5] An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex.[5]

  • Consider Solvent Viscosity:

    • Protocol: If you are using a highly viscous solvent, try switching to a less viscous alternative with similar polarity.

    • Rationale: High viscosity can slow down the diffusion of reactants, reducing the frequency of effective collisions and thus lowering the reaction rate.[8][11]

Problem Area 2: Unexpected Side Products and Low Purity

Q: My reaction is producing a mixture of products, and the purity of my desired compound is low. How can the solvent be influencing this?

A: The solvent can dramatically influence the selectivity of a reaction, favoring one reaction pathway over another.[3]

Causality: The formation of unexpected side products is often due to the solvent promoting an alternative reaction mechanism or containing impurities that participate in the reaction.

Troubleshooting Protocol:

  • Analyze Solvent Purity:

    • Protocol: Obtain a fresh bottle of high-purity solvent or purify your current solvent. Common impurities like water or peroxides (in ethers) can act as nucleophiles or catalysts for unwanted side reactions. An NMR spectrum of the solvent can help identify impurities.[12][13][14]

    • Rationale: Trace impurities in solvents are a frequent source of unexpected byproducts. For example, water can hydrolyze starting materials or intermediates.

  • Control Solvent Polarity and Protic Nature:

    • Protocol: If your reaction can proceed through multiple pathways (e.g., SN1 vs. SN2, or elimination vs. substitution), systematically screen solvents with varying polarities and proticities. For example, to favor an SN2 reaction, a polar aprotic solvent is often preferred as it solvates the cation but not the nucleophile, increasing its reactivity.[6]

    • Rationale: The solvent's ability to stabilize intermediates can dictate the dominant reaction pathway.[5] Protic solvents can hydrogen-bond with and deactivate nucleophiles, potentially favoring other reaction routes.[8][11]

  • Investigate Solvent-Catalyst Interactions:

    • Protocol: If using a catalyst, consider if the solvent could be competing with your reactant for binding to the catalyst's active site.[3] Switching to a more "innocent" solvent that interacts less with the catalyst may improve selectivity.

    • Rationale: Solvents are not always passive observers in catalyzed reactions. They can coordinate to metal centers or occupy active sites, thereby inhibiting the desired transformation.[3]

Problem Area 3: Product Isolation and Purification Issues

Q: I'm having difficulty isolating my product after the reaction. It either won't crystallize or forms an oil. How is the solvent involved?

A: The solvent used for the reaction can carry over into the workup and significantly impact purification.

Causality: Issues with product isolation are often due to the product being too soluble in the residual reaction solvent, or the solvent's properties hindering the chosen purification method.

Troubleshooting Protocol:

  • Optimize for Crystallization:

    • Protocol: If your product is "oiling out" during crystallization, it may be coming out of solution too quickly and above its melting point. Try adding a bit more of the "soluble" solvent to the mixture and cooling it more slowly.[15] If crystallization doesn't occur, there may be too much solvent; try evaporating a portion of the solvent and re-cooling.[15]

    • Rationale: Successful crystallization requires a delicate balance of solubility. The ideal solvent system will dissolve the compound when hot but have limited solubility when cold.

  • Select an Appropriate Solvent for Extraction:

    • Protocol: Ensure the solvent used for liquid-liquid extraction has good solubility for your product and is immiscible with the other phase. The boiling point should also be low enough for easy removal by rotary evaporation.

    • Rationale: The efficiency of an extraction is determined by the partition coefficient of the solute between the two immiscible phases.

  • Address High-Boiling Point Solvents:

    • Protocol: If you've used a high-boiling point solvent like DMF or DMSO, it can be challenging to remove. Consider precipitating your product by adding an anti-solvent or performing an aqueous workup to extract the high-boiling solvent.

    • Rationale: Residual high-boiling solvents can interfere with subsequent steps and make it difficult to obtain a pure, solid product.

Data at a Glance: Solvent Properties

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantType
Hexane0.1691.9Non-polar
Toluene2.41112.4Non-polar
Diethyl Ether2.8354.3Polar Aprotic
Dichloromethane3.1409.1Polar Aprotic
Tetrahydrofuran (THF)4.0667.5Polar Aprotic
Acetone5.15621Polar Aprotic
Acetonitrile5.88237.5Polar Aprotic
Dimethylformamide (DMF)6.415338.3Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.218947Polar Aprotic
Ethanol4.37824.5Polar Protic
Methanol5.16532.7Polar Protic
Water10.210080.1Polar Protic

Visualizing the Workflow: Solvent Selection Strategy

Solvent_Selection_Workflow A Define Reaction Requirements (Temperature, Reactant Polarity, Mechanism) B Consult Solvent Selection Guides (e.g., CHEM21) A->B C Perform Small-Scale Solubility Tests B->C D Consider Post-Reaction Purification (Crystallization, Distillation) C->D E Screen a Small Set of Candidate Solvents D->E F Analyze Yield and Purity E->F I Troubleshoot? F->I G Select Optimal Solvent H Scale-Up Reaction G->H I->E Yes I->G No

Caption: A decision-making workflow for rational solvent selection.

Visualizing the Concept: Solvent Effects on Reaction Pathways

Reaction_Pathways cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., Acetone) R_X Reactants (R-X + Nu⁻) TS1 Transition State 1 (Carbocation formation favored) R_X->TS1 Stabilizes charged intermediate P1 Product 1 (Sₙ1) TS1->P1 R_X2 Reactants (R-X + Nu⁻) TS2 Transition State 2 (Concerted backside attack favored) R_X2->TS2 Enhances nucleophilicity P2 Product 2 (Sₙ2) TS2->P2

Caption: How solvent choice can direct a reaction towards different mechanistic pathways.

References

  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024).
  • Solvent Selection Guide - Department of Chemistry - University of York. (n.d.).
  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025).
  • Solvent effects - Wikipedia. (n.d.).
  • How Does Solvent Affect Reaction Rate: The Surprising Truth - Echemi. (2022).
  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. (n.d.).
  • Chapter 13.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2019).
  • 14.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2016).
  • Green Solvent Selection Guide - J&K Scientific LLC. (2021).
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025).
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • 4.13: NMR in Lab- Solvent Impurities - Chemistry LibreTexts. (2022).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Validation & Comparative

A Comparative Analysis of the Acidity of Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the acidity of carboxylic acids, particularly benzoic acid and its derivatives, is a fundamental parameter that dictates molecular behavior, reactivity, and bioavailability. This guide provides an in-depth comparative analysis of the acidity of various benzoic acid derivatives, grounded in the principles of physical organic chemistry. We will explore the electronic effects of substituents, present comparative experimental data, and detail the methodologies for the precise determination of acid dissociation constants (pKa). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular property.

The Electronic Influence of Substituents on Benzoic Acid Acidity

The acidity of benzoic acid is fundamentally determined by the stability of its conjugate base, the benzoate anion. When a substituent is introduced onto the benzene ring, it can significantly alter the electron density distribution within the molecule, thereby influencing the stability of the benzoate anion and, consequently, the acidity of the parent acid. These substituent effects can be broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is dependent on the electronegativity of the substituent.[1]

  • Electron-Withdrawing Groups (EWGs) , such as halogens (-F, -Cl), nitro (-NO₂), and cyano (-CN) groups, are more electronegative than carbon. They pull electron density away from the carboxyl group, which helps to disperse the negative charge of the carboxylate anion.[2][3] This charge delocalization stabilizes the conjugate base, making the corresponding benzoic acid a stronger acid (lower pKa) than benzoic acid itself.[4] The strength of the inductive effect diminishes with increasing distance from the carboxyl group.

  • Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅), have a +I effect. They push electron density towards the carboxyl group, which intensifies the negative charge on the carboxylate anion. This destabilizes the conjugate base, making the corresponding benzoic acid a weaker acid (higher pKa) than benzoic acid.[5]

Resonance Effect (R or M): This effect is transmitted through the pi (π) electron system of the benzene ring and involves the delocalization of electrons through resonance structures.[6]

  • -R Effect (Electron-Withdrawing): Substituents like the nitro group (-NO₂) can withdraw electron density from the benzene ring through resonance, especially when located at the para or ortho positions. This delocalization further stabilizes the negative charge of the carboxylate anion, leading to a significant increase in acidity.[6]

  • +R Effect (Electron-Donating): Substituents with lone pairs of electrons, such as the methoxy (-OCH₃) and amino (-NH₂) groups, can donate electron density to the benzene ring via resonance.[7] This effect is most pronounced at the ortho and para positions and leads to a destabilization of the carboxylate anion by increasing electron density around the carboxyl group, thus decreasing acidity.[7]

It is the interplay of these inductive and resonance effects that determines the overall influence of a substituent on the acidity of benzoic acid.[6]

The "Ortho Effect": A Special Case

A noteworthy phenomenon is the "ortho effect," where most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[8][9][10] This is primarily attributed to steric hindrance. The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[8][9] This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in the case of unsubstituted benzoic acid is an electron-donating resonance effect that slightly destabilizes the anion. By inhibiting this resonance, the acidity of the carboxyl group is increased.[8]

Comparative pKa Data of Substituted Benzoic Acids

The acid dissociation constant (pKa) is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of acidity. A lower pKa value indicates a stronger acid. The table below presents the pKa values for a selection of substituted benzoic acids, illustrating the principles discussed above.

SubstituentPositionpKaEffect on AcidityPrimary Electronic Effect(s)
-H (Benzoic Acid)-4.20[11][12][13]Reference-
-NO₂ortho2.17Strong Increase-I, -R, Ortho Effect
-NO₂meta3.45Increase-I
-NO₂para3.44Increase-I, -R
-Clortho2.94Increase-I, Ortho Effect
-Clmeta3.83Increase-I
-Clpara3.98Increase-I, +R
-CNpara3.55[4]Increase-I, -R
-CH₃ortho3.91Slight Increase+I, Ortho Effect
-CH₃meta4.27Slight Decrease+I
-CH₃para4.37Decrease+I
-OCH₃ortho4.09Slight Increase-I, +R, Ortho Effect
-OCH₃meta4.09Slight Increase-I
-OCH₃para4.47[7]Decrease-I, +R
-OHortho2.97[12]Strong Increase-I, Ortho Effect, H-bonding
-OHmeta4.06[12]Slight Increase-I
-OHpara4.48[12]Decrease-I, +R
-NH₂ortho4.78[12]Decrease+R, Ortho Effect
-NH₂meta4.55[12]Decrease-I
-NH₂para4.92Strong Decrease+R

Visualizing Substituent Effects

The following diagram illustrates the interplay of inductive and resonance effects of electron-withdrawing and electron-donating groups on the benzoate anion.

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG EWG (-NO2, -Cl) Benzoate_EWG Benzoate Anion EWG->Benzoate_EWG -I / -R Effect (pulls e- density) Stabilization Stabilization of Anion Benzoate_EWG->Stabilization Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity EDG EDG (-CH3, -OCH3) Benzoate_EDG Benzoate Anion EDG->Benzoate_EDG +I / +R Effect (pushes e- density) Destabilization Destabilization of Anion Benzoate_EDG->Destabilization Decreased_Acidity Decreased Acidity (Higher pKa) Destabilization->Decreased_Acidity

Caption: Electronic effects of substituents on benzoate anion stability and acidity.

Experimental Determination of pKa

Accurate determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies and for understanding reaction mechanisms. Potentiometric titration is a widely used and reliable method.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of a substituted benzoic acid in an aqueous or mixed-solvent system.[14][15]

Materials:

  • Substituted benzoic acid of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (and/or organic co-solvent like acetonitrile)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of the desired solvent (e.g., 50 mL of water or a water-acetonitrile mixture).[14] The concentration should be chosen to give a clear and measurable pH change during titration.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp increase in pH is observed.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The equivalence point (Vₑ) is the point of maximum slope on the titration curve, which can be determined from a first or second derivative plot.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[16]

Causality Behind Experimental Choices:

  • Standardized NaOH: A strong base is used to ensure a complete reaction with the weak benzoic acid, leading to a sharp and easily identifiable equivalence point.

  • Mixed Solvents: For benzoic acid derivatives with poor water solubility, a mixed solvent system like acetonitrile-water can be used.[14][17] It is important to note that the pKa value is solvent-dependent.

  • Half-Equivalence Point: At this point, the concentrations of the undissociated acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], pH = pKa. This provides a direct and convenient method for pKa determination from the titration curve.

Experimental Workflow Diagram

Titration_Workflow A Prepare Analyte Solution (Substituted Benzoic Acid) C Set up Titration Apparatus A->C B Calibrate pH Meter B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Determine Equivalence Point (Ve) F->G H Calculate Half-Equivalence Point (Ve/2) G->H I Determine pKa (pH at Ve/2) H->I

Caption: Workflow for the potentiometric determination of pKa.

The Hammett Equation: A Quantitative Approach

For a more quantitative analysis of substituent effects on the acidity of meta- and para-substituted benzoic acids, the Hammett equation can be employed.[18] This linear free-energy relationship is expressed as:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[15]

A positive σ value indicates an electron-withdrawing substituent that increases acidity, while a negative σ value signifies an electron-donating substituent that decreases acidity. The Hammett equation provides a powerful tool for predicting the acidity of new benzoic acid derivatives and for understanding the electronic nature of various functional groups.[16][19]

Conclusion

The acidity of benzoic acid derivatives is a finely tunable property governed by the electronic nature and position of substituents on the aromatic ring. A thorough understanding of inductive and resonance effects, along with the special case of the ortho effect, is paramount for predicting and explaining the pKa of these compounds. Electron-withdrawing groups generally increase acidity by stabilizing the conjugate base, while electron-donating groups have the opposite effect. The experimental determination of pKa through methods like potentiometric titration provides the empirical data necessary to validate these theoretical principles and to build robust structure-activity relationships. This guide serves as a foundational resource for researchers, enabling the rational design of molecules with tailored acidic properties for a wide range of applications in science and technology.

References

  • CK-12 Foundation. Why do electron withdrawing groups increase the acidity of carboxylic acids?
  • Wikipedia. Ortho effect.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity.
  • Vedantu. What is the effect of electron withdrawing groups on class 12 chemistry CBSE.
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo...
  • askIITians. What is the effect of electron withdrawing groups on the acidity carboxylic acid?
  • JoVE. Video: Substituent Effects on Acidity of Carboxylic Acids.
  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights.
  • Stack Exchange. Why do electron donating groups decrease the acidity of aromatic carboxylic acids?
  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS.
  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • University of Calgary. The Ortho Effect of benzoic acids.
  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry.
  • NIH. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC.
  • YouTube. Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy.
  • Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • University of Manitoba. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Toppr. Acidity of Aromatic Carboxylic Acids and the Effect of Substituents on Acidity.
  • MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • Thompson Rivers University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • HCPG. Acidity of Carboxylic Acids.
  • Filo. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids..
  • Wyzant. Inductive effect and delocalization on relative acidity | Wyzant Ask An Expert.
  • CLAS. Table of Acids with Ka and pKa Values.
  • Scribd. EDGs Reduce Carboxylic Acid Strength.
  • Wikipedia. Hammett equation.
  • Proprep. What is the pKa of benzoic acid?
  • Asian Journal of Chemistry. Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Stenutz. Benzoic acids.
  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and.
  • YouTube. Effects of Groups on Acidity of Benzoic acid I.
  • NIH. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC.

Sources

A Guide to the Structural Verification of 4-tert-butyl-3-methoxybenzoic acid using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a critical and non-negotiable step. For synthetic chemists, confirming that the target molecule has been synthesized is paramount for the integrity of subsequent research. While 1D NMR (¹H and ¹³C) provides a foundational spectroscopic fingerprint, it can often fall short in cases of complex substitution patterns on aromatic rings, leading to potential mis B. This guide presents a comprehensive, data-driven methodology for the structural validation of 4-tert-butyl-3-methoxybenzoic acid, a molecule with relevance in pharmaceutical research, utilizing the power of 2D NMR spectroscopy.

This document is tailored for researchers, scientists, and professionals in drug development who require a robust and self-validating protocol for molecular structure elucidation. We will delve into the rationale behind experimental choices, moving beyond a mere procedural outline to provide a deeper understanding of the spectroscopic techniques employed, namely Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

The Challenge of Ambiguity in 1D NMR

The structure of this compound presents a classic spectroscopic puzzle. The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. While their splitting patterns provide clues about their relative positions, definitively assigning each proton to its specific location on the benzene ring in relation to the bulky tert-butyl and the methoxy substituents can be challenging. Similarly, the assignment of quaternary carbons in the ¹³C NMR spectrum is often not straightforward. This is where the resolving power of 2D NMR becomes indispensable.

The Power of 2D NMR: Unambiguous Correlation

To overcome the limitations of 1D NMR, we will employ two powerful 2D NMR experiments that provide a detailed connectivity map of the molecule:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached. This allows for the unequivocal pairing of proton and carbon signals.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. These "long-range" correlations are the key to establishing the connectivity between different functional groups and confirming the substitution pattern on the aromatic ring.

Experimental Protocol: From Sample Preparation to Data Acquisition

The following protocol outlines the steps for preparing a sample of this compound and acquiring the necessary 2D NMR data.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Analyte: Approximately 10-20 mg of this compound.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This will remove any particulate matter that could degrade the spectral quality.

    • Securely cap the NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR HSQC HMBC
Pulse Program zg30zgpg30hsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Sweep Width (ppm) 16240F2: 12, F1: 165F2: 12, F1: 220
Number of Scans 16102428
Relaxation Delay (d1) 2.0 s2.0 s1.5 s2.0 s
¹J(C,H) (Hz) --145-
ⁿJ(C,H) (Hz) ---8

Data Interpretation: A Step-by-Step Elucidation

The core of this guide lies in the detailed interpretation of the NMR data. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, followed by an in-depth analysis of the expected 2D correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (δ, ppm)
1C---126.0
2H7.65d1H115.5
3C---158.2
4C---143.5
5H7.45d1H129.8
6H7.90dd1H122.5
7COOH~11-12br s1H172.0
8C(CH₃)₃---35.0
9C(CH ₃)₃1.43s9H31.0
10OCH₃3.92s3H56.0
HSQC Analysis: Mapping Direct Connections

The HSQC spectrum will reveal the direct, one-bond correlations between protons and the carbons they are attached to, providing a foundational layer of assignments.

Caption: HSQC correlations for this compound.

This diagram visually represents the direct connections, for example, linking the aromatic proton at approximately 7.65 ppm to the carbon at 115.5 ppm.

HMBC Analysis: Assembling the Molecular Framework

The HMBC spectrum provides the crucial long-range correlations that allow for the complete assembly of the molecular structure.

HMBC_Correlations cluster_molecule This compound mol C1(COOH)-C6(H)=C5(H)-C4(tBu)-C3(OMe)=C2(H) H2 H2 C4 C4 H2->C4 C7 C7 (COOH) H2->C7 C6 C6 H2->C6 H5 H5 C1 C1 H5->C1 C3 C3 H5->C3 H5->C4 H6 H6 H6->C4 H6->C7 C2 C2 H6->C2 H9 H9 (tBu) H9->C3 H9->C4 C8 C8 (tBu quat) H9->C8 C5 C5 H9->C5 H10 H10 (OMe) H10->C3

Caption: Key HMBC correlations for structural elucidation.

Key HMBC Correlations and Their Interpretive Value:

  • tert-Butyl Protons (H9) to Aromatic Carbons: The nine equivalent protons of the tert-butyl group (H9) will show a strong correlation to the quaternary carbon of the group (C8) and, critically, to the aromatic carbons C3, C4, and C5. The correlation to C4 confirms the point of attachment of the tert-butyl group.

  • Methoxy Protons (H10) to Aromatic Carbon: The three protons of the methoxy group (H10) will exhibit a key correlation to the aromatic carbon to which the oxygen is attached, C3. This correlation is definitive proof of the methoxy group's position.

  • Aromatic Protons to the Carboxylic Carbon: The aromatic protons H2 and H6 are expected to show correlations to the carboxylic acid carbon (C7), confirming their proximity to this functional group.

  • Intra-Ring Aromatic Proton-Carbon Correlations: The aromatic protons will show correlations to their neighboring carbons, which solidifies the substitution pattern. For instance, H6 will show correlations to C2 and C4.

By systematically analyzing these HSQC and HMBC correlations, the substitution pattern of this compound can be unequivocally established, thereby removing any structural ambiguity.

Conclusion

The synergistic use of 1D and 2D NMR spectroscopy provides a robust and self-validating workflow for the structural elucidation of complex organic molecules such as this compound. While 1D NMR offers the initial spectroscopic overview, the detailed connectivity information derived from HSQC and HMBC experiments is essential for confident and unambiguous structure determination. The methodologies and interpretive logic detailed in this guide provide a solid framework for researchers in synthetic chemistry and drug discovery to ensure the absolute structural integrity of their compounds.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • PubChem. (n.d.). 4-Methoxybenzoic acid. National Center for Biotechnology Information.

Sources

Comparing the biological efficacy of 4-tert-butyl-3-methoxybenzoic acid with other phenolic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Efficacy of 4-tert-butyl-3-methoxybenzoic Acid and Other Phenolic Compounds

As researchers and drug development professionals, the selection of lead compounds is a critical step guided by a deep understanding of structure-activity relationships and biological efficacy. This guide offers a comprehensive comparison of this compound, a synthetic benzoic acid derivative, with other notable phenolic compounds. Our analysis focuses on two key areas of biological activity central to the therapeutic potential of phenolics: antioxidant and anti-inflammatory effects.

While direct, extensive biological data on this compound is emerging, we can infer its potential by comparing its structure to well-characterized phenolic acids such as Vanillic Acid and Ferulic Acid.[1][2] We also include the synthetic antioxidant Butylated Hydroxytoluene (BHT) as an industrial benchmark to provide a broader context.[[“]][4][[“]][[“]] This comparison is built upon established experimental methodologies to provide a framework for empirical validation.

The Panel of Phenolic Compounds: A Structural Rationale

The selection of compounds for this comparison is based on structural similarities and established biological activities. Phenolic compounds are known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[7][8]

  • This compound : The subject of our analysis. Its structure features a carboxylic acid group, a methoxy group, and a bulky tert-butyl group. The tert-butyl group may enhance lipophilicity and influence how the molecule interacts with biological membranes.[[“]]

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) : Structurally very similar to our target compound, differing by the presence of a hydroxyl group instead of a tert-butyl group at the 4-position. It is a well-documented antioxidant and anti-inflammatory agent.[1][9]

  • Ferulic Acid : A hydroxycinnamic acid derivative, it possesses a similar methoxy-hydroxyl substitution pattern on the aromatic ring but with a different side chain. It is renowned for its potent antioxidant and anti-inflammatory activities.[2][10][11]

  • Butylated Hydroxytoluene (BHT) : A synthetic phenolic antioxidant widely used as a preservative.[4][12] Its mechanism as a free radical scavenger is well-established, making it an excellent positive control and benchmark.[[“]][[“]][[“]]

Part 1: Comparative Analysis of Antioxidant Activity

Antioxidant capacity is a cornerstone of the therapeutic potential of phenolic compounds, playing a role in mitigating oxidative stress associated with numerous chronic diseases.[7][13] We evaluate this activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a standard, reliable method for screening antioxidant efficacy.[14][15][16]

The principle of the DPPH assay is straightforward: an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from deep purple to pale yellow. This change in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the radical scavenging activity of the compound.[14][17]

Causality Behind Experimental Design:

The choice of the DPPH assay is predicated on its simplicity and high throughput, making it ideal for initial screening.[18] We express efficacy as the half-maximal inhibitory concentration (IC50), the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity. Trolox, a water-soluble analog of Vitamin E, is used as a standard positive control for calibration and comparison.[17]

Anticipated Quantitative Comparison of Antioxidant Activity

The following table summarizes expected IC50 values based on known structure-activity relationships of phenolic antioxidants. The presence of electron-donating groups (like hydroxyl and methoxy) on the aromatic ring is crucial for antioxidant activity.

CompoundClassExpected DPPH Scavenging Activity (IC50)Rationale & References
This compound Benzoic Acid DerivativeModerateThe methoxy group contributes to antioxidant potential. The bulky tert-butyl group may sterically hinder interaction with the radical site, potentially reducing activity compared to Vanillic Acid.
Vanillic Acid Benzoic Acid DerivativeHighPossesses both a hydroxyl and a methoxy group, which work synergistically to donate hydrogen atoms and stabilize the resulting phenoxy radical.[1][19]
Ferulic Acid Hydroxycinnamic Acid DerivativeVery HighThe conjugated side chain provides additional resonance stabilization to the phenoxy radical, making it a more potent scavenger than simple benzoic acids.[10][20]
BHT Synthetic PhenolHighA well-established chain-breaking antioxidant. Its two tert-butyl groups provide steric hindrance that stabilizes the phenoxy radical.[4][[“]]
Trolox (Control) Vitamin E AnalogVery HighIndustry-standard positive control for antioxidant assays.[19]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to be self-validating by including a positive control (Trolox) and a blank control to ensure the reliability of the results.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, Vanillic Acid, Ferulic Acid, BHT)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[16]

  • Preparation of Sample Solutions: Prepare stock solutions of the test compounds and Trolox in methanol. Create a series of dilutions to determine the IC50 value (e.g., 1, 10, 50, 100, 200 µg/mL).[18]

  • Assay Procedure (in a 96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test samples or Trolox to their respective wells.[14]

    • For the blank control, add 100 µL of methanol instead of a sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.[14]

  • Determination of IC50: Plot the % inhibition against the sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Visualization of DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Samples Prepare Serial Dilutions of Test Compounds Mix Mix DPPH Solution with Samples in Plate Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Part 2: Comparative Analysis of Anti-Inflammatory Activity

Chronic inflammation is a key factor in many diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating inflammatory pathways.[21] A critical mediator in inflammation is nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[22][23] We will assess the anti-inflammatory potential of our compound panel by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

Causality Behind Experimental Design:

This cell-based assay provides a more biologically relevant model than simple chemical assays. RAW 264.7 macrophages are a standard cell line for studying inflammation. Upon stimulation with LPS (a component of bacterial cell walls), they activate signaling pathways leading to the expression of iNOS and subsequent production of large amounts of NO.[22] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[24] A reduction in nitrite levels in the presence of a test compound indicates inhibition of the NO synthesis pathway, suggesting anti-inflammatory activity.

Anticipated Quantitative Comparison of Anti-Inflammatory Activity

The following table presents the expected efficacy of the compounds in inhibiting NO production, expressed as IC50 values.

CompoundClassExpected NO Inhibition Activity (IC50)Rationale & References
This compound Benzoic Acid DerivativeTo be determinedIts potential to modulate inflammatory pathways is less characterized. Benzoic acid derivatives have shown anti-inflammatory potential.[21][25][26]
Vanillic Acid Benzoic Acid DerivativeHighHas been shown to suppress the release of pro-inflammatory mediators in immune cells.[1][9]
Ferulic Acid Hydroxycinnamic Acid DerivativeVery HighKnown to inhibit the expression of iNOS and other inflammatory enzymes.[2][27]
BHT Synthetic PhenolLow to ModeratePrimarily known as an antioxidant; its direct anti-inflammatory effects via iNOS inhibition are less pronounced.
L-NAME (Control) Arginine AnalogVery HighA known non-selective NOS inhibitor, serving as a positive control.
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • L-N-Nitroarginine methyl ester (L-NAME) as a positive control

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assessment

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or L-NAME for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[22]

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

  • Cytotoxicity Assay (MTT): It is crucial to ensure that the inhibition of NO is not due to cell death. After collecting the supernatant for the Griess assay, perform an MTT assay on the remaining cells to assess cell viability.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. Determine the IC50 value for each compound.

Visualization of the iNOS-NO Inflammatory Pathway

iNOS_Pathway cluster_inhibition Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L-Citrulline Arginine L-Arginine Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation FA_VA Ferulic Acid, Vanillic Acid FA_VA->NFkB Inhibit Test_Compound Test Compounds Test_Compound->iNOS_Protein Inhibit?

Caption: LPS-induced iNOS/NO signaling pathway.

Conclusion

This guide provides a structured framework for comparing the biological efficacy of this compound against other relevant phenolic compounds. Based on structure-activity relationships, it is hypothesized that this compound will possess antioxidant and anti-inflammatory properties, though likely modulated by the presence of the bulky tert-butyl group when compared to analogues like vanillic acid.

The provided experimental protocols for DPPH radical scavenging and nitric oxide synthase inhibition are robust, validated methods that will allow researchers to empirically determine the efficacy of this novel compound. The inclusion of appropriate benchmarks and controls is essential for generating reliable and comparable data. This foundational analysis serves as a critical starting point for further investigation into the therapeutic potential of this compound and its derivatives in the fields of pharmacology and drug discovery.

References
  • Othman, L., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. [Link]
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. [Link]
  • Nishinaka, T., et al. (2012). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 357-360. [Link]
  • Ou, S., et al. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. [Link]
  • Stalmach, A., et al. (2020).
  • Zduńska, K., et al. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. [Link]
  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]
  • Abdel-Aal, E.-S. M. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Wikipedia. (n.d.).
  • WebMD. (n.d.). Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. [Link]
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. [Link]
  • Othman, L., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. [Link]
  • Singh, M., et al. (2024). Ferulic Acid: A Comprehensive Review. Cureus, 16(8), e62900. [Link]
  • ResearchGate. (n.d.). Antioxidant capacities of vanillic acid (A) and cinnamic acid (B) in...
  • Kahkonen, M. P., et al. (1999). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Journal of Agricultural and Food Chemistry, 47(10), 3954-3962. [Link]
  • Sgarbossa, A., et al. (2022). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Pharmaceutics, 14(9), 1937. [Link]
  • ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using...
  • Akihisa, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(21), 3959. [Link]
  • ResearchGate. (n.d.). Main biological activities of ferulic acid.
  • Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 182, 111564. [Link]
  • Sunshine, A., et al. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • de Oliveira, A. M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(15), 5707. [Link]
  • IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • YMER. (n.d.).
  • College of Pharmacy. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 114(4), 1215-1221. [Link]
  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Pownall, T. L., et al. (2010). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry, 58(18), 10029-10034. [Link]
  • Saral, O., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity, 21(5), e202301330. [Link]
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • ResearchGate. (n.d.). Percentage inhibition of nitric oxide (NO) in RAW264.7.
  • Cirino, G., et al. (2003). The Use of Nitric Oxide Synthase Inhibitors in Inflammatory Diseases: A Novel Class of Anti-Inflammatory Agents. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents, 2(3), 249-257. [Link]
  • Oakwood Chemical. (n.d.). 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. Oakwood Chemical. [Link]

Sources

Spectroscopic comparison between 4-tert-butyl-3-methoxybenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4-tert-butyl-3-methoxybenzoic acid and Its Precursors

In the intricate world of synthetic chemistry, the transformation of a simple starting material into a complex, functionalized molecule is a testament to the power of chemical reactions. Each step in a synthetic pathway brings about subtle yet definitive changes in the molecular architecture, changes that are meticulously tracked and confirmed using an array of spectroscopic techniques. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, starting from 4-tert-butyltoluene. We will explore the characteristic spectral signatures at each stage of the synthesis, offering insights into the causality behind experimental choices and providing a framework for the analytical validation of this synthetic sequence.

The Synthetic Pathway: A Logical Progression

The synthesis of this compound from 4-tert-butyltoluene is a multi-step process that introduces two key functional groups onto the aromatic ring: a methoxy group and a carboxylic acid group. A plausible and efficient synthetic route involves the following sequence of reactions:

  • Formylation: Introduction of a formyl group (-CHO) onto the 4-tert-butyltoluene ring.

  • Hydroxylation (Baeyer-Villiger Oxidation): Conversion of the formyl group to a hydroxyl group (-OH).

  • Methylation: Conversion of the hydroxyl group to a methoxy group (-OCH₃).

  • Oxidation: Oxidation of the methyl group to a carboxylic acid group (-COOH).

This guide will focus on the spectroscopic changes observed during the transformation of 4-tert-butyltoluene to an intermediate, 3-methoxy-4-tert-butylbenzaldehyde, and finally to the target molecule, this compound.

G cluster_0 Synthetic Pathway 4-tert-butyltoluene 4-tert-butyltoluene 3-methoxy-4-tert-butylbenzaldehyde 3-methoxy-4-tert-butylbenzaldehyde 4-tert-butyltoluene->3-methoxy-4-tert-butylbenzaldehyde Formylation, Hydroxylation, Methylation This compound This compound 3-methoxy-4-tert-butylbenzaldehyde->this compound Oxidation

Caption: Synthetic route from 4-tert-butyltoluene to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from a simple alkylbenzene to a difunctionalized benzoic acid is vividly captured in the evolution of their spectroscopic data. By comparing the FTIR, ¹H NMR, ¹³C NMR, and Mass Spectra of 4-tert-butyltoluene, 3-methoxy-4-tert-butylbenzaldehyde, and this compound, we can pinpoint the exact molecular changes occurring at each synthetic step.

4-tert-butyltoluene: The Starting Point

4-tert-butyltoluene is a simple aromatic hydrocarbon. Its spectra are characterized by the presence of alkyl and aromatic C-H bonds and a substituted benzene ring.

Spectroscopic Data for 4-tert-butyltoluene
Molecular Formula C₁₁H₁₆
Molecular Weight 148.25 g/mol
FTIR (cm⁻¹) ~2960 (C-H stretch, alkyl), ~3020 (C-H stretch, aromatic), ~1615, 1515 (C=C stretch, aromatic)
¹H NMR (δ, ppm) ~7.1-7.3 (m, 4H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~1.3 (s, 9H, C(CH₃)₃)
¹³C NMR (δ, ppm) ~149, ~134 (Ar-C), ~128, ~125 (Ar-CH), ~34 (quaternary C), ~31 (tert-butyl CH₃), ~21 (Ar-CH₃)
Mass Spec (m/z) 148 (M⁺), 133 (M-15)⁺
3-methoxy-4-tert-butylbenzaldehyde: The Intermediate

The introduction of the methoxy and formyl groups brings about significant changes in the spectroscopic data. The presence of carbonyl and ether functionalities is readily apparent.

Spectroscopic Data for 3-methoxy-4-tert-butylbenzaldehyde
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
FTIR (cm⁻¹) ~2960 (C-H stretch, alkyl), ~2830, 2730 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1260, 1030 (C-O stretch, ether), ~1600, 1500 (C=C stretch, aromatic)
¹H NMR (δ, ppm) ~9.9 (s, 1H, -CHO), ~7.4-7.6 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (δ, ppm) ~192 (C=O), ~160, ~138, ~130 (Ar-C), ~128, ~125, ~110 (Ar-CH), ~56 (-OCH₃), ~35 (quaternary C), ~31 (tert-butyl CH₃)
Mass Spec (m/z) 192 (M⁺), 177 (M-15)⁺, 163 (M-29)⁺
This compound: The Final Product

The final oxidation step transforms the aldehyde into a carboxylic acid, leading to the appearance of a broad O-H stretch in the IR spectrum and a downfield shift of the carboxylic proton in the ¹H NMR spectrum.

Spectroscopic Data for this compound
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
FTIR (cm⁻¹) ~3300-2500 (broad O-H stretch, carboxylic acid), ~2960 (C-H stretch, alkyl), ~1700 (C=O stretch, carboxylic acid), ~1280, 1040 (C-O stretch, ether & acid), ~1605, 1500 (C=C stretch, aromatic)
¹H NMR (δ, ppm) ~12.5 (br s, 1H, -COOH), ~7.5-7.7 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (δ, ppm) ~172 (C=O), ~158, ~139, ~125 (Ar-C), ~129, ~122, ~112 (Ar-CH), ~56 (-OCH₃), ~35 (quaternary C), ~31 (tert-butyl CH₃)
Mass Spec (m/z) 208 (M⁺), 193 (M-15)⁺, 165 (M-43)⁺

Experimental Protocols

Synthesis of 3-methoxy-4-tert-butylbenzaldehyde

A plausible laboratory-scale synthesis involves a multi-step sequence starting from 4-tert-butylphenol, which can be synthesized from 4-tert-butyltoluene via oxidation to the corresponding benzoic acid, followed by a Curtius or Hofmann rearrangement. A more direct, albeit potentially lower-yielding, approach would be the direct formylation of 4-tert-butylanisole. For the purpose of this guide, we will outline a conceptual protocol based on the Reimer-Tiemann reaction followed by methylation.[1][2][3][4]

G cluster_1 Synthesis of 3-methoxy-4-tert-butylbenzaldehyde 4-tert-butylphenol 4-tert-butylphenol 2-hydroxy-5-tert-butylbenzaldehyde 2-hydroxy-5-tert-butylbenzaldehyde 4-tert-butylphenol->2-hydroxy-5-tert-butylbenzaldehyde Reimer-Tiemann Reaction (CHCl3, NaOH) 3-methoxy-4-tert-butylbenzaldehyde 3-methoxy-4-tert-butylbenzaldehyde 2-hydroxy-5-tert-butylbenzaldehyde->3-methoxy-4-tert-butylbenzaldehyde Methylation (e.g., DMS, K2CO3)

Caption: Conceptual workflow for the synthesis of the intermediate.

Step 1: Formylation of 4-tert-butylphenol (Reimer-Tiemann Reaction) [1][2][3][4]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-tert-butylphenol in an excess of aqueous sodium hydroxide.

  • Heat the solution to 60-70 °C.

  • Slowly add chloroform to the reaction mixture with vigorous stirring over a period of 2-3 hours.

  • After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-tert-butylbenzaldehyde.

Step 2: Methylation of 2-hydroxy-5-tert-butylbenzaldehyde

  • Dissolve the crude 2-hydroxy-5-tert-butylbenzaldehyde in a polar aprotic solvent such as acetone or acetonitrile.

  • Add an excess of a weak base, such as potassium carbonate.

  • To this stirred suspension, add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the resulting crude product by column chromatography or distillation to yield 3-methoxy-4-tert-butylbenzaldehyde.

Oxidation of 3-methoxy-4-tert-butylbenzaldehyde to this compound

The oxidation of the aldehyde to a carboxylic acid is a standard transformation that can be achieved using various oxidizing agents.[5][6]

  • Dissolve 3-methoxy-4-tert-butylbenzaldehyde in a suitable solvent, such as acetone or a mixture of tert-butanol and water.

  • Prepare a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Slowly add the oxidizing agent solution to the stirred solution of the aldehyde, maintaining the temperature with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary, and then acidify with hydrochloric acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to yield the crude this compound, which can be further purified by recrystallization.

Spectroscopic Sample Preparation
  • FTIR: Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).[7]

  • NMR: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.[8]

  • Mass Spectrometry: Samples are typically introduced into the mass spectrometer after separation by gas chromatography (GC-MS) or via direct infusion.

Conclusion

The spectroscopic comparison of this compound and its precursors clearly illustrates the progressive functionalization of the aromatic ring. Each reaction step leaves an indelible mark on the molecule's spectral properties, providing a clear and logical path for reaction monitoring and product characterization. The distinct changes in the IR, NMR, and mass spectra serve as reliable guideposts for the synthetic chemist, ensuring the successful transformation from a simple hydrocarbon to a valuable, functionalized benzoic acid derivative.

References

  • Shaanxi Coal and Chemical Industry Group Co., Ltd. (2022). Synthesis of P-Tert-Butyl Benzoic Acid. [Link]
  • Papahagi, L., et al. (Year of Publication). LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE. Revue Roumaine de Chimie.
  • NIST. (n.d.). 4-tert-Butyltoluene. NIST Chemistry WebBook. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • SynArchive. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST Chemistry WebBook. [Link]
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
  • Supporting Information. (n.d.). 4-(tert-butyl)benzoic acid (7).
  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. [Link]
  • Allen. (n.d.).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. [Link]
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2017, April 27).

Sources

A Comparative Guide to Purity Confirmation of 4-tert-butyl-3-methoxybenzoic acid using Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is a foundational pillar of experimental validity and product safety. This guide provides an in-depth technical comparison of elemental analysis for the purity confirmation of 4-tert-butyl-3-methoxybenzoic acid, a key building block in medicinal chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against alternative analytical techniques.

The Criticality of Purity in Research Chemicals

This compound (C₁₂H₁₆O₃, MW: 208.25 g/mol ) is a substituted benzoic acid derivative frequently utilized in the synthesis of complex organic molecules. The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly impact the outcomes of chemical reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate.[1] Therefore, rigorous purity assessment is not merely a quality control step but a critical component of scientific integrity.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and cost-effective technique for determining the elemental composition of a pure organic compound.[2][3] The principle lies in the complete combustion of a small, precisely weighed sample, followed by the quantitative determination of the resulting gaseous products (CO₂, H₂O, and N₂).[4] By comparing the experimentally determined mass percentages of carbon, hydrogen, and (if applicable) nitrogen to the theoretical values calculated from the molecular formula, a direct assessment of purity can be made.

One of the unique strengths of elemental analysis is its ability to detect non-chromophoric and non-volatile impurities, including inorganic salts and residual water, which may be missed by other common analytical techniques like HPLC.[5]

Theoretical Elemental Composition of this compound

A prerequisite for purity confirmation via elemental analysis is the calculation of the theoretical elemental composition from the molecular formula, C₁₂H₁₆O₃.

  • Carbon (C): (12 * 12.011 g/mol ) / 208.25 g/mol * 100% = 69.20%

  • Hydrogen (H): (16 * 1.008 g/mol ) / 208.25 g/mol * 100% = 7.74%

  • Oxygen (O): (3 * 15.999 g/mol ) / 208.25 g/mol * 100% = 23.06%

The following table summarizes the theoretical elemental composition:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13269.20
HydrogenH1.0081616.1287.74
OxygenO15.999347.99723.06
Total 208.257 100.00

Experimental Protocol: Purity Determination by CHN Analysis

This protocol outlines the steps for determining the purity of this compound using a modern elemental analyzer. The trustworthiness of this protocol is ensured by the inclusion of calibration with a certified standard and the establishment of clear acceptance criteria.

Materials and Instrumentation
  • Elemental Analyzer: (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer or similar)

  • Microbalance: (Readable to at least 0.001 mg)

  • Sample: this compound (finely ground and dried under vacuum to a constant weight)

  • Standard: Acetanilide (C₈H₉NO, certified purity) or other suitable certified reference material.

  • Consumables: Tin or silver capsules, quartz wool, combustion and reduction tubes, appropriate catalysts and reagents for the specific instrument.[5][6]

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is in a stable operating condition, with combustion and reduction furnaces at their set temperatures (e.g., 925-1000 °C for combustion and 640 °C for reduction).[5][6]

    • Perform a leak test and purge the system with high-purity helium.

    • Calibrate the instrument using a certified standard, such as acetanilide. This involves analyzing precisely weighed amounts of the standard to establish a calibration factor for C, H, and N.[7]

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule.[7]

    • Securely crimp the capsule to ensure no sample is lost and to facilitate complete combustion.

    • Record the exact weight of the sample.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into the combustion tube, where it is flash-combusted in a pure oxygen environment.[4]

    • The resulting gases (CO₂, H₂O, N₂, and others) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.[8]

  • Data Processing and Interpretation:

    • The instrument's software calculates the mass percentages of C and H based on the detector signals and the sample weight.

    • Compare the experimental percentages with the theoretical values for this compound.

Trustworthiness: Establishing Acceptance Criteria

For a sample to be considered of high purity, the experimentally determined elemental composition should be in close agreement with the theoretical values. A widely accepted criterion in the pharmaceutical industry and academic publications is a maximum deviation of ±0.4% for each element.[2][9]

Hypothetical Experimental Data and Purity Assessment

The following table presents hypothetical experimental results for a batch of synthesized this compound.

ElementTheoretical %Experimental % (Batch A)Deviation (%)Pass/Fail (±0.4%)
Carbon (C)69.2068.95-0.25Pass
Hydrogen (H)7.747.68-0.06Pass

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity determination provides the most comprehensive assessment. The following is a comparison with other common analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

  • Advantages: Excellent for separating and quantifying structurally similar organic impurities. High sensitivity for UV-active compounds.

  • Limitations: May not detect impurities that lack a chromophore. Does not provide information about inorganic impurities or water content. Requires reference standards for accurate quantification of impurities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used to determine purity by integrating the signals of the analyte against a certified internal standard.[11][12]

  • Advantages: Provides structural confirmation of the main component and can be used to identify and quantify impurities without the need for specific impurity reference standards.[13] It is a primary analytical method.

  • Limitations: Lower sensitivity compared to HPLC for trace impurities. Can be complex to interpret if impurity signals overlap with the main compound's signals. May not detect inorganic impurities.[5]

Comparison Summary
FeatureElemental AnalysisHPLCqNMR
Principle Combustion and detection of elemental gasesChromatographic separationNuclear spin resonance
Information Provided Elemental composition, overall purityPurity relative to UV-active impuritiesStructural confirmation, absolute purity
Detection of Inorganic Impurities YesNoNo
Detection of Water YesPossible with specific methodsYes
Sensitivity ModerateHigh (for UV-active compounds)Low to Moderate
Throughput ModerateHighLow
Cost Low to ModerateModerate to HighHigh

Visualizing the Workflow and Comparative Logic

Diagram 1: Experimental Workflow for Elemental Analysis

ElementalAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Confirmation Sample Weigh 1-3 mg of This compound Encapsulate Encapsulate in Tin/Silver Capsules Sample->Encapsulate Standard Weigh Certified Standard (e.g., Acetanilide) Standard->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Flash Combustion (>900°C in O₂) Autosampler->Combustion Reduction Gas Reduction Combustion->Reduction Separation GC Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate Experimental %C and %H Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Confirm Purity (Deviation ≤ ±0.4%) Comparison->Purity PurityAnalysisComparison cluster_advantages Key Advantages cluster_limitations Key Limitations EA Elemental Analysis EA_Adv Detects inorganic impurities & water. Cost-effective. EA->EA_Adv Strengths EA_Lim Does not identify specific impurities. Lower sensitivity. EA->EA_Lim Weaknesses HPLC HPLC HPLC_Adv High sensitivity for organic impurities. High throughput. HPLC->HPLC_Adv Strengths HPLC_Lim Blind to non-chromophoric & inorganic impurities. HPLC->HPLC_Lim Weaknesses qNMR qNMR qNMR_Adv Provides structural confirmation. Primary analytical method. No impurity standards needed. qNMR->qNMR_Adv Strengths qNMR_Lim Lower sensitivity. Signal overlap can be an issue. Lower throughput. qNMR->qNMR_Lim Weaknesses

Caption: Logical comparison of Elemental Analysis, HPLC, and qNMR for purity analysis.

Conclusion: An Integrated Approach to Purity Confirmation

Elemental analysis serves as a fundamental and indispensable tool for the purity assessment of organic compounds like this compound. Its ability to provide a direct measure of elemental composition and detect a broad range of potential impurities makes it a highly reliable method. [2]For comprehensive quality assurance in a research and drug development setting, an orthogonal approach that combines the strengths of elemental analysis with high-resolution separation techniques like HPLC and the structural confirmation capabilities of NMR is recommended. This integrated strategy ensures the highest level of confidence in the purity of critical chemical entities, thereby upholding the principles of scientific rigor and reproducibility.

References

  • Scribd. (n.d.). CHNS Analyzer SOP for Lab Staff.
  • ASU Core Research Facilities. (2023, October 2). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis.
  • Kowol, C. R., Theiner, J., & Keppler, B. K. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 743–750. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (1986). Purity determination and evaluation of new drug substances. 4(6), 725-732. [Link]
  • Chitnis, S. S., & Melen, R. L. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science, 8(12), 1625-1628. [Link]
  • Infinita Lab. (n.d.). Elemental or CHN Analysis.
  • US Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
  • Chemical Industry Digest. (2020, October 14). Elemental Impurity Analysis in Pharmaceutical Products.
  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals.
  • International Union of Pure and Applied Chemistry (IUPAC). (2023). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators.
  • Kowol, C. R., Theiner, J., & Keppler, B. K. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 234-239. [Link]
  • ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule?
  • U.S. Geological Survey. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Medicinal Chemistry Letters, 5(7), 741–745. [Link]
  • World Agroforestry. (2014, July 31). STANDARD OPERATING PROCEDURES.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.

Sources

A Comparative Guide to the Synthetic Routes of 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-3-methoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with unique properties. The strategic placement of the bulky tert-butyl group and the electron-donating methoxy group on the benzene ring imparts specific physicochemical characteristics to the molecule and its downstream products. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, primarily centered around the sequential introduction of the three substituents—a carboxylic acid, a tert-butyl group, and a methoxy group—onto the benzene ring. The order and method of these introductions define the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide will focus on two plausible and illustrative synthetic pathways:

  • Route 1: Friedel-Crafts Alkylation of m-Anisic Acid. This approach introduces the tert-butyl group onto a pre-existing methoxybenzoic acid scaffold.

  • Route 2: Grignard Carboxylation of a Substituted Bromobenzene. This strategy builds the benzoic acid functionality from a custom-synthesized aryl bromide precursor.

A third potential, but likely less direct route, involving the oxidation of a toluene derivative is also briefly discussed for comprehensiveness.

Route 1: Friedel-Crafts Alkylation of m-Anisic Acid

This synthetic pathway commences with the commercially available 3-methoxybenzoic acid (m-anisic acid) and introduces the tert-butyl group via an electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. The methoxy and carboxylic acid groups on the starting material are ortho-, para-, and meta-directing, respectively. The powerful ortho-, para-directing influence of the methoxy group, coupled with the steric hindrance at the position between the two existing substituents, favors the introduction of the bulky tert-butyl group at the position para to the methoxy group. tert-Butyl alcohol in the presence of a strong acid like sulfuric acid serves as a convenient source of the tert-butyl carbocation electrophile.

Experimental Workflow

A 3-Methoxybenzoic Acid D Reaction Mixture (Friedel-Crafts Alkylation) A->D B tert-Butyl Alcohol (tert-Butanol) B->D C Sulfuric Acid (H₂SO₄) C->D E Quenching (Ice-water) D->E F Purification (Recrystallization) E->F G This compound F->G

Caption: Workflow for the Friedel-Crafts Alkylation of m-Anisic Acid.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzoic acid in a suitable solvent such as dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid to the stirred solution.

  • Alkylation: While maintaining the low temperature, add tert-butyl alcohol dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Data Summary
ParameterValue
Starting Material 3-Methoxybenzoic Acid
Key Reagents tert-Butyl Alcohol, Sulfuric Acid
Typical Yield Moderate to Good
Key Advantages Commercially available starting material, relatively straightforward procedure.
Potential Challenges Potential for side reactions such as polysubstitution, requires careful temperature control.

Route 2: Grignard Carboxylation of 4-Bromo-1-tert-butyl-2-methoxybenzene

This route involves the initial synthesis of a specific aryl bromide, which is then converted to the target benzoic acid using a Grignard reaction.

Causality Behind Experimental Choices

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of carboxylic acids from aryl halides. The key to this route is the successful preparation of the Grignard reagent from 4-bromo-1-tert-butyl-2-methoxybenzene. This precursor can be synthesized from 4-tert-butylanisole via electrophilic bromination. The Grignard reagent, a strong nucleophile, then attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Experimental Workflow

A 4-tert-Butylanisole C 4-Bromo-1-tert-butyl-2-methoxybenzene A->C B Bromine (Br₂) B->C E Grignard Reagent C->E D Magnesium (Mg) D->E G Carboxylate Salt E->G F Carbon Dioxide (CO₂) (Dry Ice) F->G I This compound G->I H Acidic Workup (H₃O⁺) H->I

Caption: Workflow for the Grignard Carboxylation Route.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-1-tert-butyl-2-methoxybenzene

  • Bromination: Dissolve 4-tert-butylanisole in a suitable solvent like acetic acid. Slowly add a solution of bromine in acetic acid to the reaction mixture in the dark.

  • Workup: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aryl bromide. Purify further by distillation or chromatography if necessary.

Part B: Grignard Reaction and Carboxylation

  • Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the synthesized 4-bromo-1-tert-butyl-2-methoxybenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.

  • Carboxylation: In a separate flask, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring.

  • Hydrolysis: After the addition is complete and the excess dry ice has sublimed, slowly add a dilute acid (e.g., hydrochloric acid) to the reaction mixture to protonate the carboxylate salt.

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Recrystallize from a suitable solvent to yield pure this compound.

Data Summary
ParameterValue
Starting Material 4-tert-Butylanisole
Key Reagents Bromine, Magnesium, Dry Ice
Typical Yield Good to Excellent
Key Advantages High-yielding, versatile for creating other derivatives from the Grignard reagent.
Potential Challenges Requires anhydrous conditions for the Grignard reaction, handling of bromine requires care.

Alternative Strategy: Oxidation of 4-tert-butyl-3-methoxytoluene

A third potential route involves the oxidation of the methyl group of 4-tert-butyl-3-methoxytoluene to a carboxylic acid.

Conceptual Workflow

A 4-tert-butyl-3-methoxytoluene C Reaction Mixture (Oxidation) A->C B Oxidizing Agent (e.g., KMnO₄, CrO₃) B->C D Workup and Purification C->D E This compound D->E

Caption: Conceptual Workflow for the Oxidation of a Toluene Derivative.

Discussion

This route is contingent on the availability of the starting material, 4-tert-butyl-3-methoxytoluene. If this precursor is readily accessible, its oxidation to the corresponding benzoic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (CrO₃). The tert-butyl group is generally stable to these oxidation conditions. However, the synthesis of the starting toluene derivative itself may require a multi-step process, potentially making this route less direct than the previously described methods.

Comparison of Synthetic Routes

FeatureRoute 1: Friedel-Crafts AlkylationRoute 2: Grignard Carboxylation
Starting Material Availability Readily available (3-methoxybenzoic acid)Requires synthesis of the aryl bromide
Number of Steps Fewer stepsMore steps
Reaction Conditions Strong acid, moderate temperaturesAnhydrous, inert atmosphere for Grignard step
Scalability Generally scalableScalable with appropriate equipment for handling Grignard reagents
Key Challenges Control of regioselectivity, potential for side reactionsStrict moisture exclusion for Grignard reaction
Overall Efficiency Potentially lower overall yield due to side reactionsCan be very high-yielding with careful execution

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory.

  • Route 1 (Friedel-Crafts Alkylation) is a more direct approach when starting from commercially available materials and may be suitable for smaller-scale preparations where a slightly lower yield is acceptable.

  • Route 2 (Grignard Carboxylation) , while involving more steps for the preparation of the aryl bromide precursor, offers a potentially higher-yielding and cleaner reaction for the final carboxylation step. This route is often preferred for larger-scale syntheses and when high purity is critical.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate and efficient method for their specific needs.

References

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.). University of Sydney.

A Comparative Study of 4-tert-butyl-3-methoxybenzoic Acid and Its Positional Isomers: Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular architecture plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent. The substitution pattern on an aromatic scaffold, such as benzoic acid, can dramatically alter its physicochemical and biological properties. This guide provides an in-depth comparative analysis of 4-tert-butyl-3-methoxybenzoic acid and its key positional isomers. By examining their distinct properties, we aim to furnish researchers with the foundational knowledge to make informed decisions in the design and development of novel therapeutics based on this versatile chemical scaffold.

The core structure under consideration is a benzoic acid backbone adorned with a bulky, lipophilic tert-butyl group and a hydrogen-bond-accepting methoxy group. The relative positioning of these substituents gives rise to a set of isomers, each with a unique electronic and steric profile. Understanding these nuances is critical for optimizing interactions with biological targets and improving drug-like properties.

Isomers Under Investigation

For the purpose of this comparative study, we will focus on the following positional isomers:

  • This compound

  • 3-tert-butyl-4-methoxybenzoic acid

  • 2-tert-butyl-4-methoxybenzoic acid

  • 4-tert-butyl-2-methoxybenzoic acid

Comparative Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and melting point, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of these key parameters for the selected isomers. Due to the limited availability of experimental data for all isomers, a combination of reported experimental values and computationally predicted data is provided. Predicted values are denoted with an asterisk (*).

PropertyThis compound3-tert-butyl-4-methoxybenzoic acid2-tert-butyl-4-methoxybenzoic acid4-tert-butyl-2-methoxybenzoic acid
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₂H₁₆O₃
Molecular Weight ( g/mol ) 208.25[1]208.25208.25208.25[2]
Melting Point (°C) 150-151[3]Predicted: 160-170Predicted: 145-155No Data
pKa Predicted: 4.28 ± 0.10[3]Predicted: 4.35Predicted: 3.90Predicted: 3.85
logP Predicted: 3.5Predicted: 3.6Predicted: 3.4*3.3 (Computed by XLogP3)[2]

*Predicted values were obtained using commercially available cheminformatics software and are intended for comparative purposes.

Experimental and Computational Methodologies

To ensure scientific integrity, it is crucial to understand the methodologies employed to determine these properties.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. A lower pKa value indicates a stronger acid. For carboxylic acids, the pKa is influenced by the electronic effects of the substituents on the aromatic ring.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the benzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Sources

A Senior Application Scientist's Guide to Evaluating the Antioxidant Potential of 4-tert-butyl-3-methoxybenzoic acid Against Industry Standards BHT and BHA

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antioxidants

In the realms of pharmaceutical sciences, food preservation, and cosmetics, the battle against oxidative degradation is perpetual. Oxidative stress, mediated by reactive oxygen species (ROS), is a primary driver of product instability, reduced shelf-life, and in biological systems, a contributor to a myriad of pathological conditions. For decades, synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been the workhorses of the industry, prized for their efficacy and cost-effectiveness.[1][2] However, with an increasing focus on the long-term safety and potential biological consequences of synthetic additives, the quest for novel, potent, and safe antioxidants is more pressing than ever.[2]

This guide introduces 4-tert-butyl-3-methoxybenzoic acid, a phenolic compound with structural motifs that suggest potential antioxidant activity, and provides a comprehensive framework for its evaluation against the established standards, BHT and BHA. We will delve into the mechanistic underpinnings of established antioxidants, present detailed protocols for robust comparative analysis, and offer insights into the interpretation of experimental data. This document is intended to be a practical and scientifically rigorous resource for researchers, scientists, and professionals in drug development and material science.

Mechanistic Insights: The Action of BHT and BHA

The antioxidant prowess of BHT and BHA is rooted in their chemical structure, specifically the presence of a phenolic hydroxyl group.[3][[“]] These molecules act as free radical scavengers, effectively terminating the chain reactions of oxidation.[5][6] The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[1][[“]] The resulting phenoxy radical is stabilized through resonance and steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[3][6]

Beyond direct radical scavenging, BHA has also been shown to exert an indirect antioxidant effect by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] This pathway upregulates the expression of a suite of cytoprotective genes, enhancing the cell's intrinsic defense against oxidative stress.[3]

Proposed Experimental Framework for Evaluating this compound

A thorough evaluation of a novel antioxidant's potential necessitates a multi-assay approach. The following in vitro methods are proposed to quantify the free radical scavenging and reducing capabilities of this compound in comparison to BHT and BHA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and sensitive method to screen the radical scavenging activity of antioxidants.[8][9] The principle lies in the reduction of the stable DPPH radical, which is deep purple, to a pale yellow hydrazine by an antioxidant.[10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, BHT, and BHA in methanol. Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis:

    • Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[11]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix DPPH and Test Solutions in 96-well plate DPPH_sol->Mix Test_sol Test Compound/Standard Solutions Test_sol->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[8][12]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard solution at various concentrations to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[12]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM ferric chloride in deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard solution to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known antioxidant like Trolox.

    • Express the results as Trolox equivalents (TE).

Lipid Peroxidation Inhibition Assay

To assess the protective effect of this compound in a more biologically relevant context, a lipid peroxidation assay is crucial. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.[14][15]

Experimental Protocol: TBARS Assay
  • Induction of Lipid Peroxidation:

    • Prepare a lipid-rich substrate, such as a tissue homogenate or an egg yolk suspension.[16]

    • Induce lipid peroxidation using an initiator like ferrous sulfate (FeSO₄).[16]

  • Assay Procedure:

    • Incubate the lipid substrate with and without the test compounds (this compound, BHT, BHA) and the pro-oxidant.

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent and heat at 95°C for 25-60 minutes.[17][18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the pink chromogen at 532 nm.[14]

    • Calculate the percentage of inhibition of lipid peroxidation.

TBARS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lipid_sub Lipid Substrate (e.g., tissue homogenate) Incubate1 Incubate Lipid Substrate, Pro-oxidant, and Test Compounds Lipid_sub->Incubate1 Inducer Pro-oxidant (e.g., FeSO4) Inducer->Incubate1 Test_comp Test Compounds/ Standards Test_comp->Incubate1 Add_TCA Add TCA to Stop Reaction Incubate1->Add_TCA Add_TBA Add TBA Reagent and Heat (95°C) Add_TCA->Add_TBA Measure_abs Measure Absorbance at 532 nm Add_TBA->Measure_abs Calculate_inhib Calculate % Inhibition of Lipid Peroxidation Measure_abs->Calculate_inhib

Experimental workflow for the TBARS lipid peroxidation assay.

Comparative Data Analysis

The following table presents a compilation of existing data for BHT and BHA from various studies, which will serve as a benchmark for the experimental evaluation of this compound. The IC50 values represent the concentration of the antioxidant required to achieve 50% of the maximum effect. A lower IC50 value signifies higher antioxidant potency.

Antioxidant AssayThis compoundBHT (Butylated Hydroxytoluene)BHA (Butylated Hydroxyanisole)
DPPH IC50 (mg/mL) To be determined0.011[11]0.0052[11]
ABTS IC50 (µg/mL) To be determined~33+ (weak activity)[19]Data varies
FRAP (µmol Fe²⁺/g) To be determined9928[11]12341[11]
Lipid Peroxidation Inhibition IC50 (µM/mL) To be determinedData variesData varies

Note: The presented values for BHT and BHA are from specific studies and may vary depending on the experimental conditions. Direct comparison requires running all compounds under the same experimental setup.

Conclusion and Future Directions

While BHT and BHA have a long history of use as effective antioxidants, the exploration of new chemical entities like this compound is essential for advancing the field. The structural characteristics of this compound, particularly the phenolic hydroxyl group and the electron-donating methoxy group, suggest a strong potential for antioxidant activity.

The experimental framework outlined in this guide provides a robust and comprehensive approach to systematically evaluate the antioxidant potential of this compound. By employing a battery of in vitro assays and comparing the results against the well-established standards BHT and BHA, researchers can generate the critical data needed to ascertain its efficacy. Should the in vitro data prove promising, further investigations into its mechanism of action, safety profile, and performance in specific applications would be warranted. This rigorous, data-driven approach is fundamental to the development of the next generation of antioxidant technologies.

References

  • Benchchem. Butylated Hydroxyanisole (BHA): A Technical Guide to its Antioxidant Mechanism of Action. URL
  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. URL
  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. URL
  • The Science Behind BHA: A Deep Dive into its Antioxidant Properties. URL
  • Wikipedia.
  • Knowde. BHA & BHT in Food & Nutrition. URL
  • PubMed Central. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. URL
  • International Journal of Ayurvedic Medicine. Synergistic Effect of BuylatedHydroxyanisole (BHA)
  • MDPI. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. URL
  • PubMed.
  • PubMed.
  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. URL
  • National Institutes of Health. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. URL
  • Wiley Online Library.
  • Lipid Peroxid
  • Semantic Scholar.
  • ResearchGate. In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... URL
  • Oxford Biomedical Research.
  • Indian Journal of Pharmaceutical Sciences.
  • Srce. COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. URL
  • MDPI. DPPH Radical Scavenging Assay. URL
  • PubMed Central. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. URL
  • ResearchGate. Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test. URL
  • MDPI.
  • College of Pharmacy. Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • Benchchem. A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Antioxidants. URL
  • CymitQuimica. 4-(tert-Butyl)-3-methoxybenzoic acid. URL
  • Chongqing Chemdad Co., Ltd. This compound. URL
  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Benchchem.
  • PubMed Central.
  • Benchchem. 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays. URL
  • MDPI. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. URL

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-tert-butyl-3-methoxybenzoic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-tert-butyl-3-methoxybenzoic acid derivatives, a scaffold of emerging significance in the development of novel anticancer agents. Drawing from recent studies, this document synthesizes experimental data to elucidate the causal relationships behind experimental choices and to provide a trustworthy, authoritative resource for the rational design of next-generation therapeutics.

The this compound Scaffold: A Privileged Starting Point

The this compound core has attracted attention in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. Recent research has highlighted its potential as a scaffold for the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2] Overexpression of EGFR can lead to uncontrolled cell growth and proliferation, making it a validated target for cancer therapy.[2] The studies discussed herein focus on the development of allosteric inhibitors, which can offer advantages over traditional ATP-competitive inhibitors, such as overcoming resistance mutations.[2]

Deconstructing the Scaffold: A Systematic SAR Analysis

The biological activity of this compound derivatives can be systematically modulated by modifying three key regions of the molecule: the carboxylic acid group, the aromatic ring substituents, and the nature of the linkage to other chemical moieties.

The Critical Role of the Carboxylic Acid Bioisostere

The carboxylic acid group of the parent molecule is a key interaction point and a common site for modification to explore different chemical spaces and improve pharmacokinetic properties. A significant strategy has been the conversion of the carboxylic acid to various heterocyclic moieties, such as carbothioamides, triazoles, and oxadiazoles.[2]

A study by Malik and Mahmoud aimed to synthesize and evaluate a series of 20 compounds derived from 4-(tert-butyl)-3-methoxybenzoic acid as potential EGFR allosteric site inhibitors.[1] Their work, along with a more detailed follow-up study, provides a clear illustration of the SAR in this region.[2] The conversion of the benzoic acid to a carbothioamide moiety, in particular, was found to be a fruitful strategy.

Table 1: Comparative Cytotoxic Activity of Carbothioamide Derivatives against A549 Lung Cancer Cells

CompoundR Group on CarbothioamideIC50 (µM) against A549
3d 4-chlorophenyl0.048
3e 4-bromophenyl0.088
3a Phenyl>100
3b 4-methylphenyl>100
3c 4-methoxyphenyl>100

Data synthesized from in vitro cytotoxicity assays.[2]

The data clearly indicates that the introduction of a halogen atom at the para-position of the phenyl ring attached to the carbothioamide significantly enhances cytotoxic activity against the A549 lung adenocarcinoma cell line.[2] Specifically, the 4-chloro derivative (3d ) exhibited the most potent activity, with an IC50 value of 0.048 µM.[2] This suggests that the electronic properties and size of the substituent at this position are critical for potent inhibition. The unsubstituted phenyl, and those with electron-donating groups (methyl and methoxy), were inactive.[2]

The Influence of Aromatic Ring Substituents

The substitution pattern on the core benzoic acid ring, specifically the 4-tert-butyl and 3-methoxy groups, plays a crucial role in orienting the molecule within the target's binding pocket and contributing to its overall potency. While the studies cited primarily focus on modifications of the carboxylic acid, the consistent presence of these groups across the active compounds underscores their importance. The bulky tert-butyl group is hypothesized to provide a crucial hydrophobic interaction, while the methoxy group can influence the electronic properties of the ring and participate in hydrogen bonding.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel derivatives hinges on robust and reproducible experimental methods. The following protocols are based on those described in the referenced literature for the synthesis and biological evaluation of this compound derivatives.[1][2]

General Synthetic Pathway

The synthesis of the target carbothioamide derivatives generally proceeds through a multi-step sequence starting from this compound.

G A This compound B Acid Chloride Formation (SOCl2, reflux) A->B C 4-tert-butyl-3-methoxybenzoyl chloride B->C D Amidation (NH4OH) C->D E 4-tert-butyl-3-methoxybenzamide D->E F Thionation (Lawesson's reagent, Toluene, reflux) E->F G 4-tert-butyl-3-methoxybenzothioamide F->G H Alkylation (Substituted 2-bromo-1-phenylethan-1-one, Ethanol, reflux) G->H I Target Carbothioamide Derivatives H->I

Caption: General synthetic workflow for carbothioamide derivatives.

Step-by-Step Protocol:

  • Acid Chloride Formation: this compound is refluxed with thionyl chloride to yield the corresponding acid chloride.

  • Amidation: The acid chloride is then treated with ammonium hydroxide to form the primary amide.

  • Thionation: The amide is converted to the thioamide using Lawesson's reagent in refluxing toluene.

  • Alkylation: The final step involves the reaction of the thioamide with a substituted 2-bromo-1-phenylethan-1-one in refluxing ethanol to yield the target carbothioamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Methodology:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.[2]

  • The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period (typically 48-72 hours).

  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • The supernatant is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Molecular Modeling and Mechanistic Insights

To rationalize the observed SAR, molecular docking studies are often employed. These computational methods predict the binding mode of the inhibitors within the target protein. For the this compound derivatives, docking studies against the allosteric site of the EGFR tyrosine kinase have provided valuable insights.[1][2] The results from these studies suggest that the most active compounds, such as 3d , form key interactions with amino acid residues in the allosteric pocket, thereby stabilizing the inactive conformation of the enzyme.[2]

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have revealed a promising scaffold for the development of novel anticancer agents. The key takeaways from this comparative guide are:

  • Modification of the carboxylic acid group to a carbothioamide is a viable strategy for enhancing potency.

  • Substitution on the phenyl ring of the carbothioamide moiety is critical, with halogen substituents at the para-position showing the most significant improvement in activity.

  • The 4-tert-butyl and 3-methoxy groups on the core benzoic acid ring are likely important for maintaining the overall binding affinity.

Future work in this area should focus on further optimization of the carbothioamide series, including the exploration of a wider range of substituents and the investigation of their pharmacokinetic and in vivo efficacy. Additionally, the synthesis and evaluation of derivatives with modifications to the tert-butyl and methoxy groups could provide a more complete understanding of the SAR of this promising class of compounds.

References

  • Mahmoud, A. A. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research, 3(173), 2. [Link]
  • Podgorski, I., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & medicinal chemistry, 23(15), 4264-4276. [Link]
  • Malik, I. M., et al. (2024). In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. RSC medicinal chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Isomeric Purity of 4-tert-butyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the absolute purity of a compound is not merely a quality benchmark; it is a fundamental requirement for safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for confirming the absence of isomeric impurities in synthesized 4-tert-butyl-3-methoxybenzoic acid. We will explore the causality behind experimental choices and present a self-validating workflow designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical results.

The Challenge: Foreseeing Potential Isomeric Impurities

The common synthesis of this compound often involves Friedel-Crafts alkylation or acylation of a suitably substituted benzene ring.[1][2][3] Such electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present on the ring. For a methoxy-substituted benzene derivative, the methoxy group is an ortho-, para-director. The tert-butyl group is also an ortho-, para-director. Depending on the specific synthetic route, this can lead to the formation of several positional isomers.

The primary target molecule is This compound . However, based on the principles of electrophilic aromatic substitution, the following are potential isomeric impurities of concern:

  • 3-tert-butyl-4-methoxybenzoic acid: A common isomer where the positions of the tert-butyl and methoxy groups are swapped.

  • 4-tert-butyl-2-methoxybenzoic acid: Another possible positional isomer.

  • 2-tert-butyl-5-methoxybenzoic acid: A less likely, but still possible, isomeric impurity.

These isomers often possess very similar physical and chemical properties, making their separation and identification a significant analytical challenge.[4] The presence of even trace amounts of an unintended isomer can have profound effects on the biological activity and toxicity profile of the final compound.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is paramount. No single method is universally superior; instead, a multi-pronged approach, leveraging the orthogonal strengths of different techniques, provides the most robust validation of isomeric purity.

Analytical Technique Principle of Separation/Detection Strengths for Isomer Analysis Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning between a stationary and mobile phase.Excellent resolving power for positional isomers, high throughput, and quantitative accuracy.[5][6][7][8]Co-elution is possible if conditions are not optimized. UV detection may not distinguish between isomers with identical chromophores.Routine quality control, purity assessment, and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.High sensitivity and structural confirmation through fragmentation patterns.[9][10][11][12]Requires derivatization (e.g., silylation) to make the benzoic acid volatile, adding a step to sample preparation.[12][13]Trace-level impurity identification and structural confirmation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Differentiation of atomic nuclei based on their local magnetic environments.Unambiguous structural elucidation. Distinguishes isomers based on unique chemical shifts and spin-spin coupling patterns of aromatic protons.[14][15][16]Lower sensitivity compared to chromatographic methods. May not detect impurities below a certain threshold (~0.5-1%).Definitive structural confirmation of the bulk material and identification of major impurities.

A Self-Validating Workflow for Isomeric Purity Confirmation

To ensure the highest level of confidence, a sequential and orthogonal analytical workflow is recommended. This approach uses a primary chromatographic method for separation and quantification, followed by a spectroscopic method for definitive structural confirmation.

G cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Structural Confirmation A Synthesized 4-tert-butyl- 3-methoxybenzoic Acid Sample B High-Resolution HPLC-UV Analysis A->B C Single Peak Detected? B->C D Quantify Peak Purity (>99.5%) C->D Yes E Impurity Detected. Proceed to Characterization. C->E No G ¹H NMR Spectroscopy Analysis D->G F Fraction Collection (if necessary) E->F F->G H Compare Spectrum to Reference Standard G->H I Spectrum Matches? No Unexpected Signals? H->I J Isomeric Purity Confirmed I->J Yes K Structural Discrepancy. Further Investigation (e.g., 2D NMR, MS). I->K No

Sources

A Comparative Guide to 4-tert-butyl-3-methoxybenzoic Acid Derivatives as Novel Allosteric EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Targeting Drug-Resistant NSCLC

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, presents a formidable challenge to the long-term efficacy of ATP-competitive inhibitors. This has spurred the exploration of alternative therapeutic strategies, with allosteric inhibitors emerging as a promising avenue.

This guide provides a comprehensive technical overview of the potential of 4-tert-butyl-3-methoxybenzoic acid as a foundational scaffold for the design of novel allosteric EGFR inhibitors. While specific preclinical data for derivatives of this particular benzoic acid are emerging from academic research, this document will benchmark their potential performance against established allosteric inhibitors with well-documented experimental data. We will delve into the mechanistic rationale, comparative efficacy, and the detailed experimental protocols necessary for their evaluation.

The Rationale for Allosteric Inhibition of EGFR

Allosteric inhibitors offer a distinct advantage over their orthosteric (ATP-competitive) counterparts by binding to a site on the kinase domain topographically distinct from the highly conserved ATP-binding pocket. This mode of action can lead to several benefits:

  • Overcoming Resistance: Allosteric inhibitors are often unaffected by mutations in the ATP-binding site that confer resistance to traditional TKIs.

  • Enhanced Selectivity: The unique topography of allosteric pockets can allow for the development of inhibitors with high selectivity for mutant forms of EGFR over the wild-type receptor, potentially leading to a wider therapeutic window and reduced off-target effects.

  • Novel Mechanisms of Action: Allosteric modulation can stabilize an inactive conformation of the kinase, preventing its activation and downstream signaling.

Recent research has highlighted the potential of this compound derivatives as new anti-cancer compounds that act as allosteric site inhibitors of EGFR. A study focused on the design and synthesis of twenty such derivatives showed that some compounds exhibit high potency and selectivity against several human cancer cell lines.[1]

Comparative Performance Analysis of Allosteric EGFR Inhibitors

To contextualize the potential of this compound derivatives, we will compare the performance of several well-characterized allosteric EGFR inhibitors against clinically relevant mutant cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

CompoundTarget EGFR MutantIC50 (nM)Reference(s)
EAI045 L858R/T790M3[2][3]
L858R19[1]
T790M190[1]
Wild-Type1900[1]
JBJ-04-125-02 L858R/T790M0.26[4][5][6]
JBJ-09-063 L858R0.147[7][8][9]
L858R/T790M0.063[7][8]
L858R/T790M/C797S0.083[7][8][10]
MK1 C797S Mutant Cells350[11]

Analysis of Comparative Data:

The data clearly demonstrates the high potency of allosteric inhibitors against EGFR mutants that are resistant to earlier generations of TKIs. JBJ-09-063, in particular, shows exceptional sub-nanomolar efficacy against the L858R activating mutation, the T790M resistance mutation, and the challenging triple-mutant L858R/T790M/C797S.[7][8][9][10] EAI045 also displays potent inhibition of the L858R/T790M mutant with excellent selectivity over wild-type EGFR.[2][3] While the specific IC50 values for this compound derivatives are not yet widely published, the initial findings of high potency and selectivity suggest they could perform within a comparable range to these established allosteric inhibitors.

Mechanism of Action: The EGFR Signaling Pathway and Allosteric Inhibition

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[12][13] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to changes in gene expression and cellular responses.[13]

Allosteric inhibitors, by binding to a pocket adjacent to the ATP-binding site, can lock the EGFR kinase in an inactive conformation, preventing this downstream signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Allosteric_Site Allosteric Site ATP_Site ATP Binding Site Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Allosteric_Site->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Allosteric_Inhibitor 4-tert-butyl-3-methoxybenzoic acid derivative Allosteric_Inhibitor->Allosteric_Site Binds to Inhibition Inhibition

Caption: Allosteric inhibition of the EGFR signaling pathway.

Experimental Protocols for Performance Evaluation

The following are detailed, step-by-step methodologies for key in vitro assays used to benchmark the performance of potential anticancer agents like this compound derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[15]

Materials:

  • Adherent cancer cell lines (e.g., NCI-H1975 for L858R/T790M EGFR mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a "no cell" blank control (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (fresh medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm (or between 550 and 600 nm) using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for EGFR Inhibition

The HTRF assay is a highly sensitive method for measuring kinase activity and inhibition in a high-throughput format.[16] It utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).

Materials:

  • Recombinant human EGFR enzyme (wild-type and mutant forms)

  • Biotinylated tyrosine kinase substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)

  • 384-well low-volume plates

  • HTRF-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound derivative in the assay buffer.

    • Prepare a solution of the EGFR enzyme in the assay buffer.

    • Prepare a solution of the biotinylated substrate and ATP in the assay buffer.

  • Kinase Reaction:

    • Add the compound dilutions to the wells of the 384-well plate.

    • Add the EGFR enzyme solution to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction and initiate detection by adding a solution containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer (often containing EDTA).

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Signal Measurement:

    • Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible microplate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor signal to the donor signal and normalize it to the controls (no enzyme and no inhibitor).

    • Plot the percentage of inhibition against the compound concentration (logarithmic scale) to determine the IC50 value.

Conclusion and Future Directions

The emergence of resistance to current EGFR TKIs necessitates the development of novel therapeutic strategies. Allosteric inhibitors represent a highly promising approach to overcoming this challenge. While comprehensive preclinical data for this compound derivatives are still emerging, the foundational research indicates their significant potential as a scaffold for potent and selective allosteric EGFR inhibitors.

The comparative data for established allosteric inhibitors like EAI045 and JBJ-09-063 set a high benchmark for efficacy, particularly against the C797S mutation. Future research should focus on the synthesis and rigorous evaluation of a library of this compound derivatives using the detailed protocols outlined in this guide. This will enable a direct comparison of their performance and the identification of lead candidates for further preclinical and clinical development. The ultimate goal is to translate the promise of this chemical scaffold into a tangible therapeutic option for patients with drug-resistant NSCLC.

References

  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. (2024). College of Pharmacy, University of Baghdad.
  • Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. (2016). Nature, 534(7605), 129-32.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • JBJ-04-125-02 | EGFR Allosteric Inhibitor | CAS 2140807-05-0. DC Chemicals.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50823.
  • Guidelines for HTRF technology in EGFR kinase assay. (2020). Journal of Cellular and Molecular Medicine, 24(16), 8966-8975.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2016). Methods in Molecular Biology, 1386, 1-13.
  • Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. (2009). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).
  • (Rac)-JBJ-04-125-02 | EGFR inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience.
  • Single and dual targeting of mutant EGFR with an allosteric inhibitor. (2019). Cancer Discovery, 9(7), 926-943.
  • HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. (2009). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).
  • JBJ-04-125-02 is effective in vitro and in vivo in EGFRC797S-containing... ResearchGate.
  • EAI-045 - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. (2023). Frontiers in Pharmacology, 14, 1289191.
  • IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. ResearchGate.
  • Allosterically targeting EGFR drug-resistance gatekeeper mutations. (2017). Journal of Thoracic Disease, 9(12), 4877-4880.
  • Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions. (2020). Journal of Biological Chemistry, 295(1), 12-23.
  • NSCLC cell lines used in the study, IC 50 values for JS-K, and some of... ResearchGate.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology, 2, 2006.0031.
  • Design of Allosteric Inhibitors for Mutant EGFR by Combined use of Machine Learning and Molecular Dynamics Simulations. (2023). bioRxiv.
  • Emerging Allosteric Mechanism of EGFR Activation in Physiological and Pathological Contexts. (2021). Biophysical Journal, 120(11), 2125-2133.
  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
  • cell lines ic50: Topics by Science.gov. Science.gov.
  • Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. (2023). Frontiers in Pharmacology, 14, 1289191.
  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate.
  • Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC. (2022). Nature Cancer, 3(4), 402-417.

Sources

A Comparative Guide to the Interaction of 4-tert-butyl-3-methoxybenzoic Acid with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the binding interaction of 4-tert-butyl-3-methoxybenzoic acid with human serum albumin (HSA), a critical consideration in drug development and pharmacokinetics. The content herein is designed for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical experimental protocols.

Introduction: The Critical Role of HSA in Drug Disposition

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs.[1][2][3] The binding of a drug to HSA can significantly influence its pharmacokinetic profile, affecting its distribution, metabolism, and excretion.[4] A strong interaction can lead to a longer half-life and a lower free drug concentration, while weak binding may result in rapid clearance. Therefore, understanding the binding characteristics of a potential drug candidate like this compound to HSA is paramount in preclinical drug development.

This guide will compare the anticipated binding of this compound to HSA with that of structurally similar compounds, providing a framework for predicting its behavior and outlining the experimental methodologies to validate these predictions.

Physicochemical Properties of Ligands

A molecule's structure and physicochemical properties are key determinants of its binding affinity and mechanism. Here, we compare this compound with two structurally related phenolic compounds: 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Features
This compound this compoundC12H16O3208.25Presence of a bulky, hydrophobic tert-butyl group.
4-hydroxybenzoic acid 4-hydroxybenzoic acidC7H6O3138.12A simple phenolic acid structure.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Vanillic acidC8H8O4168.15Contains a methoxy group, increasing steric hindrance slightly compared to 4-hydroxybenzoic acid.

The introduction of the tert-butyl group in this compound is expected to significantly increase its hydrophobicity and steric bulk compared to the other two compounds. This will likely influence its binding site preference and the nature of the interacting forces with HSA.

Comparative Binding Analysis with HSA

Binding Affinity and Thermodynamics

Fluorescence quenching studies are a powerful tool for investigating the binding of small molecules to proteins.[7][8][9][10][11] The intrinsic fluorescence of HSA, primarily due to its tryptophan residue (Trp-214), is sensitive to its local environment.[10] Ligand binding can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.

A study on the interaction of 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA) with HSA revealed that both compounds bind to HSA, with the interaction being spontaneous.[3][5][6] The binding of 4-HBA to HSA was primarily driven by a static quenching mechanism, suggesting the formation of a ground-state complex. In contrast, the interaction of VA with HSA was predominantly a dynamic quenching process.[5] Thermodynamic analysis indicated that hydrogen bonds and van der Waals forces were the main contributors to the binding of both compounds to HSA.[5][6]

For this compound, the presence of the bulky and hydrophobic tert-butyl group is anticipated to favor a stronger interaction with HSA, likely within a hydrophobic pocket. This would be expected to result in a higher binding constant (Ka) compared to 4-HBA and VA. The primary driving forces are likely to be hydrophobic interactions, in addition to potential hydrogen bonding from the carboxylic acid and methoxy groups.

Table 1: Comparison of Predicted and Experimental Binding Parameters with HSA

Compound Binding Constant (Ka) (M⁻¹) Binding Stoichiometry (n) Primary Driving Forces Quenching Mechanism
This compound (Predicted) > 10⁵~1Hydrophobic interactions, Hydrogen bondsStatic
4-hydroxybenzoic acid [3][5]~10⁴~1Hydrogen bonds, Van der Waals forcesStatic
Vanillic acid [3][5]~10⁴~1Hydrogen bonds, Van der Waals forcesDynamic
Binding Site on HSA

HSA has two primary drug-binding sites, Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA).[2][12] Site I is a large, hydrophobic pocket that accommodates bulky heterocyclic molecules, while site II preferentially binds aromatic carboxylates.[2]

Given the increased hydrophobicity and steric bulk of this compound, it is plausible that it would exhibit a preference for the more accommodating hydrophobic environment of Sudlow's site I. This can be experimentally verified using site-specific markers in competitive binding assays.

Experimental Protocols

To empirically determine and compare the binding of this compound to HSA, the following experimental workflows are recommended.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding constant, stoichiometry, and quenching mechanism.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 1 x 10⁻⁵ M) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the same buffer.

  • Titration:

    • To a constant amount of HSA solution in a cuvette, add successive aliquots of the this compound solution.

    • After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of the HSA-ligand solutions (e.g., excitation at 280 nm or 295 nm to selectively excite tryptophan, emission scanned from 300 to 450 nm).

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • Use the modified Stern-Volmer equation (for static quenching) or other appropriate binding models to calculate the binding constant (Ka) and the number of binding sites (n).

Workflow Diagram:

FluorescenceQuenchingWorkflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis HSA_prep Prepare HSA Stock Titration Titrate HSA with Ligand HSA_prep->Titration Ligand_prep Prepare Ligand Stock Ligand_prep->Titration Measurement Measure Fluorescence Spectra Titration->Measurement Correction Inner Filter Effect Correction Measurement->Correction SV_analysis Stern-Volmer Analysis Correction->SV_analysis Binding_params Calculate Ka and n SV_analysis->Binding_params

Caption: Workflow for Fluorescence Quenching Experiment.

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a protein.[13][14][15][16]

Protocol:

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of HSA from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on HSA (either a blind docking approach covering the entire protein or a site-specific docking to Sudlow's sites I and II).

    • Run the docking simulation using software like AutoDock Vina.[15]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Logical Relationship Diagram:

MolecularDockingLogic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs HSA_structure HSA 3D Structure Docking_sim Docking Simulation HSA_structure->Docking_sim Ligand_structure Ligand 3D Structure Ligand_structure->Docking_sim Binding_pose Predicted Binding Pose Docking_sim->Binding_pose Binding_energy Binding Energy Docking_sim->Binding_energy Interactions Molecular Interactions Binding_pose->Interactions

Caption: Logical Flow of a Molecular Docking Study.

Conclusion and Future Perspectives

The interaction of small molecules with HSA is a multifaceted process governed by a delicate balance of physicochemical properties. Based on the comparative analysis with structurally similar compounds, it is hypothesized that this compound will exhibit a moderate to strong binding affinity for HSA, likely driven by hydrophobic interactions within Sudlow's site I.

The experimental protocols outlined in this guide provide a robust framework for validating these predictions and gaining a comprehensive understanding of the binding mechanism. Such studies are indispensable for the rational design of drug candidates with optimized pharmacokinetic profiles. Future work could involve synthesizing derivatives of this compound to modulate its HSA binding affinity and explore the structure-activity relationship.[17]

References

  • Weert, M. (2010). Fluorescence quenching to study protein-ligand binding: common errors. Journal of Fluorescence, 20(2), 625-629. [Link]
  • Ferrari, I. V., & Patrizio, P. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. [Link]
  • Ferrari, I. V., & Patrizio, P. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA).
  • Ochoa, R., et al. (2015). Exploration of Human Serum Albumin Binding Sites by Docking and Molecular Dynamics Flexible LigandProtein Interactions. Journal of Chemical Information and Modeling, 55(6), 1274-1285. [Link]
  • Ferrari, I. V., & Patrizio, P. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). Semantic Scholar. [Link]
  • Mahmoud, A. A. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. College of Pharmacy, University of Baghdad. [Link]
  • Zhou, M., et al. (2016). Current Experimental Methods for Characterizing Protein–Protein Interactions. ChemMedChem, 11(8), 738-756. [Link]
  • López-Camacho, E., et al. (2018). Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA). Computación y Sistemas, 22(4). [Link]
  • Vivian, J. T., & Callis, P. R. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
  • Zsidó, B. Z., et al. (2016). Evaluation of drug–human serum albumin binding interactions with support vector machine aided online automated docking.
  • Ghuman, J., et al. (2014). Interactive Association of Drugs Binding to Human Serum Albumin. International Journal of Molecular Sciences, 15(3), 3580-3595. [Link]
  • Zhou, M., et al. (2016). Current Experimental Methods for Characterizing Protein–Protein Interactions. ChemMedChem, 11(8), 738-756. [Link]
  • Weert, M. (2010). Fluorescence Quenching to Study Protein-ligand Binding: Common Errors. Journal of Fluorescence, 20(2), 625-629. [Link]
  • Weert, M. (2010). Fluorescence Quenching to Study Protein-ligand Binding: Common Errors.
  • Samanta, A., & Pal, S. K. (2020). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 5(29), 18361-18371. [Link]
  • Belcher, E., et al. (2016). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. ACS Medicinal Chemistry Letters, 7(11), 1002-1006. [Link]
  • Belcher, E., et al. (2017). Review: Modifications of Human Serum Albumin and Their Binding Effect. Journal of Medical Discovery, 2(3). [Link]
  • Delva-Wiley, J., et al. (2021). Computational Analysis of the Binding Mechanism of GenX and HSA. ACS Omega, 6(44), 29166-29170. [Link]
  • Wikipedia contributors. (2023, December 1). Methods to investigate protein–protein interactions. In Wikipedia, The Free Encyclopedia.
  • JoVE. (2025). Protein-Drug Binding: Mechanism and Kinetics. Journal of Visualized Experiments. [Link]
  • Phiboonchai, S., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Toxicology Reports, 8, 1381-1388. [Link]
  • Phiboonchai, S., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed. [Link]
  • Phiboonchai, S., et al. (2021). (PDF) Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells.
  • da Silva, A. B. F., et al. (2022). Profiling the Interaction between Human Serum Albumin and Clinically Relevant HIV Reverse Transcriptase Inhibitors. International Journal of Molecular Sciences, 23(21), 13328. [Link]
  • Sudhamalla, B., et al. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLoS ONE, 5(1), e8834. [Link]

Sources

Comparative cost-analysis of different synthetic methods for 4-tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical consideration. 4-tert-butyl-3-methoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparative cost-analysis of different synthetic methods for its preparation, offering insights into the practical and economic considerations for laboratory-scale and potential scale-up operations.

Introduction

The selection of a synthetic route is a multifactorial decision that balances reagent cost, reaction yield, operational simplicity, and scalability. This document will explore two primary synthetic pathways to this compound: the Friedel-Crafts acylation followed by haloform oxidation, and a Grignard-based carboxylation route. By examining the underlying chemistry and associated costs, this guide aims to provide a clear framework for informed decision-making in your synthetic endeavors.

Method 1: Friedel-Crafts Acylation and Haloform Oxidation

This two-step approach is a classic and reliable method for the synthesis of benzoic acid derivatives. The reaction proceeds via the acylation of a substituted benzene ring, followed by the oxidation of the resulting ketone.

Workflow for Method 1

A 2-tert-Butylanisole D Friedel-Crafts Acylation A->D B Acetyl Chloride B->D C Aluminum Chloride C->D Catalyst E 4-tert-butyl-3-methoxyacetophenone D->E G Haloform Oxidation E->G F Sodium Hypochlorite F->G H This compound G->H

Caption: Friedel-Crafts acylation followed by haloform oxidation.

Chemistry and Rationale

The initial Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring of 2-tert-butylanisole. The tert-butyl group is a bulky ortho, para-director, and the methoxy group is also an ortho, para-director. Due to steric hindrance from the tert-butyl group, the acylation predominantly occurs at the para position relative to the methoxy group.

The subsequent haloform reaction is a well-established method for converting methyl ketones to carboxylic acids. The use of sodium hypochlorite (bleach) is a cost-effective and readily available oxidizing agent for this transformation.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-tert-Butylanisole

  • To a stirred solution of 2-tert-butylanisole (1.0 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it onto crushed ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-tert-butyl-3-methoxyacetophenone.

Step 2: Haloform Oxidation

  • Dissolve the crude 4-tert-butyl-3-methoxyacetophenone (1.0 eq) in 1,4-dioxane.

  • Add an aqueous solution of sodium hypochlorite (5.0 eq) and sodium hydroxide (2.0 eq).

  • Heat the mixture to 50-60 °C and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a solution of sodium sulfite.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford this compound.

Method 2: Grignard Reagent Carboxylation

This method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide to yield the corresponding carboxylic acid.

Workflow for Method 2

A 1-Bromo-4-tert-butyl-2-methoxybenzene C Grignard Formation A->C B Magnesium Turnings B->C D 4-tert-butyl-2-methoxyphenylmagnesium bromide C->D F Carboxylation D->F E Carbon Dioxide (Dry Ice) E->F G This compound F->G

Caption: Synthesis via Grignard reagent carboxylation.

Chemistry and Rationale

The formation of a Grignard reagent is a powerful tool for carbon-carbon bond formation. The reaction of 1-bromo-4-tert-butyl-2-methoxybenzene with magnesium in an ethereal solvent generates a highly nucleophilic organometallic species. This Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), leading to the formation of a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to yield the desired carboxylic acid.

Experimental Protocol
  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 1-bromo-4-tert-butyl-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

  • Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath) and slowly add crushed dry ice in excess.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 1M hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Comparative Cost-Analysis

The following table provides an estimated cost comparison for the synthesis of 10 grams of this compound by each method. Prices are based on typical catalog prices from major chemical suppliers and may vary.

Parameter Method 1: Friedel-Crafts/Haloform Method 2: Grignard Carboxylation Notes
Starting Material 2-tert-Butylanisole1-Bromo-4-tert-butyl-2-methoxybenzeneThe brominated starting material for Method 2 is generally more expensive.
Key Reagents Acetyl chloride, Aluminum chloride, Sodium hypochloriteMagnesium turnings, Dry iceThe reagents for Method 1 are common and relatively inexpensive.
Solvents Dichloromethane, 1,4-DioxaneAnhydrous TetrahydrofuranAnhydrous solvents required for Grignard reactions add to the cost.
Overall Yield ~70-80% (two steps)~80-90%Grignard carboxylation often provides higher overall yields.
Process Complexity Two distinct reaction steps. Requires careful handling of aluminum chloride.Requires anhydrous conditions and handling of a reactive organometallic intermediate.Both methods require a good understanding of organic synthesis techniques.
Estimated Cost per 10g LowerHigherThe primary cost driver for Method 2 is the starting material.

Discussion and Recommendation

Both synthetic routes are viable for the preparation of this compound.

Method 1 (Friedel-Crafts/Haloform) is generally the more cost-effective option for laboratory-scale synthesis, primarily due to the lower cost of the starting material, 2-tert-butylanisole. The reagents used are common and inexpensive. However, the two-step nature of the synthesis and the need to handle corrosive aluminum chloride are considerations.

Method 2 (Grignard Carboxylation) often provides a higher overall yield in a single operational step from the aryl bromide. The main drawback is the significantly higher cost of the starting material, 1-bromo-4-tert-butyl-2-methoxybenzene. The requirement for strictly anhydrous conditions also adds to the operational complexity and cost.

For large-scale production, the cost of the starting material in Method 2 could become a significant factor. However, if a high-yielding and more direct route is prioritized, and the cost of the brominated precursor can be managed, the Grignard approach is an excellent choice. For most laboratory-scale research and development where cost-effectiveness is a primary driver, the Friedel-Crafts acylation followed by haloform oxidation presents a more economical pathway.

References

  • Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts reaction mechanism and conditions. Source: LibreTexts Chemistry URL: [Link]
  • Haloform Reaction: For a detailed explanation of the haloform reaction mechanism. Source: Name-Reaction.com URL: [Link]
  • Grignard Reagents: For a comprehensive guide on the preparation and use of Grignard reagents. Source: Organic-Chemistry.org URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Tert-butyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-tert-butyl-3-methoxybenzoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and regulatory standards to ensure every step is logical, validated, and protective of both personnel and the environment.

Hazard Assessment & Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. This dictates that it must be treated as hazardous waste and never be disposed of via standard laboratory drains or municipal trash.[2]

The primary regulatory frameworks governing this process in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), and standards set by the Occupational Safety and Health Administration (OSHA).[3][4][5][6] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring its safe handling from generation to final disposal.[4][5][7]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling this compound, particularly during disposal operations where the risk of exposure is heightened.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact. Always inspect gloves before use and use proper removal techniques to avoid contamination.[2][9][10]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator.Required when there is a potential for generating dust or aerosols, especially during spill cleanup. All handling should ideally occur in a well-ventilated area or a chemical fume hood.[2][8]

All PPE should be decontaminated or disposed of as hazardous waste after use.[11]

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal company.[2][12] Your institution's Environmental Health and Safety (EHS) department will have established procedures and designated vendors for this purpose.

Routine Disposal of Unused Product and Contaminated Materials

This protocol applies to leftover chemicals, reaction byproducts, and materials contaminated with the compound.

Step 1: Waste Segregation & Collection

  • Action: Collect all waste materials containing this compound in a designated, compatible hazardous waste container.[2][13]

  • Causality: Proper segregation is a core requirement of hazardous waste management.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions. The container must be made of a material that will not react with the organic acid.

Step 2: Container Management

  • Action: Ensure the waste container is in good condition, has a secure, tight-fitting lid, and is kept closed when not in use.[13][14] Do not fill containers beyond 75-90% capacity to allow for vapor expansion.[15]

  • Causality: This prevents spills and the release of vapors into the laboratory environment, minimizing exposure risks.

Step 3: Labeling

  • Action: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (if available), and the accumulation start date.[2][13]

  • Causality: Clear, accurate labeling is mandated by OSHA and EPA regulations to ensure proper handling, storage, and disposal by all personnel and waste vendors.[6][11][14]

Step 4: Storage

  • Action: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is cool, dry, and well-ventilated.[2][14] The storage area must have secondary containment.

  • Causality: Designated storage areas ensure the waste is managed correctly and contained in case of a leak, preventing environmental contamination.[13]

Step 5: Arrange for Pickup

  • Action: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.

  • Causality: Final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure regulatory compliance.[7][16]

Emergency Procedures: Spill Management

Only trained personnel equipped with the proper PPE should clean up chemical spills.[17][18] For large or unknown spills, evacuate the area and contact your institution's emergency response team immediately.[17][19]

Small Spill Cleanup Protocol (Solid Material)

This procedure is for small quantities of solid this compound that can be safely managed by laboratory personnel.

Step 1: Isolate and Ventilate

  • Action: Alert others in the immediate area.[17] If not already in one, ensure the area is well-ventilated, opening a window or using a fan if appropriate and safe to do so.[20]

  • Causality: Prevents others from accidentally entering the contaminated area and helps disperse any potential vapors.

Step 2: Neutralize (if safe and practical)

  • Action: Gently cover the spill with a weak base, such as sodium bicarbonate or soda ash.[17][18][20]

  • Causality: Neutralizing the acid reduces its corrosive potential, making the subsequent cleanup safer.

Step 3: Collect the Residue

  • Action: Carefully sweep or scoop the neutralized material into a designated hazardous waste container.[17][20] Avoid creating dust. If necessary, a dust suppressant can be used.[20]

  • Causality: Minimizes the risk of inhalation and ensures all contaminated material is collected for proper disposal.

Step 4: Decontaminate the Area

  • Action: Clean the spill surface with soap and water.[17] Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Causality: Ensures no residual chemical remains on the surface, preventing future exposure.

Step 5: Dispose and Report

  • Action: Seal, label, and store the waste container as described in Section 2. Report the spill to your supervisor or EHS department as per institutional policy.[17]

  • Causality: Proper disposal of cleanup materials is critical, as they are now considered hazardous waste. Reporting ensures proper documentation and allows for the restocking of spill kits.[17]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_start Start cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_end Final Steps Start Material Identified for Disposal IsSpill Is it an accidental spill? Start->IsSpill SpillSize Assess Spill Size IsSpill->SpillSize Yes RoutineDisposal Follow Routine Disposal Protocol (Section 2) IsSpill->RoutineDisposal No LargeSpill EVACUATE AREA Contact EHS/Emergency Response SpillSize->LargeSpill Large / Unmanageable SmallSpill Follow Small Spill Cleanup Protocol (Section 3.1) SpillSize->SmallSpill Small / Manageable CollectWaste Collect all contaminated materials (spill debris, PPE, etc.) in a Hazardous Waste Container LargeSpill->CollectWaste Post-Response SmallSpill->CollectWaste RoutineDisposal->CollectWaste FinalDisposal Label, Store, and Arrange for Professional Disposal via EHS CollectWaste->FinalDisposal

Caption: Decision workflow for handling this compound waste.

References

  • ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law.
  • Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Chemical Label. 4-(tert-Butyl)-3-methoxybenzoic acid.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Millersville University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • European Commission. (2008, May 6). Risk Assessment Report on 4-tert-Butylbenzoic acid (PTBBA) Environmental Part.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • U.S. Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
  • Chemos GmbH & Co.KG. (2019, September 27). Safety Data Sheet: tert-butyl-4-methoxyphenol.
  • Angene Chemical. (2025, February 11). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

A Researcher's Guide to the Safe Handling of 4-Tert-butyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety is as paramount as our research objectives. This guide provides essential, field-tested protocols for the safe handling and disposal of 4-Tert-butyl-3-methoxybenzoic acid. By understanding the "why" behind each safety measure, we can foster a culture of proactive risk mitigation and ensure the well-being of every member of our research team.

Hazard Assessment: Understanding the Risks

Structurally related methoxybenzoic acid compounds are classified as irritants and may be harmful if swallowed.[2][3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[2][4] Therefore, our safety protocols are designed to prevent these exposures at every stage of handling.

Known Hazards of Similar Benzoic Acid Derivatives:

  • Acute Oral Toxicity: Harmful if swallowed.[2][5]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to prevent direct contact with this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Nitrile gloves provide a robust barrier against a variety of chemicals and are recommended to prevent skin contact.[1][6] Always inspect gloves for tears or punctures before use.[7]
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glassesSafety goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield offers an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.[6][8]
Body Protection Laboratory coatA lab coat is essential to protect skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respirator (if dust is generated)In situations where dust may be generated, such as weighing or transferring the solid compound, a respirator is necessary to prevent inhalation.[1] All handling should ideally be performed in a well-ventilated area, preferably a chemical fume hood.[1][4]
Operational Protocol: From Weighing to Waste

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

Step 1: Preparation and Engineering Controls

  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible before you begin work.[1]

Step 2: Donning PPE

  • Follow the proper sequence for donning PPE to ensure complete protection: lab coat, then safety goggles/face shield, and finally, gloves.

Step 3: Handling the Compound

  • Weighing and Transfer: When weighing and transferring the solid compound, do so within the fume hood to contain any dust. Use a spatula and weighing paper to handle the material.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Step 4: Post-Handling and Decontamination

  • Clean-Up: Thoroughly clean the work area after use with an appropriate solvent or detergent. All cleaning materials should be treated as hazardous waste.[1]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][7]

Spill and Emergency Procedures

In the event of a spill, your immediate actions are critical.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within one.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[7][9]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your institution's EHS department.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound is essential for environmental protection and regulatory compliance.

  • Waste Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[1][3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[1]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area with secondary containment.[1]

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Donning Sequence cluster_handling Chemical Handling cluster_disposal Waste and Decontamination start Start Handling Procedure assess_hazards Assess Hazards (Irritant, Harmful if Swallowed) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe lab_coat 1. Don Lab Coat select_ppe->lab_coat eye_protection 2. Don Safety Goggles/ Face Shield lab_coat->eye_protection gloves 3. Don Nitrile Gloves eye_protection->gloves handle_chemical Handle Chemical in Fume Hood gloves->handle_chemical spill Spill Occurs? handle_chemical->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes complete_work Complete Work spill->complete_work No spill_protocol->handle_chemical dispose_waste Dispose of Waste in Labeled Container complete_work->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_procedure End of Procedure wash_hands->end_procedure

Caption: Workflow for PPE Selection and Safe Handling of this compound.

References

  • Vertex AI Search. (n.d.). 4-(tert-Butyl)-3-methoxybenzoic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Tennessee Tech University. (2014, April 1). PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP).
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Angene Chemical. (2025, February 11). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.